molecular formula C7H6F3NO B151743 (5-(Trifluoromethyl)pyridin-2-yl)methanol CAS No. 31181-84-7

(5-(Trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B151743
CAS No.: 31181-84-7
M. Wt: 177.12 g/mol
InChI Key: GVAFEGOUIQFLQH-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C7H6F3NO and its molecular weight is 177.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(trifluoromethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)5-1-2-6(4-12)11-3-5/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAFEGOUIQFLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396871
Record name [5-(Trifluoromethyl)pyridin-2-yl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31181-84-7
Record name [5-(Trifluoromethyl)pyridin-2-yl]methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-(Trifluoromethyl)-2-pyridinyl]methanol
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Foundational & Exploratory

(5-(Trifluoromethyl)pyridin-2-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of (5-(Trifluoromethyl)pyridin-2-yl)methanol (CAS No: 31181-84-7). This compound is a critical building block in medicinal and agricultural chemistry, valued for the unique electronic properties and metabolic stability conferred by its trifluoromethyl-substituted pyridine scaffold.

Chemical and Physical Properties

This compound is a versatile chemical intermediate.[1][2] Its physical state can vary from an off-white or light brown solid to a yellow or colorless oil, likely depending on purity.[3] It is soluble in common organic solvents but has limited solubility in water.[2]

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 31181-84-7 [3]
Molecular Formula C₇H₆F₃NO [1][4]
Molecular Weight 177.12 g/mol [1][4]
Appearance Off-white solid to light brown/colorless oil [1][2][3]
Boiling Point 160-162 °C [2]
215.5 ± 35.0 °C (Predicted)
pKa 13.16 ± 0.10 (Predicted) [2]
Density 1.362 ± 0.06 g/cm³ (Predicted)

| Storage | Store at 0-8 °C, under inert gas |[1] |

Table 2: Computed Properties

Property Value Source(s)
XLogP3 0.9 [4]
Hydrogen Bond Donor Count 1 [4]
Hydrogen Bond Acceptor Count 2 [4]
Rotatable Bond Count 1 [4]
Topological Polar Surface Area 33.1 Ų [4]

| Monoisotopic Mass | 177.04014830 Da |[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the compound.

Table 3: Spectroscopic Data

Technique Data Source(s)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.82 (s, 1H), 7.90-7.92 (m, 1H), 7.40-7.42 (m, 1H), 4.82-4.83 (m, 2H), 3.44-3.46 (m, 1H) [3]

| LC-MS (ESI) | m/z: 178 [M+H]⁺ |[3] |

Reactivity and Applications

The primary alcohol of this compound is a key functional group for synthetic transformations. A common reaction is its oxidation to the corresponding aldehyde, 5-(trifluoromethyl)pyridine-2-carbaldehyde, a precursor for imines, further coupling reactions, or reductive aminations. The trifluoromethyl group enhances the metabolic stability and modulates the biological activity of derivative compounds, making this a favored structural motif in drug discovery.[1]

This building block is instrumental in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the development of agrochemicals like herbicides and fungicides.[1][5] The trifluoromethylpyridine core is found in various biologically active molecules, demonstrating its importance as a pharmacophore.

G cluster_0 Drug Discovery Workflow Start This compound (Building Block) Synth Chemical Synthesis (e.g., Oxidation, Coupling, Amination) Start->Synth Reactant Library Compound Library Generation Synth->Library Products Screening High-Throughput Screening (HTS) Library->Screening Test Compounds Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Role of the title compound in a typical drug discovery pipeline.

Experimental Protocols

The following sections detail common experimental procedures involving this compound.

Synthesis via Reduction

A standard method for synthesizing the title compound is the reduction of its corresponding ester, methyl 5-(trifluoromethyl)pyridine-2-carboxylate.

Protocol:

  • Reaction Setup: Dissolve methyl 5-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq) in methanol (approx. 15 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath to cool the solution to 0 °C.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (2.0 eq) to the cooled solution in one portion.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Quenching & Extraction):

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Dilute the residue with water and acidify to a pH of ~5 using 1N hydrochloric acid (HCl).

    • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Purification:

    • Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography to yield this compound as a colorless oil.[3]

G Ester Methyl 5-(trifluoromethyl) pyridine-2-carboxylate Reagents 1. NaBH₄, MeOH, 0°C to RT 2. H₂O, HCl (pH~5) 3. Ethyl Acetate Extraction Ester->Reagents Product (5-(Trifluoromethyl) pyridin-2-yl)methanol Reagents->Product Purification Silica Gel Chromatography Product->Purification

Caption: Synthetic workflow for the reduction of the parent ester.

General Protocol for Oxidation to Aldehyde

The primary alcohol can be oxidized to 5-(trifluoromethyl)pyridine-2-carbaldehyde using various methods. A common and mild procedure involves using Dess-Martin periodinane (DMP).

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add Dess-Martin periodinane (1.2-1.5 eq) to the solution portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) to quench the excess DMP.

    • Stir vigorously until the layers are clear.

    • Separate the organic layer, and extract the aqueous layer with additional DCM.

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure. The crude aldehyde can be used directly or purified further by silica gel chromatography.

Analytical Method: Purity Determination by RP-HPLC

The purity of this compound is typically assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

    • Example Gradient: Start with 10% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to create standards for calibration if quantitative analysis is required.

  • Analysis: Inject the sample and integrate the peak area to determine purity as a percentage of the total area.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[4] It causes skin and serious eye irritation.[4]

Table 4: GHS Hazard Information

Hazard Code Description
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled

| H335 | May cause respiratory irritation |

Handling Precautions:

  • Use only in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

References

An In-depth Technical Guide to (5-(Trifluoromethyl)pyridin-2-yl)methanol (CAS: 31181-84-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Trifluoromethyl)pyridin-2-yl)methanol is a key building block in the synthesis of a wide range of biologically active molecules. Its unique trifluoromethyl group imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins, making it a valuable intermediate in the pharmaceutical and agrochemical industries.[] This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety information for this compound.

Chemical and Physical Properties

This compound is typically an off-white solid or a light brown liquid at room temperature.[2] It is soluble in common organic solvents but has limited solubility in water.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 31181-84-7[2]
Molecular Formula C₇H₆F₃NO[2]
Molecular Weight 177.12 g/mol [2]
Appearance Off-white solid or light brown liquid[2]
Boiling Point 160-162 °C[3]
pKa (Predicted) 13.16 ± 0.10[3]
Purity (Typical) ≥ 92% (HPLC)[2]
Storage Conditions 0-8 °C[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.82 (s, 1H), 7.90-7.92 (m, 1H), 7.40-7.42 (m, 1H), 4.82-4.83 (m, 2H), 3.44-3.46 (m, 1H)[4]

  • ES-LCMS m/z: 178 ([M+H]⁺)[4]

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most common methods involve the reduction of a corresponding carboxylic acid ester or aldehyde.

Experimental Protocol: Reduction of Methyl 5-(Trifluoromethyl)pyridine-2-carboxylate

This protocol describes the synthesis of this compound from methyl 5-(trifluoromethyl)pyridine-2-carboxylate using sodium borohydride as the reducing agent.[4]

Materials:

  • Methyl 5-(trifluoromethyl)pyridine-2-carboxylate (2 g, 9.75 mmol)

  • Methanol (30 mL)

  • Sodium borohydride (738 mg, 19.5 mmol)

  • 1N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Dissolve methyl 5-(trifluoromethyl)pyridine-2-carboxylate in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride in one portion to the cooled solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water (30 mL).

  • Acidify the mixture to a pH of approximately 5 with 1N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound as a colorless oil (1.6 g, 93% yield).[4]

Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start Methyl 5-(trifluoromethyl)pyridine-2-carboxylate reduction Reduction with NaBH4 in Methanol at 0°C to RT start->reduction concentrate1 Concentration reduction->concentrate1 acidify Acidification with 1N HCl concentrate1->acidify extract Extraction with Ethyl Acetate acidify->extract dry Drying over Na2SO4 extract->dry concentrate2 Concentration dry->concentrate2 chromatography Silica Gel Column Chromatography concentrate2->chromatography product This compound chromatography->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Inhibitor (5-CF3-Py)-Methanol Derivative (Kinase Inhibitor) Inhibitor->Raf Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

References

An In-depth Technical Guide to (5-(Trifluoromethyl)pyridin-2-yl)methanol: Structure, Nomenclature, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Trifluoromethyl)pyridin-2-yl)methanol is a pivotal fluorinated building block in modern medicinal and agrochemical research. The presence of the trifluoromethyl group on the pyridine ring confers unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable synthon for the development of novel therapeutic agents and crop protection products. This technical guide provides a comprehensive overview of the structure, nomenclature, chemical properties, and synthesis of this compound. Furthermore, it details its significant role as a key intermediate in the synthesis of bioactive molecules, with a particular focus on its application in the preparation of the non-peptidic HIV protease inhibitor, Tipranavir.

Structure and Nomenclature

The molecule this compound consists of a pyridine ring substituted at the 5-position with a trifluoromethyl group (-CF₃) and at the 2-position with a hydroxymethyl group (-CH₂OH).

IUPAC Name: [5-(Trifluoromethyl)pyridin-2-yl]methanol[1]

Chemical Structure:

Synonyms:

  • 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridine[1][2]

  • [5-(Trifluoromethyl)-2-pyridinyl]methanol[1][2]

  • 5-(Trifluoromethyl)-2-pyridinemethanol[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
Molecular Formula C₇H₆F₃NO[1][2]
Molecular Weight 177.12 g/mol [1][3]
CAS Number 31181-84-7[1][2]
Appearance Colorless to light yellow liquid or solid[2]
Boiling Point 215.5 ± 35.0 °C (Predicted)
pKa 13.16 ± 0.10 (Predicted)
Solubility Soluble in organic solvents, limited solubility in water.[2]
¹H NMR (400 MHz, CDCl₃) δ 8.62 (s, 1H), 7.89 (dd, J=8.2, 2.2 Hz, 1H), 7.45 (d, J=8.2 Hz, 1H), 4.84 (s, 2H), 3.5 (br s, 1H)
ES-LCMS (m/z) 178 [M+H]⁺

Synthesis of this compound

The laboratory-scale synthesis of this compound is typically achieved through the reduction of the corresponding carboxylic acid ester, methyl 5-(trifluoromethyl)pyridine-2-carboxylate.

Experimental Protocol: Reduction of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

Reaction Scheme:

Materials:

  • Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

  • Methanol (CH₃OH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 5-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0 eq) to the cooled solution in portions.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • To the residue, add deionized water and acidify to a pH of ~5 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain this compound as a colorless oil.

Applications in Drug Development: A Key Intermediate for Tipranavir

This compound is a crucial starting material for the synthesis of more complex molecules with significant biological activity.[4][5] The trifluoromethyl group is known to enhance the metabolic stability and binding affinity of drug candidates. A prominent example of its application is in the synthesis of Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV infection.[6]

The synthetic route to Tipranavir involves the conversion of this compound to the key intermediate, 5-(trifluoromethyl)pyridine-2-sulfonyl chloride.

Synthetic Workflow: From this compound to Tipranavir

The following diagram illustrates the high-level synthetic workflow from the starting material to the final active pharmaceutical ingredient.

Synthesis_Workflow A This compound B 5-(Trifluoromethyl)pyridine-2-thiol A->B Thiolation C 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride B->C Chlorinative Oxidation D Tipranavir Core Structure C->D Sulfonamide Formation E Tipranavir (API) D->E Final Assembly

Caption: Synthetic pathway from this compound to Tipranavir.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride

The conversion of the alcohol to the sulfonyl chloride is a critical step and typically proceeds via a two-step process involving the formation of a thiol intermediate followed by oxidative chlorination.

Step 1: Synthesis of 5-(Trifluoromethyl)pyridine-2-thiol

A common method for this conversion is the reaction of the corresponding chloro-pyridine with a sulfur source. However, for the purpose of this guide, we will outline the conceptual transformation from the alcohol. This would typically involve activation of the alcohol (e.g., conversion to a tosylate or halide) followed by displacement with a thiol equivalent.

Step 2: Synthesis of 5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride from 5-(Trifluoromethyl)pyridine-2-thiol

Reaction Scheme:

Materials:

  • 5-(Trifluoromethyl)pyridine-2-thiol

  • Concentrated Hydrochloric Acid (HCl)

  • Chlorine gas (Cl₂)

  • Ice

  • Water

Procedure:

  • Suspend 5-(trifluoromethyl)pyridine-2-thiol in a mixture of concentrated hydrochloric acid and water, cooled in an ice bath.

  • Bubble chlorine gas through the stirred suspension while maintaining the temperature below 5 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The product, 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, will precipitate from the reaction mixture.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

This sulfonyl chloride is the key reagent that is then coupled with the amine-containing core of the Tipranavir molecule to form the final sulfonamide bond.

Biological Significance and Signaling Pathways

While this compound itself is not known to have significant intrinsic biological activity, its importance lies in its role as a precursor to potent drug molecules. The trifluoromethylpyridine moiety it provides is found in numerous compounds that target a wide range of biological pathways.[6]

In the case of Tipranavir , the incorporated 5-(trifluoromethyl)pyridine-2-sulfonamide group plays a crucial role in binding to the active site of the HIV-1 protease enzyme . By inhibiting this enzyme, Tipranavir prevents the cleavage of viral polyproteins, which is an essential step in the maturation of new, infectious virions. This ultimately disrupts the viral replication cycle.

The trifluoromethyl group, in particular, contributes to:

  • Enhanced binding affinity: The strong electron-withdrawing nature of the -CF₃ group can influence the electronic environment of the sulfonamide, potentially leading to stronger interactions with amino acid residues in the enzyme's active site.[6]

  • Increased metabolic stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This leads to a longer half-life and improved pharmacokinetic profile of the drug.[6]

Conclusion

This compound is a cornerstone building block for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. Its well-defined structure and reactivity, coupled with the advantageous properties imparted by the trifluoromethyl group, make it an indispensable tool for medicinal chemists. The synthesis of the anti-HIV drug Tipranavir serves as a prime example of its utility, showcasing a clear and impactful application in the development of life-saving medicines. This guide provides the fundamental knowledge required for researchers and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Physical Properties of (5-(Trifluoromethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Trifluoromethyl)pyridin-2-yl)methanol is a pivotal building block in contemporary medicinal chemistry and agrochemical synthesis. The incorporation of the trifluoromethyl group onto the pyridine scaffold imparts unique electronic properties, enhances metabolic stability, and modulates the biological activity of target molecules. A thorough understanding of its physical properties is fundamental for its effective application in research and development. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for property determination, and a summary of its applications.

Chemical Identity and Structure

This compound is a substituted pyridine derivative characterized by a trifluoromethyl group at the 5-position and a hydroxymethyl group at the 2-position.

  • IUPAC Name: [5-(Trifluoromethyl)pyridin-2-yl]methanol

  • CAS Number: 31181-84-7

  • Molecular Formula: C₇H₆F₃NO

  • InChI: InChI=1S/C7H6F3NO/c8-7(9,10)5-1-2-6(4-12)11-3-5/h1-3,12H,4H2

  • InChIKey: GVAFEGOUIQFLQH-UHFFFAOYSA-N

  • SMILES: C1=CC(=NC=C1C(F)(F)F)CO

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for designing synthetic routes, developing formulations, and assessing the compound's behavior in various chemical and biological systems.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 177.12 g/mol
Appearance Off-white solid or light brown/yellow liquid
Boiling Point 160-162 °C[1]
215.5 ± 35.0 °C (Predicted)
pKa 13.16 ± 0.10 (Predicted)
Density 1.362 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in organic solvents; limited solubility in water.[1]
XLogP3 0.9
Topological Polar Surface Area 33.1 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Storage Conditions Store at 0-8 °C under inert gas (Nitrogen or Argon)

Experimental Protocols

Accurate determination of physicochemical properties is essential for the characterization of any chemical compound. Below are detailed, generalized protocols for key experiments.

Synthesis of this compound

This protocol outlines a common laboratory-scale synthesis of the title compound via the reduction of a corresponding ester.

Experimental Workflow for Synthesis

G This compound Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reduction Reaction cluster_2 Work-up and Extraction cluster_3 Purification start Dissolve methyl 5-(trifluoromethyl)pyridine-2-carboxylate in methanol in a round-bottom flask. cool Cool the solution to 0 °C using an ice bath. start->cool add_nabh4 Add sodium borohydride (NaBH4) in one portion. cool->add_nabh4 stir Stir the reaction mixture at room temperature for 2 hours. add_nabh4->stir concentrate Concentrate the mixture under reduced pressure. stir->concentrate dilute_acidify Dilute the residue with water and acidify to pH ~5 with 1N HCl. concentrate->dilute_acidify extract Extract with ethyl acetate (3 times). dilute_acidify->extract dry_concentrate Combine organic phases, dry over anhydrous sodium sulfate, and concentrate. extract->dry_concentrate purify Purify by silica gel column chromatography. dry_concentrate->purify end_node This compound (Colorless Oil) purify->end_node

Caption: Workflow for the synthesis of this compound.

Procedure:

  • To a solution of methyl 5-(trifluoromethyl)pyridine-2-carboxylate (e.g., 2 g, 9.75 mmol) in methanol (30 mL), add sodium borohydride (e.g., 738 mg, 19.5 mmol) in a single portion at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dilute the resulting residue with water (30 mL) and carefully acidify to a pH of approximately 5 using 1N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield this compound as a colorless oil.

Boiling Point Determination (Thiele Tube Method)

Procedure:

  • Seal one end of a capillary tube by heating it in a flame.

  • Place a small amount of this compound into a fusion tube.

  • Invert the sealed capillary tube and place it into the fusion tube containing the liquid.

  • Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Gently heat the side arm of the Thiele tube to ensure uniform heating.[2]

  • Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end is recorded as the boiling point.[3]

Solubility Determination

A systematic approach is used to determine the solubility of a compound in various solvents, which can indicate the presence of certain functional groups.

Logical Workflow for Solubility Testing

G Solubility Classification Workflow cluster_soluble Water Soluble Path cluster_insoluble Water Insoluble Path start Test solubility in Water water_sol Soluble start->water_sol Yes water_insol Insoluble start->water_insol No test_ph Test with litmus/pH paper water_sol->test_ph test_naoh Test solubility in 5% NaOH water_insol->test_naoh acidic Acidic (e.g., low MW carboxylic acid) test_ph->acidic pH < 5 basic Basic (e.g., low MW amine) test_ph->basic pH > 8 neutral_sol Neutral (e.g., low MW alcohol, ketone) test_ph->neutral_sol pH 5-8 naoh_sol Soluble (Weak Acid, e.g., Phenol) test_naoh->naoh_sol Yes naoh_insol Insoluble test_naoh->naoh_insol No test_hcl Test solubility in 5% HCl naoh_insol->test_hcl hcl_sol Soluble (Base, e.g., Amine) test_hcl->hcl_sol Yes hcl_insol Insoluble (Neutral Compound) test_hcl->hcl_insol No

Caption: Decision tree for the qualitative solubility analysis of an organic compound.

Procedure:

  • Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously. If the compound dissolves, it is water-soluble.[4]

  • Aqueous Base/Acid Solubility (for water-insoluble compounds):

    • 5% NaOH: If insoluble in water, test solubility in 0.75 mL of 5% aqueous sodium hydroxide. Solubility indicates an acidic functional group.

    • 5% HCl: If insoluble in both water and NaOH, test solubility in 0.75 mL of 5% aqueous hydrochloric acid. Solubility indicates a basic functional group (e.g., an amine).[5]

  • Organic Solvents: Test solubility in common organic solvents (e.g., methanol, acetone, dichloromethane, hexane) to determine its polarity profile.

For this compound, it is expected to have limited solubility in water but good solubility in polar organic solvents like methanol and ethyl acetate.[1]

pKa Determination

The pKa can be determined experimentally using methods such as potentiometric titration or spectrophotometry.

Potentiometric Titration Procedure:

  • Prepare a solution of the compound in a suitable solvent system (e.g., water or a water-alcohol mixture).

  • Ensure the solution is free of dissolved carbon dioxide.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point of the titration curve.[6]

Applications in Research and Development

This compound is a versatile intermediate in the synthesis of complex organic molecules.

  • Pharmaceutical Development: It serves as a key building block for synthesizing various pharmaceuticals. The trifluoromethyl group often enhances biological activity, metabolic stability, and selectivity of drug candidates, particularly those targeting neurological disorders.[7]

  • Agrochemical Chemistry: This compound is utilized in the formulation of modern agrochemicals, including herbicides and fungicides. The trifluoromethyl moiety can significantly improve the efficacy of these crop protection agents.[7]

  • Material Science: It is explored for its potential in developing advanced materials like polymers and coatings, where its unique chemical properties can enhance durability and resistance to environmental factors.[7]

Safety and Handling

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C) under an inert atmosphere.

Conclusion

This compound is a compound of significant interest in chemical synthesis due to the advantageous properties conferred by its trifluoromethyl-substituted pyridine core. This guide has summarized its essential physical properties and provided standardized protocols for their determination. A comprehensive understanding of these characteristics is indispensable for chemists and researchers aiming to leverage this valuable synthon in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

Introduction to (5-(Trifluoromethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of (5-(Trifluoromethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound with the chemical formula C₇H₆F₃NO. It is recognized for its role as a versatile building block in the synthesis of more complex molecules. The presence of the trifluoromethyl group significantly influences its physicochemical properties, including solubility, metabolic stability, and biological activity. This compound is known to be soluble in organic solvents while exhibiting limited solubility in water[1][2].

Qualitative Solubility Profile

General observations indicate that this compound follows the "like dissolves like" principle. Its trifluoromethyl group imparts a degree of lipophilicity, contributing to its solubility in various organic solvents. Conversely, its capacity for hydrogen bonding via the hydroxyl group and the pyridine nitrogen atom allows for some interaction with polar solvents, though its overall aqueous solubility is limited[1][2].

Table 1: Qualitative Solubility of this compound

Solvent ClassGeneral Solubility
Polar Protic (e.g., Water)Limited Solubility
Polar Aprotic (e.g., DMSO, Acetonitrile)Generally Soluble
Non-Polar (e.g., Toluene)Generally Soluble

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The following protocols describe the thermodynamic (equilibrium) solubility determination using the widely accepted shake-flask method followed by quantification.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add excess solid compound to a vial B Add a known volume of solvent A->B C Seal vial and agitate at constant temperature (e.g., 24-48 hours) B->C D Allow solution to settle C->D E Withdraw supernatant and filter through a syringe filter D->E F Dilute the filtrate with a known volume of solvent E->F G Analyze by HPLC-UV or LC-MS F->G I Determine concentration of the saturated solution G->I H Prepare calibration curve with standard solutions H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Procedure
  • Preparation of Saturated Solution : Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Add a precise volume of the desired solvent to the vial.

  • Equilibration : Seal the vials tightly and place them in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Sample Collection and Preparation : After the incubation period, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved microcrystals.

  • Quantification :

    • Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a validated HPLC-UV or LC-MS method to generate a calibration curve of response versus concentration.

    • Sample Analysis : Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample using the same analytical method.

  • Calculation : Determine the concentration of the diluted sample from the calibration curve. Calculate the concentration of the original saturated solution by applying the dilution factor. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature, typically expressed in µg/mL or µM.

Signaling Pathways and Biological Context

Currently, there is no specific, publicly available information detailing the signaling pathways directly modulated by this compound itself. This is expected, as its primary role is that of a synthetic intermediate. The biological activities and associated signaling pathways would be characteristic of the final, more complex molecules synthesized from this building block. These downstream products are often developed for applications in pharmaceuticals and agrochemicals, targeting a wide range of biological processes[2][3].

The logical relationship for the application of this compound can be visualized as follows:

G A This compound B Chemical Synthesis A->B C Active Pharmaceutical Ingredient (API) B->C D Agrochemical Active Ingredient B->D E Modulation of Biological Pathways C->E D->E F Therapeutic or Agrochemical Effect E->F

Caption: Role as a Synthetic Intermediate.

Conclusion

This compound is a valuable chemical intermediate with solubility characteristics that make it suitable for a variety of organic reactions. While quantitative solubility data is not readily published, it can be reliably determined using standard laboratory protocols such as the shake-flask method coupled with HPLC-UV or LC-MS analysis. Understanding the solubility of this compound in different solvent systems is a critical first step for its effective use in the synthesis and development of new pharmaceutical and agrochemical agents.

References

An In-depth Technical Guide to the Spectral Data of (5-(Trifluoromethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the available spectral data for (5-(Trifluoromethyl)pyridin-2-yl)methanol, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a consolidated resource for the characterization of this compound.

Chemical Structure and Properties

  • IUPAC Name: [5-(Trifluoromethyl)pyridin-2-yl]methanol

  • CAS Number: 31181-84-7[1]

  • Molecular Formula: C₇H₆F₃NO[2][3]

  • Molecular Weight: 177.12 g/mol [2][3]

  • Appearance: Off-white solid or light brown liquid[3]

Spectral Data

Proton NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
8.82s1HH-6 (Pyridine)
7.90-7.92m1HH-4 (Pyridine)
7.40-7.42m1HH-3 (Pyridine)
4.82-4.83m2H-CH₂- (Methylene)
3.44-3.46m1H-OH (Hydroxyl)
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[4]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

Ionization Modem/zIon Species
ES-LCMS178[M+H]⁺
Data obtained from Electrospray Ionization Liquid Chromatography-Mass Spectrometry[4]

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectral data.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Instrument: Bruker Avance 400 MHz spectrometer.

    • Pulse Program: A standard single-pulse sequence (e.g., zg30).

    • Acquisition Parameters:

      • Spectral Width: 12 ppm

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Acquisition Time: 4.0 s

    • Processing: The free induction decay (FID) is Fourier transformed with an exponential line broadening of 0.3 Hz. The spectrum is manually phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Sample Preparation: A dilute solution of this compound is prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to facilitate ionization.

  • Data Acquisition:

    • Instrument: Agilent 6120 Quadrupole LC/MS system.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • LC Conditions (if applicable):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.5 mL/min.

    • MS Parameters:

      • Capillary Voltage: 3500 V

      • Fragmentor Voltage: 70 V

      • Drying Gas Temperature: 300 °C

      • Drying Gas Flow: 10 L/min

      • Nebulizer Pressure: 40 psi

      • Scan Range: m/z 50-500

Workflow Visualization

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectral Analysis cluster_data_processing Data Processing & Interpretation cluster_reporting Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (¹H, ¹³C) Purification->NMR_Acquisition Sample Prep MS_Acquisition MS Data Acquisition (ES-LCMS) Purification->MS_Acquisition Sample Prep IR_Acquisition IR Data Acquisition Purification->IR_Acquisition Sample Prep NMR_Processing NMR Spectral Processing & Assignment NMR_Acquisition->NMR_Processing MS_Processing MS Data Analysis & Interpretation MS_Acquisition->MS_Processing IR_Processing IR Spectrum Interpretation IR_Acquisition->IR_Processing Final_Report Technical Guide Compilation NMR_Processing->Final_Report MS_Processing->Final_Report IR_Processing->Final_Report

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

References

The Ascendance of Trifluoromethylpyridines: A Technical Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into pyridine scaffolds has emerged as a cornerstone of modern medicinal chemistry and agrochemical design. This technical guide provides an in-depth exploration of the discovery and synthesis of novel trifluoromethylpyridine derivatives, offering detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways and experimental workflows. The unique physicochemical properties imparted by the trifluoromethyl moiety—including enhanced metabolic stability, increased lipophilicity, and altered electronic character—have positioned these compounds as privileged structures in the development of next-generation therapeutics and crop protection agents.

Core Synthetic Strategies

The synthesis of trifluoromethylpyridine derivatives is primarily achieved through three strategic approaches, each offering distinct advantages depending on the desired substitution pattern and available starting materials.

1. Halogen Exchange (Halex) Reaction: This classical method involves the substitution of chlorine atoms on a trichloromethylpyridine precursor with fluorine atoms, typically using hydrogen fluoride (HF) or other fluorinating agents. This approach is particularly useful for the large-scale production of key intermediates.

2. Cyclocondensation Reactions: This versatile strategy involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group. Various building blocks, such as trifluoroacetoacetates and trifluorinated enones, can be employed in condensation reactions with amines or other suitable partners to form the heterocyclic core.

3. Direct Trifluoromethylation: Advances in synthetic methodology have enabled the direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring. This is often achieved using radical trifluoromethylating agents or transition-metal-catalyzed cross-coupling reactions, providing access to a diverse range of derivatives that may be difficult to synthesize via other routes.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation and development in numerous therapeutic and agricultural applications.

Anticancer Agents

Kinase Inhibitors: The trifluoromethylpyridine scaffold is a common feature in the design of potent and selective kinase inhibitors. These compounds often target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and EGFR pathways.

Werner Syndrome Helicase (WRN) Inhibitors: A novel and promising strategy in oncology is the targeting of WRN helicase, which has been identified as a synthetic lethal target in microsatellite instable (MSI) cancers.[1] Trifluoromethylpyridine-containing molecules are being explored for their potential to selectively kill MSI cancer cells by inhibiting WRN helicase activity.[2]

Antimicrobial Agents

Antiviral Compounds: Novel trifluoromethylpyridine derivatives have been synthesized and shown to possess significant antiviral activity. For instance, piperazine-containing derivatives have demonstrated efficacy against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[3]

Antibacterial and Antifungal Agents: The trifluoromethylpyridine moiety is a key component of several commercial pesticides and is being actively investigated for new antimicrobial agents. For example, the fungicide Fluopyram features this scaffold, and novel derivatives have shown promising activity against various plant pathogenic bacteria.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for representative trifluoromethylpyridine derivatives across different applications.

Table 1: Anticancer Activity of Trifluoromethylpyridine Derivatives

Compound ClassTargetCell Line/AssayIC50/EC50Reference
Pyrazolo[3,4-b]pyridineTRKA KinaseIn vitro assay56 nM[4]
Pyrazolo[3,4-b]pyridineKm-12 (colorectal cancer)Cell proliferation0.304 µM[4]
WRN Helicase InhibitorSW48 (colorectal cancer)Antiproliferative<50 nM[5]

Table 2: Antimicrobial Activity of Trifluoromethylpyridine Derivatives

Compound ClassOrganismActivity TypeEC50Reference
Piperazine Derivative (A16)Tobacco Mosaic Virus (TMV)Protective18.4 µg/mL[3]
Piperazine Derivative (A16)Cucumber Mosaic Virus (CMV)Protective347.8 µg/mL[3]
Thioether Amide (E1)Ralstonia solanacearumAntibacterial40-78 mg L⁻¹[1]
Sulfone Amide (F10)Xanthomonas oryzae pv. oryzaeAntibacterial83 mg L⁻¹[1]

Table 3: Synthesis Yields of Key Trifluoromethylpyridine Intermediates and Final Products

CompoundSynthetic MethodYieldReference
FluopyramMulti-step synthesis80-82%[6]
2,6-dichloropyridine-3,5-dicarbonitrileMulti-step synthesis89%[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in the development of trifluoromethylpyridine derivatives is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

WRN_Signaling_Pathway cluster_0 MSI Cancer Cell cluster_1 Therapeutic Intervention MMR_Deficiency Mismatch Repair (MMR) Deficiency MSI Microsatellite Instability (MSI) MMR_Deficiency->MSI Replication_Stress Replication Stress at TA-repeats MSI->Replication_Stress WRN_Helicase WRN Helicase Replication_Stress->WRN_Helicase recruitment DNA_Repair DNA Repair & Replication Fork Stability WRN_Helicase->DNA_Repair resolution Cell_Survival Cell Survival DNA_Repair->Cell_Survival DSBs Double-Strand Breaks (DSBs) DNA_Repair->DSBs WRN_Inhibitor Trifluoromethylpyridine WRN Inhibitor WRN_Inhibitor->WRN_Helicase inhibition Apoptosis Apoptosis DSBs->Apoptosis Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK binding PI3K PI3K RTK->PI3K activation AKT AKT PI3K->AKT activation mTOR mTOR AKT->mTOR activation Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Kinase_Inhibitor Trifluoromethylpyridine Kinase Inhibitor Kinase_Inhibitor->PI3K inhibition Experimental_Workflow cluster_0 Synthesis and Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis of Trifluoromethylpyridine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In_Vitro_Assay In Vitro Assays (e.g., Kinase Inhibition) Characterization->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation) Characterization->Cell_Based_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

References

The Trifluoromethylpyridine Moiety: A Keystone in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethylpyridine (TFMP) scaffold has garnered significant attention due to its profound impact on the pharmacological properties of a wide range of compounds. The unique physicochemical characteristics imparted by the trifluoromethyl (-CF3) group, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to target proteins, make TFMP derivatives highly valuable in the design of novel therapeutics and agrochemicals.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of trifluoromethylpyridine compounds, with a focus on their applications in oncology and anti-inflammatory research. It includes a compilation of quantitative bioactivity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area.

Physicochemical Properties and Biological Impact

The trifluoromethyl group is a strong electron-withdrawing group, a property that significantly influences the electronic environment of the pyridine ring.[2] This electronic modulation, combined with the steric bulk and high lipophilicity of the -CF3 group, leads to several advantageous properties in drug candidates:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[4] This increased stability often translates to a longer biological half-life and improved pharmacokinetic profiles.

  • Increased Lipophilicity: The -CF3 group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][4] This is a critical factor for drugs targeting intracellular or central nervous system targets.

  • Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby functional groups, influencing their ionization state at physiological pH and potentially improving target engagement.

  • Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, including hydrophobic interactions and dipole-dipole interactions, leading to increased binding affinity and potency.[1]

Anticancer Activity of Trifluoromethylpyridine Compounds

Trifluoromethylpyridine derivatives have demonstrated significant potential as anticancer agents by targeting various components of key signaling pathways involved in cell proliferation, survival, and metastasis.

Kinase Inhibition

Kinases are a major class of drug targets in oncology, and numerous TFMP-containing compounds have been developed as potent kinase inhibitors.

1. PI3K/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in cancer.[5][6][7][8] Several trifluoromethylpyridine derivatives have been identified as potent inhibitors of this pathway. For instance, PQR309 (bimiralisib), a 4,6-dimorpholino-1,3,5-triazine-based compound featuring a 2-amino-4-(trifluoromethyl)pyridine moiety, is a pan-class I PI3K inhibitor that also targets mTOR.[5][6]

Quantitative Data: PI3K/mTOR Inhibition

CompoundTargetIC50 (nM)Cell LineReference
PQR309 (bimiralisib)PI3Kα31-[5]
PQR309 (bimiralisib)PI3Kβ91-[5]
PQR309 (bimiralisib)PI3Kδ39-[5]
PQR309 (bimiralisib)PI3Kγ43-[5]
PQR309 (bimiralisib)mTOR23-[5]
PF-04979064PI3Kα (mouse)Ki = 1.41-[7]
PF-04979064mTORKi = 4.51-[7]
PF-04979064p-AKT (S473)144BT20[7]

PI3K/mTOR Signaling Pathway

PI3K_mTOR_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates PQR309 PQR309 (Trifluoromethylpyridine derivative) PQR309->PI3K inhibits mTORC1 mTORC1 PQR309->mTORC1 inhibits AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/mTOR signaling pathway and the inhibitory action of PQR309.

2. EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another key receptor tyrosine kinase implicated in various cancers.[9] Trifluoromethyl-substituted pyrimidine derivatives have been developed as potent EGFR inhibitors.

3. FLT3 and CHK1 Dual Inhibition: FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1) are important targets in acute myeloid leukemia (AML). A 5-trifluoromethyl-2-aminopyrimidine derivative has been identified as a potent dual inhibitor of both FLT3 and CHK1.[10]

Quantitative Data: FLT3 and CHK1 Inhibition

CompoundTargetIC50 (nM)Cell LineReference
Compound 30FLT3-D835Y2.1-[10]
Compound 30CHK12.2-[10]
Compound 30c-Kit966.5-[10]
Compound 30MV4-1110.9MV4-11[10]

4. PYK2 Inhibition: Proline-rich tyrosine kinase 2 (PYK2) is involved in signaling pathways that control cell migration and proliferation. Trifluoromethylpyrimidine-based compounds have been developed as PYK2 inhibitors, demonstrating selectivity over the related focal adhesion kinase (FAK).[11][12]

Quantitative Data: PYK2 Inhibition

CompoundTargetIC50 (nM)Selectivity vs FAKReference
PF-431396PYK211~0.5-fold[13]
PF-431396FAK2-[13]

5. WRN Helicase Inhibition: Werner syndrome helicase (WRN) has emerged as a promising target in cancers with microsatellite instability (MSI-H).[4] A 2-amino-4-(trifluoromethyl)pyrimidine derivative, compound 11g, has shown significant inhibitory effects on MSI-H cancer cell lines.[4] More recent developments have led to highly potent and selective WRN helicase inhibitors like HRO761.[14]

Quantitative Data: WRN Helicase Inhibition

CompoundTargetIC50 (µM)Cell Line (MSI-H)Reference
11gWRN Helicase1.52HCT116[4]
11gWRN Helicase4.24SW620[4]
HRO761WRN ATPase0.003-[14]
WRN inhibitor 19WRN Helicase0.0037-[15]

WRN Helicase Synthetic Lethality in MSI-H Cancer

WRN_Helicase_Pathway cluster_MSI_H MSI-H Cancer Cell dMMR Defective Mismatch Repair (dMMR) Microsatellite_Instability Microsatellite Instability dMMR->Microsatellite_Instability DNA_Replication_Stress DNA Replication Stress Microsatellite_Instability->DNA_Replication_Stress WRN_Helicase WRN Helicase DNA_Replication_Stress->WRN_Helicase requires Genome_Integrity Genome Integrity WRN_Helicase->Genome_Integrity maintains Cell_Survival Cell Survival Apoptosis Apoptosis Genome_Integrity->Cell_Survival WRN_Inhibitor WRN Inhibitor (e.g., Compound 11g) WRN_Inhibitor->WRN_Helicase inhibits WRN_Inhibitor->Apoptosis leads to

Caption: Synthetic lethality of WRN helicase inhibition in MSI-H cancer cells.

General Cytotoxicity Against Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of various trifluoromethylpyridine derivatives against a range of cancer cell lines.

Quantitative Data: Anticancer Cytotoxicity

CompoundCell LineCancer TypeIC50 (µM)Reference
3bC32Amelanotic Melanoma24.4[16]
3bA375Melanotic Melanoma25.4[16]
17vH1975Non-small cell lung cancer2.27[17]
5-FU (control)H1975Non-small cell lung cancer9.37[17]
TTI-4MCF-7Breast Cancer2.63[18]

Anti-inflammatory Activity of Trifluoromethyl-Containing Compounds

Inflammation is a key process in the pathogenesis of many diseases, and cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. Trifluoromethyl-substituted pyrazole and pyrazoline derivatives have been investigated as selective COX-2 inhibitors.

Quantitative Data: COX Inhibition

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3b (pyrazole)COX-10.460.12[19]
3b (pyrazole)COX-23.82[19]
3g (pyrazole)COX-14.451.68[19]
3g (pyrazole)COX-22.65[19]
Ketoprofen (control)COX-10.0340.21[19]
Ketoprofen (control)COX-20.164[19]
CF3-indomethacinmCOX-20.267>375[14]
CF3-indomethacinoCOX-1>100[14]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the absorbance is measured.[2][20]

Workflow for MTT Assay

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Compound_Treatment Treat cells with test compounds Incubation1->Compound_Treatment Incubation2 Incubate for 24-72 hours Compound_Treatment->Incubation2 Add_MTT Add MTT solution Incubation2->Add_MTT Incubation3 Incubate for 2-4 hours Add_MTT->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the trifluoromethylpyridine compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. A common method involves quantifying the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate from ATP.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare kinase, substrate, ATP, and inhibitor solutions Start->Prepare_Reagents Add_Inhibitor Add serially diluted inhibitor to plate Prepare_Reagents->Add_Inhibitor Add_Kinase_Substrate Add kinase and substrate mixture Add_Inhibitor->Add_Kinase_Substrate Pre_incubation Pre-incubate Add_Kinase_Substrate->Pre_incubation Initiate_Reaction Initiate reaction with ATP Pre_incubation->Initiate_Reaction Incubation Incubate at room temp Initiate_Reaction->Incubation Stop_Reaction Stop reaction and detect ADP (e.g., ADP-Glo) Incubation->Stop_Reaction Read_Signal Read luminescence Stop_Reaction->Read_Signal Data_Analysis Calculate % inhibition and IC50 values Read_Signal->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Methodology (using ADP-Glo™ as an example): [9]

  • Reagent Preparation: Prepare solutions of the recombinant kinase, its specific substrate, ATP, and the trifluoromethylpyridine inhibitor in a suitable kinase assay buffer.

  • Compound Plating: Add the serially diluted inhibitor or vehicle control to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add a mixture of the kinase and substrate to each well.

  • Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • ADP Detection: Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert the produced ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

  • Luminescence Reading: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme. The activity of COX-2 is typically determined by measuring the production of prostaglandins (e.g., PGE2) from the substrate arachidonic acid.

Detailed Methodology (Fluorometric): [21]

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid, a fluorescent probe, and the test inhibitor in a suitable assay buffer.

  • Inhibitor and Enzyme Addition: Add the diluted test inhibitor or a known COX-2 inhibitor (e.g., celecoxib) as a positive control to the wells of a 96-well plate. Add the COX-2 enzyme to all wells except the background control.

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the fluorescent probe.

  • Kinetic Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation of ~535 nm and an emission of ~587 nm.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

Trifluoromethylpyridine compounds represent a highly versatile and valuable scaffold in drug discovery. Their unique properties, conferred by the trifluoromethyl group, have led to the development of potent and selective inhibitors for a wide range of biological targets, particularly in the fields of oncology and inflammation. The extensive quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working to further explore the therapeutic potential of this important class of molecules. The continued investigation of trifluoromethylpyridine derivatives holds great promise for the development of novel and effective treatments for a multitude of human diseases.

References

Technical Guide: Safety and Handling of (5-(Trifluoromethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of (5-(Trifluoromethyl)pyridin-2-yl)methanol. The information herein is intended to supplement, not replace, institutional safety protocols and regulatory requirements.

Chemical Identification and Properties

This compound is a fluorinated pyridine derivative utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group can impart unique properties to target molecules, such as altered metabolic stability and binding affinity.

PropertyValueSource
CAS Number 31181-84-7[2]
Molecular Formula C₇H₆F₃NO[2]
Molecular Weight 177.12 g/mol [2]
Appearance Light yellow to yellow liquid or off-white solidChem-Impex
Boiling Point 215.5 ± 35.0 °C (Predicted)ChemicalBook
Density 1.362 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 13.16 ± 0.10 (Predicted)Guidechem
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)ChemicalBook

Hazard Identification and Classification

This chemical is classified as hazardous. The following table summarizes its GHS classifications.

Hazard ClassCategoryGHS CodeDescription
Acute Toxicity, Oral4H302Harmful if swallowed
Acute Toxicity, Dermal4H312Harmful in contact with skin
Skin Corrosion/Irritation2H315Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation
Acute Toxicity, Inhalation4H332Harmful if inhaled
Specific target organ toxicity — single exposure3H335May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

  • alt text

Experimental Protocols: Safe Handling and Use

Adherence to strict safety protocols is mandatory when working with this compound. The following protocols are based on best practices for handling hazardous pyridine derivatives and chemicals in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and vapors.
Hand Protection Butyl rubber or nitrile rubber gloves. Double gloving is recommended.Provides resistance to pyridine and related compounds. Nitrile gloves are suitable for incidental contact, while butyl rubber is recommended for prolonged handling.[3][4]
Body Protection Chemical-resistant lab coat, fully fastened. Consider a chemical-resistant apron for larger quantities.Protects skin from splashes and contamination.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Prevents inhalation of harmful vapors.
Weighing and Dissolving Protocol (for solid form)

This procedure should be performed in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.

Caption: Workflow for weighing and dissolving this compound.

General Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[5][6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[3] Store at 2-8°C under an inert atmosphere.

First Aid Measures

Immediate action is crucial in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

  • Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[6] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately. Notify your institution's environmental health and safety department. Prevent the spill from entering drains or waterways.

Firefighting Measures

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide. Water spray can be used to cool containers but may be ineffective at extinguishing the fire.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this chemical and its waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal CollectWaste Collect waste in a designated, compatible, and sealed container LabelWaste Label container as 'Halogenated Organic Waste' with full chemical name CollectWaste->LabelWaste StoreWaste Store waste container in a designated secondary containment area LabelWaste->StoreWaste ContactEHS Contact Environmental Health & Safety for pickup StoreWaste->ContactEHS Incineration Dispose via high-temperature incineration ContactEHS->Incineration

Caption: General workflow for the disposal of this compound waste.

Disposal Protocol:

  • Waste Segregation: As a halogenated organic compound, waste containing this compound should be collected separately from non-halogenated waste streams.[7]

  • Container: Use a designated, leak-proof, and chemically compatible container with a secure lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents, including "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment.

  • Disposal: Arrange for waste pickup through your institution's environmental health and safety office. The recommended disposal method is high-temperature incineration.[8]

Toxicological and Ecological Information

  • Toxicology: This compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation. No quantitative toxicological data (e.g., LD50) for this specific compound is readily available.

  • Ecotoxicity: The environmental fate and ecological impact of this specific compound have not been extensively studied. Due to its chemical structure, it should be prevented from entering the environment.

This guide is intended for use by qualified personnel trained in handling hazardous chemicals. Always consult the Safety Data Sheet (SDS) provided by the supplier and your institution's specific safety protocols before working with this compound.

References

Technical Guide to (5-(Trifluoromethyl)pyridin-2-yl)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data, properties, and handling guidelines for (5-(Trifluoromethyl)pyridin-2-yl)methanol. It is intended to serve as a technical resource for professionals in research and drug development who may be working with this compound.

Chemical and Physical Properties

This compound is a pyridinylmethanol derivative containing a trifluoromethyl group. This functionalization is of significant interest in medicinal chemistry and agrochemical development, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[1] It is primarily used as a chemical intermediate in the synthesis of more complex molecules.[1][2]

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₆F₃NOPubChem[3]
Molecular Weight 177.12 g/mol PubChem[3]
Appearance Yellow to Brown Sticky Oil to Semi-SolidGuidechem[2]
Boiling Point 160-162 °CGuidechem[2]
pKa 13.16 ± 0.10 (Predicted)Guidechem[2]
Solubility Soluble in organic solvents, limited solubility in water.Guidechem[2]
CAS Number 31181-84-7ChemicalBook[4]

Safety and Hazard Information

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications for this compound.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[3]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[3]
Skin Corrosion/Irritation2H315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[3]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[3]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation[3]

Source: PubChem. The percentages associated with the hazard statements in the source indicate the proportion of notifications to ECHA C&L Inventory that provide that hazard statement.

2.1. Precautionary Measures and Personal Protective Equipment (PPE)

Based on the hazard classifications, the following precautionary measures and PPE are recommended when handling this compound.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures Protective Gloves Protective Gloves Safety Goggles Safety Goggles Lab Coat Lab Coat Respirator Respirator Use in well-ventilated area or fume hood Use in well-ventilated area or fume hood Use in well-ventilated area or fume hood->Respirator If ventilation is inadequate Avoid contact with skin and eyes Avoid contact with skin and eyes Avoid contact with skin and eyes->Protective Gloves Avoid contact with skin and eyes->Safety Goggles Avoid contact with skin and eyes->Lab Coat Do not ingest or inhale Do not ingest or inhale Wash hands thoroughly after handling Wash hands thoroughly after handling Handling this compound Handling this compound Handling this compound->Use in well-ventilated area or fume hood Handling this compound->Avoid contact with skin and eyes Handling this compound->Do not ingest or inhale Handling this compound->Wash hands thoroughly after handling

Caption: Recommended safety precautions for handling this compound.

Table 3: Handling and Storage

AspectRecommendation
Handling Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
Incompatible Materials Strong oxidizing agents.

2.2. First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

2.3. Fire-Fighting and Accidental Release Measures

AspectRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen fluoride.
Fire-Fighter Protection Wear self-contained breathing apparatus and full protective gear.
Accidental Release Ensure adequate ventilation. Use personal protective equipment. Absorb with inert material (e.g., sand, silica gel) and place in a suitable container for disposal. Do not let product enter drains.

Toxicological and Ecological Information

3.1. Toxicological Data

3.2. Ecological Information

Specific ecotoxicity data for this compound is not available. Due to its limited water solubility, it may not be readily bioavailable in aquatic environments, but its mobility and potential for environmental persistence are unknown. It is recommended to avoid release into the environment. For a related compound, it is noted that it will likely be mobile in the environment due to its water solubility.[5]

Representative Experimental Protocol

While a specific published experimental protocol detailing the use of this compound as a reactant was not identified, its chemical structure suggests its utility as a nucleophile or as a precursor to other functional groups in organic synthesis. The following is a representative protocol for a substitution reaction, a common transformation for pyridyl-methanol derivatives.

Reaction: Conversion of the hydroxyl group to a leaving group (e.g., chloride) for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Pyridine

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Setup: In a fume hood, add this compound (1.0 eq) to a dry round-bottom flask containing a magnetic stir bar. Dissolve the starting material in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Slowly add pyridine (1.1 eq) to the cooled solution.

  • Addition of Chlorinating Agent: Add a solution of thionyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-(chloromethyl)-5-(trifluoromethyl)pyridine.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Dissolve Starting Material Dissolve this compound in anhydrous DCM Start->Dissolve Starting Material Cool to 0°C Cool solution to 0°C in an ice bath Dissolve Starting Material->Cool to 0°C Add Pyridine Add pyridine (1.1 eq) Cool to 0°C->Add Pyridine Add Thionyl Chloride Add thionyl chloride (1.05 eq) dropwise Add Pyridine->Add Thionyl Chloride Warm and Stir Warm to room temperature and stir for 4-6 hours Add Thionyl Chloride->Warm and Stir Monitor by TLC Monitor by TLC Warm and Stir->Monitor by TLC Monitor by TLC->Warm and Stir Incomplete Quench Reaction Quench with saturated NaHCO₃ solution Monitor by TLC->Quench Reaction Complete Extract Extract with DCM Quench Reaction->Extract Dry and Concentrate Dry organic layers and concentrate Extract->Dry and Concentrate Purify Purify by column chromatography Dry and Concentrate->Purify End End Purify->End

Caption: Workflow for a representative substitution reaction of this compound.

Conclusion

This compound is a valuable building block in synthetic chemistry, particularly for the development of new pharmaceutical and agrochemical agents. While it possesses moderate acute toxicity and is an irritant, it can be handled safely by adhering to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area. Further toxicological and ecological studies would be beneficial for a more complete safety profile of this compound. Researchers should always consult the most recent and complete Safety Data Sheet provided by their supplier before use.

References

Methodological & Application

Application Notes and Protocols for the Reduction of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the chemical reduction of methyl 5-(trifluoromethyl)pyridine-2-carboxylate to (5-(trifluoromethyl)pyridin-2-yl)methanol. This transformation is crucial as the resulting alcohol is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethyl-pyridine moiety can enhance biological activity, metabolic stability, and efficacy.[1][2][3] We present a validated, high-yield protocol using sodium borohydride and discuss alternative methods, offering a comparative overview for researchers to select the most suitable procedure for their specific needs.

Application Notes

The reduction of the ester group in methyl 5-(trifluoromethyl)pyridine-2-carboxylate to a primary alcohol is a key synthetic step. The choice of reducing agent is critical to ensure high conversion while preserving the trifluoromethyl group and avoiding reduction of the pyridine ring.

1.1. Overview of Reduction Methods

Several reagents can accomplish this transformation. The selection depends on factors such as laboratory safety protocols, required chemoselectivity, reaction scale, and cost.

  • Sodium Borohydride (NaBH₄): While typically not strong enough to reduce esters, its reactivity is enhanced in alcoholic solvents like methanol.[4] This system offers a mild, safe, and highly chemoselective method for reducing the ester in the presence of the trifluoromethyl group and the pyridine ring. A documented procedure shows a high yield of 93% for this specific substrate.[5]

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent capable of reducing esters, carboxylic acids, and amides.[6][7] It readily reduces the target ester but requires strict anhydrous conditions and careful handling due to its high reactivity with protic solvents, including water. It is generally more hazardous than NaBH₄.

  • Catalytic Hydrogenation: This method can be used for ester reduction, but it often requires high pressures and temperatures. There is a significant risk of reducing the pyridine ring to a piperidine ring, especially with catalysts like PtO₂.[8] This lack of selectivity makes it less ideal for this specific transformation unless ring reduction is also desired.

1.2. Data Presentation: Comparison of Reduction Methods

MethodReagent & ConditionsProductYieldAdvantagesDisadvantages
Borohydride Reduction NaBH₄, Methanol, 0 °C to RTThis compound93%[5]High yield, mild conditions, high chemoselectivity, operational simplicity, enhanced safety.May be slower than stronger reducing agents.
Hydride Reduction LiAlH₄, Anhydrous Ether/THF, then H₃O⁺ workupThis compoundHigh (expected)Fast reaction, highly effective for esters.[6]Highly reactive, pyrophoric, requires strict anhydrous conditions, less selective.
Catalytic Hydrogenation H₂, PtO₂/Pd/Rh catalyst, Acidic solvent, High pressure(5-(trifluoromethyl)piperidin-2-yl)methanolVariableCan be scaled up, avoids metal waste streams.Risk of pyridine ring reduction, requires specialized high-pressure equipment.[8][9]

1.3. Reagent Selectivity

The choice of reducing agent is critical for achieving the desired outcome without affecting other functional groups. The following diagram illustrates the relative reactivity of NaBH₄ and LiAlH₄.

G cluster_0 Functional Groups cluster_1 Reducing Agents Aldehyde Aldehydes Ketone Ketones Ester Esters CarboxylicAcid Carboxylic Acids Amide Amides Nitrile Nitriles Pyridine Pyridine Ring NaBH4 NaBH₄ (Mild) NaBH4->Aldehyde Reduces NaBH4->Ketone Reduces NaBH4->Ester No Reaction (Generally) NaBH4->CarboxylicAcid No Reaction NaBH4->Amide No Reaction NaBH4->Nitrile No Reaction NaBH4->Pyridine No Reaction LiAlH4 LiAlH₄ (Strong) LiAlH4->Aldehyde Reduces LiAlH4->Ketone Reduces LiAlH4->Ester Reduces LiAlH4->CarboxylicAcid Reduces LiAlH4->Amide Reduces LiAlH4->Nitrile Reduces LiAlH4->Pyridine No Reaction (Typically)

Caption: Comparative reactivity of NaBH₄ and LiAlH₄ with common functional groups.

Experimental Protocols

2.1. Protocol 1: Reduction using Sodium Borohydride (Validated Method)

This protocol is based on a reported procedure with a high yield.[5] It is the recommended method due to its safety, simplicity, and effectiveness.

Reaction Scheme:

G reactant Methyl 5-(trifluoromethyl) pyridine-2-carboxylate reagents NaBH₄, MeOH 0 °C to RT, 2h reactant->reagents product This compound reagents->product

Caption: Reduction of the ester to a primary alcohol using NaBH₄ in methanol.

Materials:

  • Methyl 5-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.0 eq)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Silica gel for column chromatography

Experimental Workflow:

G start Dissolve Ester in MeOH in Flask step1 Cool to 0 °C (Ice Bath) start->step1 step2 Add NaBH₄ in one portion step1->step2 step3 Stir at RT for 2 hours step2->step3 step4 Concentrate (Rotary Evaporator) step3->step4 step5 Dilute with Water step4->step5 step6 Acidify to pH ~5 with 1N HCl step5->step6 step7 Extract with Ethyl Acetate (3x) step6->step7 step8 Combine Organic Layers Dry over Na₂SO₄ step7->step8 step9 Filter and Concentrate step8->step9 step10 Purify by Silica Gel Column Chromatography step9->step10 end Obtain Pure Product (Colorless Oil) step10->end

Caption: Step-by-step workflow for the NaBH₄ reduction and purification.

Procedure:

  • Dissolve methyl 5-trifluoromethylpyridine-2-carboxylate (e.g., 2 g, 9.75 mmol) in methanol (30 mL) in a round-bottom flask equipped with a magnetic stir bar.[5]

  • Cool the solution to 0 °C using an ice bath.[5]

  • Add sodium borohydride (e.g., 738 mg, 19.5 mmol, 2.0 eq) to the solution in a single portion.[5]

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.[5]

  • After 2 hours, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.[5]

  • Dilute the resulting residue with water (30 mL).[5]

  • Carefully acidify the aqueous solution to approximately pH 5 with 1N HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[5]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.[5]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.[5]

  • Purify the crude product by silica gel column chromatography to yield (5-trifluoromethyl-pyridin-2-yl)methanol as a colorless oil.[5]

Expected Results:

  • Yield: 93%[5]

  • Appearance: Colorless oil[5]

  • Characterization (as reported):

    • ¹H NMR (400 MHz, CDCl₃) δ: 8.82 (s, 1H), 7.90-7.92 (m, 1H), 7.40-7.42 (m, 1H), 4.82-4.83 (m, 2H), 3.44-3.46 (m, 1H).[5]

    • ES-LCMS m/z: 178 ([M+H]⁺).[5]

2.2. Protocol 2: Reduction using Lithium Aluminum Hydride (Alternative Method)

This protocol is a general procedure for ester reduction with LiAlH₄ and should be performed with extreme caution by trained personnel in a fume hood.

Materials:

  • Methyl 5-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.0-1.5 eq)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 5-(trifluoromethyl)pyridine-2-carboxylate in anhydrous THF to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.

  • Cool the flask back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with fresh THF.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel column chromatography if necessary.

Safety Information:

  • Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Sodium borohydride can react with acid to produce flammable hydrogen gas; quenching should be done carefully.

  • Lithium aluminum hydride is a highly reactive, pyrophoric solid that reacts violently with water and other protic sources. It must be handled under an inert atmosphere.

  • The trifluoromethyl-pyridine compounds may be harmful if swallowed, inhaled, or in contact with skin.[10][11] Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Sodium Borohydride Reduction of Pyridine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of pyridine esters to their corresponding hydroxymethylpyridines is a critical transformation in the synthesis of numerous pharmaceutical and agrochemical compounds. Sodium borohydride (NaBH₄) offers a milder and more chemoselective alternative to potent reducing agents like lithium aluminum hydride (LiAlH₄), minimizing the risk of over-reduction or side reactions with other functional groups. However, the reactivity of NaBH₄ towards esters, particularly pyridine esters, is highly dependent on the substrate's electronic properties and the reaction conditions. The position of the ester group on the pyridine ring significantly influences its susceptibility to hydride attack. This document provides detailed application notes, comparative data, and experimental protocols for the sodium borohydride-mediated reduction of pyridine esters, including methods to enhance reactivity through the use of additives.

Factors Influencing Reactivity

The reduction of pyridine esters with sodium borohydride is often sluggish and requires specific conditions for successful conversion. The electron-withdrawing nature of the pyridine ring deactivates the ester carbonyl towards nucleophilic attack by the hydride. The position of the ester substituent has a pronounced effect on this deactivation:

  • Pyridine-3-carboxylates (Nicotinates): These esters are generally the most amenable to reduction by NaBH₄, particularly with the aid of a protic solvent system.

  • Pyridine-4-carboxylates (Isonicotinates): These isomers are more challenging to reduce. The nitrogen atom's strong electron-withdrawing effect at the para position significantly deactivates the ester. Reduction often necessitates the use of Lewis acid co-reagents to enhance the electrophilicity of the carbonyl carbon.[1] It has been noted that ethyl isonicotinate can form a stable borane complex, which can impede the reduction process.[1]

  • Pyridine-2-carboxylates (Picolinates): The reduction of these esters can also be difficult. Proximity to the ring nitrogen can influence the electronic environment of the ester group.

To overcome the inherently low reactivity of esters towards NaBH₄, several strategies can be employed:

  • Solvent System: The use of a mixed solvent system, such as tetrahydrofuran (THF) and methanol, is often effective. Methanol can activate the carbonyl group through hydrogen bonding and also facilitates the decomposition of the borate intermediates.

  • Lewis Acid Catalysis: The addition of Lewis acids like lithium chloride (LiCl) or aluminum chloride (AlCl₃) can significantly enhance the reducing power of NaBH₄.[2] The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to hydride attack.

  • Elevated Temperatures: Refluxing the reaction mixture can provide the necessary activation energy for the reduction to proceed.

Data Presentation

Table 1: Reduction of Pyridine-3-carboxylates (Nicotinates)

SubstrateReducing SystemSolventTemperatureTime (h)Yield (%)Reference
Methyl nicotinateNaBH₄ / MethanolTHFReflux2470[3]

Table 2: Reduction of Pyridine-4-carboxylates (Isonicotinates)

SubstrateReducing SystemSolventTemperatureTime (h)Yield (%)Reference
Methyl isonicotinateNaBH₄ / LiClTHFReflux6-8Not Specified[4]
Ethyl isonicotinateNaBH₄ / AlCl₃Not SpecifiedNot SpecifiedNot Specified"With difficulty"[1]

Table 3: Reduction of Pyridine-2,6-dicarboxylates

SubstrateReducing SystemSolventTemperatureTime (h)Yield (%)Reference
2,6-Pyridinedicarboxylic acidNaBH₄ / IodineTHFRoom Temp1.572[5]

Note: The reduction of the dicarboxylic acid with NaBH₄/I₂ proceeds via an in-situ generated borane species.

Signaling Pathways and Experimental Workflows

Reaction Mechanism

The reduction of a pyridine ester with sodium borohydride proceeds through a two-step nucleophilic acyl substitution mechanism. First, a hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide. Finally, protonation of the alkoxide during workup yields the primary alcohol.

G cluster_0 Step 1: Nucleophilic Attack and Aldehyde Formation cluster_1 Step 2: Aldehyde Reduction and Alcohol Formation PyEster Pyridine Ester (R-COOR') Intermediate1 Tetrahedral Intermediate PyEster->Intermediate1 Hydride Attack BH4 NaBH₄ Aldehyde Aldehyde (R-CHO) Intermediate1->Aldehyde Elimination Alkoxide_leaving ⁻OR' Aldehyde2 Aldehyde (R-CHO) Alkoxide Alkoxide (R-CH₂O⁻) Aldehyde2->Alkoxide Hydride Attack BH4_2 NaBH₄ Alcohol Primary Alcohol (R-CH₂OH) Alkoxide->Alcohol Protonation Workup Aqueous Workup (H⁺)

Caption: General mechanism of ester reduction by NaBH₄.
Experimental Workflow

The general workflow for the reduction of pyridine esters involves the dissolution of the substrate, followed by the controlled addition of the reducing agent, reaction monitoring, quenching, and product isolation.

G Start Start: Pyridine Ester Substrate Dissolve Dissolve Pyridine Ester in Anhydrous Solvent (e.g., THF) Start->Dissolve Cool Cool Reaction Mixture (e.g., 0 °C) Dissolve->Cool Add_Reagent Add NaBH₄ (and Lewis Acid if applicable) Portion-wise Cool->Add_Reagent React Stir at Appropriate Temperature (e.g., Room Temp or Reflux) Add_Reagent->React Monitor Monitor Reaction Progress (TLC/GC-MS) React->Monitor Monitor->React Incomplete Quench Quench Excess NaBH₄ (e.g., with Water or Acetone) Monitor->Quench Complete Workup Aqueous Workup and Extraction Quench->Workup Purify Purify Product (e.g., Column Chromatography or Distillation) Workup->Purify End End: Purified Hydroxymethylpyridine Purify->End

Caption: General experimental workflow for the reduction.

Experimental Protocols

Protocol 1: Reduction of Methyl Nicotinate using NaBH₄ in a THF/Methanol System

This protocol is adapted from the efficient synthesis of 3-pyridinemethanol.[3]

Materials:

  • Methyl nicotinate

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware for extraction and purification.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend methyl nicotinate (1 eq.) and finely powdered sodium borohydride (20 eq.) in anhydrous THF.

  • To this suspension, add methanol (approximately 0.5 mL per gram of methyl nicotinate) dropwise.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully quench the excess sodium borohydride by the slow addition of saturated aqueous NH₄Cl.

  • Stir the quenched mixture for an additional 15 hours.

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-pyridinemethanol.

  • Purify the product by recrystallization from ethyl acetate or column chromatography.

Protocol 2: Reduction of Methyl Isonicotinate using NaBH₄ and LiCl

This protocol is based on a described method for the synthesis of 4-pyridinemethanol.[4]

Materials:

  • Methyl 4-picolinate (methyl isonicotinate)

  • Sodium borohydride (NaBH₄)

  • Lithium chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Acidic solution for quenching (e.g., 1M HCl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, and standard glassware.

Procedure:

  • To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add lithium chloride (approx. 3 eq.) and sodium borohydride (approx. 2.5 eq.) followed by anhydrous THF.

  • Stir the mixture to form the reducing slurry.

  • In a separate flask, dissolve methyl 4-picolinate (1 eq.) in anhydrous THF.

  • Slowly add the solution of methyl 4-picolinate to the reducing mixture dropwise, maintaining the temperature between -5 °C and 5 °C using an ice-salt bath.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the careful, dropwise addition of an acidic solution (e.g., 1M HCl) until gas evolution ceases.

  • Neutralize the mixture with a saturated solution of NaHCO₃.

  • Extract the aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 4-pyridinemethanol by column chromatography or distillation.

Conclusion

The sodium borohydride reduction of pyridine esters is a versatile and valuable reaction for the synthesis of hydroxymethylpyridines. The reactivity is highly dependent on the position of the ester group, with nicotinates being the most readily reduced and isonicotinates often requiring the activation with Lewis acids. The provided protocols offer a starting point for the successful reduction of these important heterocyclic building blocks. For substrates that are particularly resistant to reduction, the use of stronger Lewis acids such as AlCl₃ or alternative reducing systems may be necessary, although this may compromise the chemoselectivity of the transformation. Careful optimization of reaction conditions is crucial for achieving high yields and purity in these reductions.

References

Application Note: Purification of (5-(Trifluoromethyl)pyridin-2-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of (5-(Trifluoromethyl)pyridin-2-yl)methanol using silica gel column chromatography. This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its purification is a critical step to ensure the integrity and quality of subsequent synthetic transformations. This document outlines the necessary materials, equipment, and a step-by-step procedure for efficient purification, including guidelines for solvent selection and fraction collection. The protocol is designed to be a reliable method for obtaining high-purity material in a laboratory setting.

Introduction

This compound is a heterocyclic compound containing a pyridine ring substituted with a trifluoromethyl group and a hydroxymethyl group.[1] The trifluoromethyl group often enhances the metabolic stability and biological activity of molecules, making this compound a valuable intermediate in drug discovery and development.[2] Following its synthesis, which may involve the reduction of the corresponding carboxylic acid or ester, the crude product often contains unreacted starting materials, byproducts, and other impurities.[3] Column chromatography is a standard and effective method for the purification of such moderately polar organic compounds.[4] This protocol details the use of silica gel chromatography with a hexane and ethyl acetate solvent system to isolate the desired product.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 31181-84-7[5]
Molecular Formula C₇H₆F₃NO[5]
Molecular Weight 177.12 g/mol [5]
Appearance Yellow to brown sticky oil or off-white solid/light brown liquid[1][2]
Solubility Soluble in organic solvents, limited solubility in water[1]

Experimental Protocol

This section provides a detailed methodology for the purification of this compound by column chromatography.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Silica gel (200-300 mesh)

    • n-Hexane (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Dichloromethane (DCM, for sample loading)

    • Anhydrous sodium sulfate

  • Equipment:

    • Glass chromatography column

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Test tubes or fraction collector vials

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel coated)

    • UV lamp (254 nm)

    • Glass capillaries for TLC spotting

Procedure

1. Preparation of the Slurry and Packing the Column:

  • In a beaker, prepare a slurry of silica gel in n-hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Ensure the stopcock of the chromatography column is closed and place a small plug of cotton or glass wool at the bottom.

  • Pour a small amount of n-hexane into the column, followed by a thin layer of sand.

  • Gently pour the silica gel slurry into the column. Tap the column gently to ensure even packing and to remove any air bubbles.

  • Once the silica gel has settled, open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • In a separate flask, add a small amount of silica gel to the dissolved crude product to create a dry powder after solvent evaporation using a rotary evaporator. This is the dry loading method.[6]

  • Carefully add the dried silica-adsorbed sample to the top of the prepared column.

3. Elution and Fraction Collection:

  • Begin the elution with a non-polar solvent system, such as 9:1 hexane:ethyl acetate.

  • Gradually increase the polarity of the mobile phase. A suggested gradient is provided in the table below.

  • Collect fractions in test tubes or vials. The size of the fractions can be adjusted based on the separation.

  • Monitor the separation by spotting fractions onto a TLC plate.

4. Thin-Layer Chromatography (TLC) Monitoring:

  • Develop the TLC plates in a mobile phase that gives a retention factor (Rf) of approximately 0.3-0.5 for the desired compound (e.g., 7:3 hexane:ethyl acetate).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure product.

5. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil or off-white solid.[3]

  • Dry the final product under high vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the chromatographic conditions and expected results for the purification of this compound.

Table 1: Column Chromatography Parameters

ParameterSpecification
Stationary Phase Silica Gel (200-300 mesh)[7]
Mobile Phase n-Hexane and Ethyl Acetate
Elution Method Gradient Elution
Sample Loading Dry Loading[6]
Monitoring TLC with UV visualization (254 nm)

Table 2: Suggested Solvent Gradient

StepHexane:Ethyl Acetate (v/v)Purpose
19:1Elute non-polar impurities
28:2Elute less polar byproducts
37:3Elute the target compound
41:1Elute more polar impurities

Table 3: Expected Results

ParameterExpected Value
Purity (by HPLC/NMR) >95%
Typical Yield 85-95%[3]
Appearance Colorless oil or off-white solid[3]
Rf (7:3 Hexane:EtOAc) ~0.4

Visualizations

The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Slurry & Pack Column prep_sample Dissolve Crude Product & Adsorb onto Silica load_sample Load Sample onto Column prep_sample->load_sample elute Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_monitor Monitor Fractions by TLC collect_fractions->tlc_monitor combine_fractions Combine Pure Fractions tlc_monitor->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product Obtain Purified Product evaporate->final_product

References

Application Notes and Protocols: (5-(Trifluoromethyl)pyridin-2-yl)methanol as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-(Trifluoromethyl)pyridin-2-yl)methanol is a crucial building block in modern medicinal chemistry and agrochemical synthesis. The incorporation of the trifluoromethyl group (–CF₃) onto the pyridine ring confers advantageous properties to target molecules, including enhanced metabolic stability, increased binding affinity, and improved bioavailability. This document provides detailed application notes and experimental protocols for the utilization of this versatile reagent in the synthesis of bioactive compounds, with a focus on its role in the development of kinase inhibitors.

Introduction

The 5-(trifluoromethyl)pyridine scaffold is a privileged structural motif found in numerous pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the pKa of the pyridine nitrogen, altering its interaction with biological targets. This compound serves as a key starting material, allowing for the introduction of this important pharmacophore through various chemical transformations of its hydroxymethyl group.

Key Applications

This building block is instrumental in the synthesis of a range of bioactive molecules, including:

  • Kinase Inhibitors: Particularly inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.

  • Agrochemicals: Including herbicides and insecticides, where the trifluoromethyl group contributes to increased efficacy.

  • Neurological Disorder Therapeutics: The unique electronic properties of the trifluoromethyl group can enhance the selectivity and biological activity of compounds targeting the central nervous system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₆F₃NO
Molecular Weight 177.12 g/mol
Appearance Colorless liquid
Boiling Point 160-162 °C
CAS Number 31181-84-7

Experimental Protocols

The primary utility of this compound in multi-step synthesis lies in the conversion of its hydroxyl group into a more reactive functional group, such as a chloromethyl group. This intermediate can then be used in nucleophilic substitution reactions to couple the trifluoromethylpyridine moiety with other molecular fragments.

Protocol 1: Synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

This protocol details the conversion of this compound to 2-(chloromethyl)-5-(trifluoromethyl)pyridine, a key intermediate for further elaboration. The procedure is adapted from a similar transformation.

Reaction Scheme:

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 1,2-Dichloroethane

  • Chloroform

  • Water

  • Sodium hydrogen carbonate

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a stirrer and a reflux condenser, prepare a mixture of thionyl chloride (1.2 equivalents) and 1,2-dichloroethane.

  • On a water bath at 5-20 °C, add a solution of this compound (1.0 equivalent) in 1,2-dichloroethane dropwise to the thionyl chloride mixture over 30 minutes.

  • Stir the reaction mixture at room temperature for 90 minutes.

  • Heat the mixture under reflux for 4.5 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with chloroform and water.

  • Carefully add sodium hydrogen carbonate in small portions with stirring until gas evolution ceases.

  • Separate the organic layer, treat it with activated carbon, and then concentrate to yield 2-(chloromethyl)-5-(trifluoromethyl)pyridine.

Expected Yield: ~90-95% (based on similar reactions)

Application in the Synthesis of a PI3K/mTOR Inhibitor Analog

The resulting 2-(chloromethyl)-5-(trifluoromethyl)pyridine can be utilized in the synthesis of kinase inhibitors. The following conceptual workflow illustrates its application in the synthesis of an analog of PQR309 (bimiralisib), a known PI3K/mTOR inhibitor.

Application Notes and Protocols for Suzuki Coupling Reactions with Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with trifluoromethyl-substituted pyridines. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group. This document outlines the common challenges, optimized reaction conditions, and detailed experimental protocols to facilitate the successful synthesis of novel biaryl and hetero-biaryl structures.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. When applied to trifluoromethylpyridines, this reaction allows for the incorporation of this important structural motif into a wide array of molecules. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring, which can present challenges for the catalytic cycle.[1] Common issues include catalyst deactivation and side reactions such as protodeboronation, where the boronic acid is replaced by a hydrogen atom.[1]

Successful coupling reactions with trifluoromethylpyridines rely on the careful selection of the catalyst, ligand, base, and solvent system to overcome these challenges. Modern palladium catalysts, often featuring bulky and electron-rich phosphine ligands, have shown great efficacy in these transformations.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of various trifluoromethyl-substituted pyridines and related heteroaromatics. Note that the data is compiled from different sources and reaction conditions may vary.

Table 1: Suzuki Coupling of Trifluoromethyl-Substituted Pyridylboronic Esters with (Hetero)aryl Bromides

Pyridylboronic EsterCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol esterBromobenzenePd(dppf)Cl₂ (5)K₃PO₄1,4-Dioxane1001695
2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester4-BromotoluenePd(dppf)Cl₂ (5)K₃PO₄1,4-Dioxane1001692
2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester4-BromoanisolePd(dppf)Cl₂ (5)K₃PO₄1,4-Dioxane1001685
2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester2-BromothiophenePd(dppf)Cl₂ (5)K₃PO₄1,4-Dioxane1001672
2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester3-BromopyridinePd(dppf)Cl₂ (5)K₃PO₄1,4-Dioxane1001665
2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester1,4-DibromobenzenePd(dppf)Cl₂ (10)K₃PO₄1,4-Dioxane1002481

Data adapted from a study on 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, which reported yields between 46-95%.[2]

Table 2: Suzuki Coupling of Trifluoromethyl-Substituted Pyridylboronic Acids with Heteroaryl Halides

Pyridylboronic AcidCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
5-(Trifluoromethyl)pyridine-2-boronic acid2-BromopyridinePd(PPh₃)₄ (4)Na₂CO₃DME/H₂O8098
5-(Trifluoromethyl)pyridine-2-boronic acid2-ChloropyrazinePd(PPh₃)₄ (4)Na₂CO₃DME/H₂O8085
5-(Trifluoromethyl)pyridine-3-boronic acid2-BromothiophenePd(PPh₃)₄ (4)Na₂CO₃DME/H₂O8095
6-(Trifluoromethyl)pyridine-3-boronic acid4-BromotoluenePd(PPh₃)₄ (4)Na₂CO₃DME/H₂O8092
6-(Trifluoromethyl)pyridine-3-boronic acid1-Bromo-4-fluorobenzenePd(PPh₃)₄ (4)Na₂CO₃DME/H₂O8088

This table presents representative data for trifluoromethyl-substituted pyridylboronic acids with yields reported in the range of 51-98%.[3]

Table 3: Suzuki Coupling of Pyridine-2-sulfonyl fluoride with (Hetero)aryl Boronic Acids/Esters

Boronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane6589
2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂ (10)Na₃PO₄Dioxane/H₂O10072
4-Fluorophenylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane6578
3-Pyridinylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane10035
Phenylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane6585

Data adapted from a study on pyridine-2-sulfonyl fluoride as a coupling partner, which serves as a surrogate for a halo-pyridine. Yields were reported to be in the range of 5-89%.[4][5][6]

Visualized Mechanisms and Workflows

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for carrying out these couplings.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (CF₃-Py-Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ (Boronic Acid/Ester) boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow reagents 1. Combine Reagents (Halo-CF₃-Pyridine, Boronic Acid/Ester, Catalyst, Base) in a Reaction Vessel inert 2. Create Inert Atmosphere (Evacuate and backfill with Ar or N₂) reagents->inert solvent 3. Add Degassed Solvent (e.g., 1,4-Dioxane) inert->solvent heat 4. Heat and Stir (e.g., 80-110 °C for 4-24 h) solvent->heat monitor 5. Monitor Reaction (TLC or LC-MS) heat->monitor workup 6. Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup purify 7. Purification (Flash Column Chromatography) workup->purify analyze 8. Product Analysis (NMR, MS) purify->analyze

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: General Procedure

This protocol provides a representative method for the Suzuki-Miyaura cross-coupling of a halo-trifluoromethylpyridine with a generic (hetero)aryl boronic acid. Optimization may be necessary for specific substrates.

Materials and Reagents:

  • Halo-trifluoromethylpyridine (e.g., 2-bromo-5-(trifluoromethyl)pyridine) (1.0 eq.)

  • (Hetero)aryl boronic acid or pinacol ester (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 - 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME)

  • Deionized water (if using an aqueous system)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Standard workup reagents (e.g., Ethyl Acetate, brine, Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried reaction vessel containing a magnetic stir bar, add the halo-trifluoromethylpyridine (1.0 eq.), the (hetero)aryl boronic acid or ester (1.2-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (2-10 mol%).

    • Seal the vessel with a rubber septum.

    • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is completely inert.[7]

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add the anhydrous and degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.[7]

    • If an aqueous system is used, add the degassed water at this stage (e.g., Dioxane/H₂O 4:1).

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (typically between 80-110 °C).[7]

    • For microwave-assisted reactions, place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a shorter duration (e.g., 15 minutes).[8]

    • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Reaction Monitoring:

    • Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[9]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.[7][8]

  • Analysis:

    • Characterize the final product by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its identity and purity.

References

Application Notes and Protocols: The Role of (5-(Trifluoromethyl)pyridin-2-yl)methanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Trifluoromethyl)pyridin-2-yl)methanol is a pivotal building block in the synthesis of a variety of agrochemicals. The trifluoromethyl group imparts unique properties to the final molecule, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity, making it a desirable moiety in the design of modern herbicides, insecticides, and fungicides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key agrochemical intermediates and final products.

Application Notes

The primary application of this compound in agrochemical synthesis is its conversion into more reactive intermediates, principally 2-chloromethyl-5-(trifluoromethyl)pyridine. This chlorinated intermediate is then used in nucleophilic substitution reactions to introduce the trifluoromethylpyridine scaffold into the target agrochemical structure.

Several commercially significant agrochemicals contain the trifluoromethylpyridine core. While many synthetic routes start from other precursors like 3-picoline, the use of this compound offers a direct pathway to functionalized intermediates.[1][2][3] Agrochemicals derived from trifluoromethylpyridine intermediates include:

  • Insecticides: A notable example is Flonicamid, a selective insecticide effective against sucking insects.[4]

  • Herbicides: The well-known herbicide Fluazifop-butyl, used for controlling grass weeds, is synthesized from a 2-chloro-5-(trifluoromethyl)pyridine intermediate.[2][4]

  • Fungicides: Fluopyram is a fungicide and nematicide that contains a trifluoromethylpyridine moiety.

The trifluoromethyl group is crucial for the biological efficacy of these compounds. It is a strong electron-withdrawing group, which can influence the acidity of nearby protons and the overall electronic properties of the molecule, often leading to enhanced binding to target enzymes or receptors.

Experimental Protocols

This section provides a detailed protocol for a key transformation of this compound and a subsequent reaction to demonstrate its utility in agrochemical synthesis.

Protocol 1: Synthesis of 2-Chloromethyl-5-(trifluoromethyl)pyridine

This protocol describes the conversion of this compound to 2-chloromethyl-5-(trifluoromethyl)pyridine using thionyl chloride. This procedure is adapted from a similar synthesis of 2-chloro-5-(chloromethyl)pyridine.[5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 1,2-Dichloroethane

  • Chloroform

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Activated carbon

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, prepare a solution of thionyl chloride (87.4 g) in 1,2-dichloroethane (100 ml).

  • In a separate beaker, dissolve this compound (assuming a similar molar equivalent to the referenced protocol, approximately 70 g) in 1,2-dichloroethane (50 ml).

  • Cool the thionyl chloride solution in a water bath to 5-20 °C.

  • Slowly add the this compound solution dropwise to the thionyl chloride solution over 30 minutes while maintaining the temperature at 5-20 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 90 minutes.

  • Heat the mixture to reflux and maintain for 4.5 hours.

  • After reflux, cool the reaction mixture and concentrate it using a rotary evaporator to remove excess solvent and thionyl chloride.

  • Dilute the residue with chloroform (200 ml) and water (60 ml).

  • Carefully add sodium bicarbonate (20 g) in small portions with stirring to neutralize the acidic solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Treat the organic layer with activated carbon to decolorize.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain 2-chloromethyl-5-(trifluoromethyl)pyridine.

Expected Outcome:

The product, 2-chloromethyl-5-(trifluoromethyl)pyridine, is expected to be a yellow-brown solid.[5] The yield should be determined after purification and characterization.

Data Summary Table:

ParameterValueReference
Starting MaterialThis compound-
ReagentThionyl chloride[5]
Solvent1,2-Dichloroethane, Chloroform[5]
Reaction Time6 hours (total)[5]
Product2-Chloromethyl-5-(trifluoromethyl)pyridine[5]

Visualizations

Synthetic Pathway for 2-Chloromethyl-5-(trifluoromethyl)pyridine

G A This compound B 2-Chloromethyl-5-(trifluoromethyl)pyridine A->B R SOCl2, 1,2-Dichloroethane

Caption: Synthesis of 2-Chloromethyl-5-(trifluoromethyl)pyridine.

General Agrochemical Synthesis Workflow

G cluster_0 Intermediate Synthesis cluster_1 Agrochemical Synthesis A This compound B 2-Chloromethyl-5-(trifluoromethyl)pyridine A->B Chlorination D Final Agrochemical Product B->D Nucleophilic Substitution C Nucleophilic Reagent (e.g., Amine, Phenol) C->D

References

Application Notes: (5-(Trtrifluoromethyl)pyridin-2-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(5-(Trifluoromethyl)pyridin-2-yl)methanol is a pivotal building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The incorporation of the trifluoromethyl group (–CF3) onto the pyridine scaffold is a well-established strategy to enhance the pharmacological properties of drug candidates. This moiety can significantly improve metabolic stability, lipophilicity, and binding affinity to target proteins. These application notes provide an overview of its utility, focusing on the synthesis of Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists, a promising class of compounds for the treatment of pain and inflammatory skin disorders.

Key Applications in Drug Discovery

This compound serves as a crucial starting material for the synthesis of more complex intermediates, such as 2-(chloromethyl)-5-(trifluoromethyl)pyridine. This halogenated derivative is a key precursor for the development of various therapeutic agents. The trifluoromethylpyridine core is a structural motif found in several approved drugs and clinical candidates, highlighting its importance in pharmaceutical research.

One of the most significant applications of this scaffold is in the development of antagonists for the TRPV3 ion channel. TRPV3 is predominantly expressed in keratinocytes and sensory neurons and is implicated in the perception of temperature, pain, and itch. Dysregulation of TRPV3 activity has been linked to chronic pain, dermatitis, and other skin conditions. Consequently, potent and selective TRPV3 antagonists are of high therapeutic interest.

Featured Application: Synthesis of TRPV3 Antagonist 74a

A notable example of a potent and selective TRPV3 antagonist synthesized from a (5-(Trifluoromethyl)pyridin-2-yl) core is compound 74a . This molecule has demonstrated efficacy in preclinical models of neuropathic pain. The synthesis of such antagonists often involves the conversion of this compound into a more reactive intermediate that can be incorporated into the final drug structure.

Quantitative Biological Data

The biological activity of compounds derived from (5-(Trluoromethyl)pyridin-2-yl)methanol is a critical aspect of their evaluation. The following table summarizes the key in vitro data for the representative TRPV3 antagonist 74a.[1][2][3][4]

CompoundTargetAssayActivity (KB)
74a TRPV3Radioligand Binding0.56 µM

Experimental Protocols

The following protocols provide detailed methodologies for the conversion of (5-(Trluoromethyl)pyridin-2-yl)methanol to a key synthetic intermediate and a general procedure for its incorporation into a final drug candidate, exemplified by the synthesis of TRPV3 antagonists.

Protocol 1: Synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

This protocol describes the conversion of (5-(Trluoromethyl)pyridin-2-yl)methanol to 2-(chloromethyl)-5-(trifluoromethyl)pyridine using thionyl chloride. This transformation is a common and efficient method for activating the alcohol for subsequent nucleophilic substitution reactions.

Materials:

  • (5-(Trluoromethyl)pyridin-2-yl)methanol

  • Thionyl chloride (SOCl2)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (5-(Trluoromethyl)pyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a catalytic amount of anhydrous pyridine.

  • Add thionyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(chloromethyl)-5-(trifluoromethyl)pyridine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Synthesis of a Pyridinylpiperazine Urea-based TRPV3 Antagonist

This protocol outlines a general synthetic route for the preparation of a TRPV3 antagonist, where 2-(chloromethyl)-5-(trifluoromethyl)pyridine is a key building block.

Materials:

  • 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

  • A suitable piperazine derivative

  • A suitable isocyanate or carbamoyl chloride

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide or acetonitrile)

  • Standard workup and purification reagents and equipment

Procedure:

  • Step A: Alkylation of Piperazine. In a round-bottom flask, dissolve the piperazine derivative (1.0 eq) and a non-nucleophilic base (1.5 eq) in an anhydrous polar aprotic solvent.

  • Add a solution of 2-(chloromethyl)-5-(trifluoromethyl)pyridine (1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous workup by partitioning the reaction mixture between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting piperazine intermediate by column chromatography.

  • Step B: Urea Formation. Dissolve the purified piperazine intermediate (1.0 eq) and a non-nucleophilic base (1.2 eq) in an anhydrous aprotic solvent.

  • Add the desired isocyanate or carbamoyl chloride (1.1 eq) to the solution.

  • Stir the reaction at room temperature until completion.

  • Upon completion, perform an aqueous workup and purify the final product by column chromatography or recrystallization to yield the target TRPV3 antagonist.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of TRPV3 antagonists, it is essential to visualize the relevant signaling pathways and the experimental workflows used to characterize these compounds.

TRPV3 Signaling Pathway in Keratinocytes

Activation of the TRPV3 channel in keratinocytes leads to an influx of calcium ions (Ca2+), which triggers a signaling cascade involving the Epidermal Growth Factor Receptor (EGFR) and the Extracellular signal-regulated kinase (ERK) pathway. This pathway is implicated in cell proliferation and inflammation. TRPV3 antagonists block the initial Ca2+ influx, thereby inhibiting downstream signaling.

TRPV3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRPV3 TRPV3 Channel Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx Activates EGFR EGFR ERK ERK EGFR->ERK Phosphorylates Ca2_influx->EGFR Activates Proliferation Cell Proliferation & Inflammation ERK->Proliferation Promotes Antagonist TRPV3 Antagonist (e.g., Compound 74a) Antagonist->TRPV3 Stimulus Stimulus (e.g., Heat, Chemical) Stimulus->TRPV3 Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening & Characterization StartMat This compound Intermediate Key Intermediate (e.g., 2-(chloromethyl)-5-(trifluoromethyl)pyridine) StartMat->Intermediate Library Compound Library Synthesis Intermediate->Library HTS High-Throughput Screening (e.g., FLIPR Assay) Library->HTS HitVal Hit Validation & IC₅₀ Determination HTS->HitVal Selectivity Selectivity Profiling (vs. other TRP channels) HitVal->Selectivity InVivo In Vivo Efficacy Studies (e.g., Pain Models) Selectivity->InVivo Lead Lead Candidate (e.g., Compound 74a) InVivo->Lead

References

Derivatisierung der Hydroxylgruppe von (5-(Trifluormethyl)pyridin-2-yl)methanol: Anwendungshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

(5-(Trifluormethyl)pyridin-2-yl)methanol ist ein wichtiger Baustein in der Synthese von pharmazeutischen Wirkstoffen und Agrochemikalien. Die Derivatisierung seiner Hydroxylgruppe ist eine Schlüsselstrategie zur Modulation der physikochemischen und biologischen Eigenschaften des Moleküls. Diese Anwendungshinweise bieten detaillierte Protokolle für die gängigsten Derivatisierungsreaktionen – Veresterung, Veretherung und Carbamoylierung – und fassen quantitative Daten zur Erleichterung des Vergleichs zusammen.

Die Modifikation der Hydroxylgruppe kann die Lipophilie, die Fähigkeit zur Wasserstoffbrückenbindung und das sterische Profil des Moleküls erheblich beeinflussen. Diese Veränderungen sind entscheidend für die Optimierung von Pharmakokinetik und Pharmakodynamik sowie für die Verbesserung der metabolischen Stabilität. Die hier vorgestellten Protokolle sind als robuste Ausgangspunkte für die Synthese von Analoga für Struktur-Wirkungs-Beziehungs-Studien (SAR) und die Entwicklung neuer chemischer Einheiten konzipiert.

Chemische Derivatisierungsstrategien

Die primäre Hydroxylgruppe von (5-(Trifluormethyl)pyridin-2-yl)methanol ist ein vielseitiger Angriffspunkt für eine Reihe von chemischen Umwandlungen. Die drei Hauptstrategien, die in diesen Hinweisen behandelt werden, sind:

  • Veresterung: Die Umsetzung mit Carbonsäuren oder deren Derivaten zur Bildung von Estern.

  • Veretherung: Die Reaktion mit Alkylhalogeniden oder unter Mitsunobu-Bedingungen zur Bildung von Ethern.

  • Carbamoylierung: Die Addition an Isocyanate zur Bildung von Carbamaten.

Jede dieser Transformationen führt zu einer einzigartigen Modifikation der Molekülstruktur und bietet die Möglichkeit, die Eigenschaften des Moleküls gezielt zu steuern.

Veresterung der Hydroxylgruppe

Die Veresterung ist eine der grundlegendsten und am weitesten verbreiteten Methoden zur Derivatisierung von Alkoholen. Sie wird häufig eingesetzt, um die Lipophilie zu erhöhen und Prodrug-Strategien zu verfolgen.

Daten zur Veresterung
MethodeAcylierungs- mittelBase/KatalysatorLösungsmittelTemperatur (°C)Zeit (h)Ausbeute (%)Anmerkungen
Acylchlorid- Methode AcetylchloridTriethylaminDichlormethan0 bis RT2-4>95Standardmethode, hohe Ausbeute.
Steglich- Veresterung BenzoesäureDCC, DMAPDichlormethanRT12-1885-95Milde Bedingungen, geeignet für empfindliche Substrate.
Anhydrid- Methode Essigsäure- anhydridDMAP (kat.)PyridinRT1-3>95Effizient und schnell.
Experimentelle Protokolle

Protokoll 1: Veresterung mit einem Acylchlorid (z.B. Acetylchlorid)

  • Lösen Sie (5-(Trifluormethyl)pyridin-2-yl)methanol (1,0 Äq.) in wasserfreiem Dichlormethan (DCM, 0,2 M).

  • Fügen Sie Triethylamin (1,5 Äq.) hinzu und kühlen Sie die Mischung in einem Eisbad auf 0 °C.

  • Geben Sie Acetylchlorid (1,2 Äq.) tropfenweise unter Rühren zu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden.

  • Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion wird diese mit gesättigter wässriger Natriumbicarbonatlösung gequencht.

  • Extrahieren Sie die wässrige Phase dreimal mit DCM.

  • Vereinigen Sie die organischen Phasen, waschen Sie sie mit gesättigter Kochsalzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.

Protokoll 2: Steglich-Veresterung mit einer Carbonsäure

  • Lösen Sie (5-(Trifluormethyl)pyridin-2-yl)methanol (1,0 Äq.), die Carbonsäure (z.B. Benzoesäure, 1,2 Äq.) und eine katalytische Menge 4-(Dimethylamino)pyridin (DMAP, 0,1 Äq.) in wasserfreiem DCM (0,2 M).

  • Kühlen Sie die Lösung auf 0 °C und fügen Sie N,N'-Dicyclohexylcarbodiimid (DCC, 1,2 Äq.) portionsweise hinzu.

  • Lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren.

  • Filtrieren Sie den ausgefallenen Dicyclohexylharnstoff ab und waschen Sie den Filterkuchen mit DCM.

  • Waschen Sie das Filtrat nacheinander mit 1 M Salzsäure, gesättigter wässriger Natriumbicarbonatlösung und gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Produkt durch Säulenchromatographie.

Esterification_Workflow cluster_start Startmaterialien cluster_reaction Reaktionsschritte cluster_workup Aufarbeitung cluster_purification Reinigung A (5-(Trifluormethyl)pyridin- 2-yl)methanol C Lösen in wasserfreiem Lösungsmittel A->C B Acylierungsmittel (Acylchlorid/Carbonsäure) B->C D Zugabe von Base/Katalysator C->D E Reaktion bei kontrollierter Temperatur D->E F Quenchen der Reaktion E->F G Extraktion F->G H Waschen & Trocknen G->H I Säulen- chromatographie H->I J Reiner Ester I->J

Abbildung 1: Allgemeiner Arbeitsablauf für die Veresterung.

Veretherung der Hydroxylgruppe

Die Veretherung ist eine weitere wichtige Derivatisierungsmethode, die häufig zur Blockierung der Hydroxylgruppe als Schutzgruppe oder zur Feinabstimmung der Löslichkeit und der metabolischen Stabilität eingesetzt wird.

Daten zur Veretherung
MethodeAlkylierungs- mittelBase/ReagenzienLösungsmittelTemperatur (°C)Zeit (h)Ausbeute (%)Anmerkungen
Williamson- Ethersynthese MethyliodidNatriumhydridTHF0 bis RT4-680-90Starke Base erforderlich, gut für einfache Alkylgruppen.
Mitsunobu- Reaktion BenzylalkoholDEAD, PPh₃THF0 bis RT12-2470-85Milde Bedingungen, Inversion der Konfiguration bei chiralen Alkoholen.
Experimentelle Protokolle

Protokoll 3: Williamson-Ethersynthese

  • Suspendieren Sie Natriumhydrid (NaH, 60% in Mineralöl, 1,5 Äq.) in wasserfreiem Tetrahydrofuran (THF, 0,3 M) unter einer Inertgasatmosphäre.

  • Kühlen Sie die Suspension auf 0 °C und geben Sie eine Lösung von (5-(Trifluormethyl)pyridin-2-yl)methanol (1,0 Äq.) in wasserfreiem THF tropfenweise zu.

  • Rühren Sie die Mischung 30 Minuten bei 0 °C und lassen Sie sie dann auf Raumtemperatur erwärmen und weitere 30 Minuten rühren.

  • Kühlen Sie die Mischung erneut auf 0 °C und geben Sie das Alkylierungsmittel (z.B. Methyliodid, 1,5 Äq.) tropfenweise zu.

  • Lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren.

  • Kühlen Sie die Reaktion auf 0 °C und quenchen Sie vorsichtig durch tropfenweise Zugabe von Wasser.

  • Extrahieren Sie das Produkt mit Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen mit gesättigter Kochsalzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Protokoll 4: Mitsunobu-Reaktion

  • Lösen Sie (5-(Trifluormethyl)pyridin-2-yl)methanol (1,0 Äq.), den Alkohol (z.B. Benzylalkohol, 1,5 Äq.) und Triphenylphosphin (PPh₃, 1,5 Äq.) in wasserfreiem THF (0,2 M) unter einer Inertgasatmosphäre.

  • Kühlen Sie die Lösung auf 0 °C.

  • Geben Sie Diethylazodicarboxylat (DEAD) oder Diisopropylazodicarboxylat (DIAD) (1,5 Äq.) tropfenweise zu, sodass die Temperatur unter 5 °C bleibt.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

  • Konzentrieren Sie die Reaktionsmischung im Vakuum.

  • Reinigen Sie den Rückstand direkt durch Säulenchromatographie, um das Etherprodukt zu isolieren.

Etherification_Logic Start (5-(Trifluormethyl)pyridin- 2-yl)methanol Method_Choice Wahl der Veretherungsmethode Start->Method_Choice Williamson Williamson-Synthese (starke Base, Alkylhalogenid) Method_Choice->Williamson Einfache Alkylgruppen Mitsunobu Mitsunobu-Reaktion (milde Bedingungen, PPh3/DEAD) Method_Choice->Mitsunobu Sterisch anspruchsvolle oder empfindliche Alkohole Product_Ether Ether-Derivat Williamson->Product_Ether Mitsunobu->Product_Ether

Abbildung 2: Entscheidungsdiagramm für Veretherungsmethoden.

Carbamoylierung der Hydroxylgruppe

Die Bildung von Carbamaten durch Reaktion mit Isocyanaten ist ein effizienter Weg, um die Polarität und die Wasserstoffbrücken-Donorfähigkeit der Hydroxylgruppe zu modifizieren. Carbamate sind in vielen Medikamenten als stabile und metabolisch robuste Linker oder funktionelle Gruppen von Bedeutung.

Daten zur Carbamoylierung
IsocyanatBase/KatalysatorLösungsmittelTemperatur (°C)Zeit (h)Ausbeute (%)Anmerkungen
PhenylisocyanatKeinerToluol804-6>90Thermische Reaktion, gute Ausbeute.
IsopropylisocyanatDBU (kat.)THFRT2-4>95Katalytische Reaktion bei Raumtemperatur.
Experimentelles Protokoll

Protokoll 5: Carbamoylierung mit einem Isocyanat

  • Lösen Sie (5-(Trifluormethyl)pyridin-2-yl)methanol (1,0 Äq.) in einem geeigneten wasserfreien Lösungsmittel (z.B. Toluol oder THF, 0,2 M) unter einer Inertgasatmosphäre.

  • Für weniger reaktive Isocyanate oder bei Raumtemperaturbedingungen fügen Sie einen Katalysator wie 1,8-Diazabicyclo[5.4.0]undec-7-en (DBU, 0,1 Äq.) hinzu.

  • Geben Sie das Isocyanat (z.B. Phenylisocyanat, 1,1 Äq.) tropfenweise bei Raumtemperatur zu.

  • Rühren Sie die Reaktion bei Raumtemperatur oder erhöhter Temperatur (z.B. 80 °C) und verfolgen Sie den Fortschritt mittels DC.

  • Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt.

  • Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit 1 M Salzsäure und anschließend mit gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie.

  • Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.

Carbamoylation_Pathway A Alkohol (R-OH) C Nukleophiler Angriff des Alkohols auf das Isocyanat-Carbonyl A->C B Isocyanat (R'-NCO) B->C D Carbamat (R-O(CO)NH-R') C->D Protonentransfer

Abbildung 3: Vereinfachter Reaktionsweg der Carbamoylierung.

Fazit

Die Derivatisierung der Hydroxylgruppe von (5-(Trifluormethyl)pyridin-2-yl)methanol durch Veresterung, Veretherung und Carbamoylierung bietet ein breites Spektrum an Möglichkeiten zur gezielten Modifikation der molekularen Eigenschaften. Die in diesen Anwendungshinweisen vorgestellten Protokolle und zusammengefassten Daten bieten eine solide Grundlage für die Synthese und Optimierung von Verbindungen in der medizinischen Chemie und der Agrochemie. Die Wahl der Methode sollte sich nach der gewünschten funktionellen Gruppe, der Stabilität des Substrats und den verfügbaren Reagenzien richten.

Application Notes and Protocols for the Oxidation of (5-(Trifluoromethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Publication ID: ANP-2025-001 Version: 1.0 For Research Use Only

Abstract

This document provides detailed experimental procedures for the selective oxidation of (5-(Trifluoromethyl)pyridin-2-yl)methanol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Protocols for the synthesis of both 5-(Trifluoromethyl)picolinaldehyde and 5-(Trifluoromethyl)picolinic acid are outlined, utilizing various common and effective oxidizing agents. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The oxidation of this compound yields valuable synthetic building blocks. The resulting aldehyde is a precursor for numerous complex molecules, while the carboxylic acid is a common fragment in bioactive compounds. The selective and efficient synthesis of these products is therefore of significant interest. This document details established methods for these transformations, focusing on reaction conditions, work-up procedures, and purification techniques.

Part I: Oxidation to 5-(Trifluoromethyl)picolinaldehyde

The selective oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[1] Three reliable methods are presented below.

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly efficient and mild method for converting primary alcohols to aldehydes.[2][3] It operates under neutral conditions at room temperature, offering high selectivity and a straightforward work-up.[4]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP) (1.1 - 1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Celite (optional)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 0.5 to 3 hours.[4]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the solid dissolves and the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 5-(Trifluoromethyl)picolinaldehyde.

Protocol B: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes, particularly when over-oxidation is a concern.[5][6][7] The reaction is typically performed in an anhydrous chlorinated solvent.[5]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC) (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Celite or powdered molecular sieves

  • Diethyl ether

  • Silica gel

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Sintered glass funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a stirred suspension of PCC (1.5 eq) and Celite (or an equal weight of molecular sieves) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM at room temperature. The use of Celite helps to prevent the formation of a tar-like chromium residue, simplifying the workup.[7][8]

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel in a sintered glass funnel.

  • Wash the silica gel pad thoroughly with additional diethyl ether to ensure complete elution of the product.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by flash column chromatography (hexane/ethyl acetate gradient).

Protocol C: Activated Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a mild and chemoselective oxidant, particularly effective for activated alcohols such as benzylic and allylic types.[9][10] Pyridyl methanols are considered activated, making MnO₂ a suitable reagent. This reaction is heterogeneous and often requires a large excess of the oxidant.[11]

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂) (5-15 equivalents by weight)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite

Equipment:

  • Round-bottom flask, preferably with a mechanical stirrer

  • Reflux condenser (if heating)

  • Sintered glass funnel or Buchner funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or CHCl₃, add activated MnO₂ (5-15 eq by weight).[9]

  • Stir the suspension vigorously at room temperature or gentle reflux. The reaction time can vary significantly (from a few hours to several days) depending on the activity of the MnO₂.[11] Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature (if heated).

  • Filter the mixture through a pad of Celite to remove the MnO₂ and its byproducts.

  • Wash the Celite pad extensively with DCM or CHCl₃ to recover all the product.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography or crystallization if necessary.

Data Summary for Aldehyde Synthesis
Parameter Dess-Martin Periodinane (DMP) Pyridinium Chlorochromate (PCC) Activated Manganese Dioxide (MnO₂)
Reagent Type Hypervalent IodineChromium(VI)Metal Oxide
Stoichiometry 1.1 - 1.5 eq1.5 eq5 - 15 eq (by weight)
Solvent DCM, ChloroformDCMDCM, Chloroform, Hexane
Temperature Room TemperatureRoom TemperatureRoom Temperature to Reflux
Reaction Time 0.5 - 3 hours2 - 4 hours4 - 48 hours
Work-up Aqueous quench, extractionFiltration through silica/celiteFiltration through celite
Pros Mild, neutral pH, fast, high yield[2]Reliable, widely used[5]Mild, chemoselective, low cost[11]
Cons Potentially explosive[12], costToxic chromium waste[8], acidic[13]Large excess needed, variable reactivity[11]

Part II: Oxidation to 5-(Trifluoromethyl)picolinic Acid

The oxidation of the primary alcohol to a carboxylic acid requires stronger oxidizing agents or more forcing conditions compared to aldehyde synthesis.

Protocol: Potassium Permanganate (KMnO₄) Oxidation

Potassium permanganate is a powerful and cost-effective oxidizing agent capable of converting primary alcohols directly to carboxylic acids.[14][15] The reaction is typically run under basic or acidic conditions.

Materials:

  • This compound

  • Potassium Permanganate (KMnO₄) (~3-4 equivalents)

  • Sodium Hydroxide (NaOH) or Sulfuric Acid (H₂SO₄)

  • Water

  • Sodium bisulfite (NaHSO₃) or isopropanol

  • Hydrochloric Acid (HCl), concentrated

  • Dichloromethane (DCM) or Ethyl Acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Mechanical stirrer

  • Buchner funnel

  • pH meter or pH paper

  • Separatory funnel

Procedure (Alkaline Conditions):

  • Dissolve this compound (1.0 eq) in water containing a small amount of NaOH (e.g., 1.1 eq).

  • Heat the solution to 70-80 °C.

  • Slowly add a solution of KMnO₄ (3-4 eq) in water portion-wise, maintaining the temperature. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, continue heating and stirring for several hours until the purple color of the permanganate has disappeared. Monitor by TLC (a polar solvent system may be required).

  • Cool the reaction mixture to room temperature and quench any excess KMnO₄ by adding a small amount of sodium bisulfite or isopropanol until the purple color is gone.

  • Filter the mixture through a pad of Celite to remove the MnO₂ precipitate, washing the cake with water.

  • Combine the aqueous filtrates and cool in an ice bath.

  • Carefully acidify the solution with concentrated HCl to a pH of ~3-4 to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or by extraction into an organic solvent like ethyl acetate after acidification, followed by drying and evaporation.

Data Summary for Carboxylic Acid Synthesis
Parameter Potassium Permanganate (KMnO₄)
Reagent Type Metal Permanganate
Stoichiometry 3 - 4 eq
Solvent Water
Conditions Basic (NaOH) or Acidic (H₂SO₄)
Temperature 70 - 100 °C
Reaction Time 2 - 12 hours
Work-up Filtration, acidification, precipitation
Pros Powerful, inexpensive[16]
Cons Harsh conditions, potential for side reactions[15]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the oxidation experiments described.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up cluster_purify 4. Purification & Analysis prep_reagents Prepare Reagents: - Alcohol Substrate - Oxidant (DMP, PCC, etc.) - Anhydrous Solvent setup_flask Set up Flask: - Add solvent & substrate - Inert atmosphere (N2/Ar) prep_reagents->setup_flask add_oxidant Add Oxidant: - Portion-wise or in one go - Control temperature setup_flask->add_oxidant stir Stir at specified temperature add_oxidant->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor quench Quench Reaction (e.g., NaHCO3/Na2S2O3) monitor->quench filter Filter Solids (e.g., Celite pad for PCC / MnO2) monitor->filter extract Liquid-Liquid Extraction - Separate layers - Wash organic phase quench->extract dry Dry & Concentrate - Dry over MgSO4 - Evaporate solvent filter->dry extract->dry purify Purify Crude Product (Column Chromatography or Recrystallization) dry->purify analyze Characterize Product (NMR, MS, MP) purify->analyze

Caption: General workflow for the oxidation of this compound.

References

Application Notes: The Role of (5-(Trifluoromethyl)pyridin-2-yl)methanol in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The trifluoromethyl group is a critical pharmacophore in modern drug discovery, valued for its ability to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. When incorporated into a pyridine scaffold, it creates a versatile building block for a range of therapeutic agents. (5-(Trifluoromethyl)pyridin-2-yl)methanol, in particular, serves as a key synthetic intermediate for the development of potent kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] This document outlines the application of this compound in synthesizing kinase inhibitors targeting the PI3K/mTOR pathway, providing detailed synthetic protocols and methods for biological evaluation.

Section 1: Synthesis of Kinase Inhibitors

This compound is a versatile precursor that can be converted into various key intermediates for coupling reactions. A common strategy involves its conversion to an amine or a boronic ester, which can then be incorporated into a heterocyclic core, such as the 1,3,5-triazine system found in the potent PI3K/mTOR inhibitor, bimiralisib (PQR309).[2][3]

Synthetic Workflow

The overall strategy involves a multi-step synthesis beginning with the functional group transformation of this compound, followed by coupling to a core scaffold.

G Synthetic Workflow for Triazine-based Kinase Inhibitors cluster_0 Intermediate Preparation cluster_1 Core Scaffold Synthesis cluster_2 Final Coupling A This compound B 2-Amino-5-(trifluoromethyl)pyridine A->B  Oxidation & Reductive Amination C Pinacol Boronic Ester Intermediate B->C  Borylation F Bimiralisib (PQR309) Analogue C->F Suzuki Coupling D Cyanuric Chloride E 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine D->E  Nucleophilic Substitution  with Morpholine (2 eq.) E->F

Caption: General workflow for synthesizing bimiralisib analogues.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)pyridine from this compound (Proposed)

This protocol describes a two-step process involving oxidation of the starting alcohol to an aldehyde, followed by reductive amination.

  • Oxidation to Aldehyde:

    • Dissolve this compound (1 eq.) in dichloromethane (DCM).

    • Add Dess-Martin periodinane (1.5 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-(trifluoromethyl)picolinaldehyde.

  • Reductive Amination:

    • Dissolve the crude 5-(trifluoromethyl)picolinaldehyde (1 eq.) in methanol.

    • Add ammonium hydroxide (excess) and stir for 1 hour at room temperature.

    • Carefully add sodium borohydride (1.5 eq.) in portions at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Concentrate the mixture, add water, and extract with ethyl acetate.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain 2-amino-5-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (Bimiralisib)

This protocol is adapted from the reported synthesis of bimiralisib, which utilizes a Suzuki coupling.[2][3]

  • Preparation of the Triazine Core: Prepare 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine from cyanuric chloride and morpholine.[2]

  • Suzuki Coupling:

    • To a solution of 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1 eq.) and the boronic acid pinacol ester of 2-amino-5-(trifluoromethyl)pyridine (1.2 eq.) in a 4:1 mixture of DME and 2 M Na₂CO₃, add Pd(PPh₃)₄ (0.05 eq.).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction at 90 °C for 12-16 hours under an argon atmosphere.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final compound.

Section 2: Biological Activity and Target Pathway

Derivatives of this compound, such as bimiralisib (PQR309), are potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway.[4][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its overactivation is a frequent event in many human cancers.[4][5]

PI3K/AKT/mTOR Signaling Pathway

Upon activation by growth factors binding to Receptor Tyrosine Kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as AKT and PDK1. This colocalization at the membrane leads to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), leading to protein synthesis and cell growth.[4][6]

G PI3K/AKT/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates Inhibitor Bimiralisib (PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

Caption: Overview of the PI3K/AKT/mTOR signaling cascade.

Quantitative Data on Inhibitor Potency

The potency of kinase inhibitors derived from this scaffold is typically evaluated through enzymatic and cellular assays. The table below summarizes the inhibitory activities of bimiralisib (PQR309) and related compounds.

CompoundTarget KinaseAssay TypeIC₅₀ (nM)Kᵢ (nM)Reference
Bimiralisib (PQR309) PI3KαEnzymatic3917[5]
PI3KβEnzymatic102-[5]
PI3KδEnzymatic43-[5]
PI3KγEnzymatic33-[5]
mTOREnzymatic9561[5]
Compound 2 PI3KαEnzymatic17083[5]
mTOREnzymatic3713[5]
GDC-0941 (Pictilisib) PI3KαEnzymatic3-[5]
PI3KδEnzymatic3-[5]

Section 3: Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay Protocol (HTRF)

This protocol describes a general method for assessing the inhibition of PI3K activity using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

G Workflow for In Vitro Kinase Assay (HTRF) Start Start Step1 Add test compound (or DMSO) to 384-well plate. Start->Step1 Step2 Add PI3K enzyme and PIP2 substrate solution. Step1->Step2 Step3 Initiate reaction by adding ATP solution. Step2->Step3 Step4 Incubate at room temperature for 30-60 min. Step3->Step4 Step5 Stop reaction and add detection reagents (Eu-Ab and SA-APC). Step4->Step5 Step6 Incubate at room temperature for 60 min. Step5->Step6 Step7 Read plate on HTRF-compatible reader (665 nm / 620 nm). Step6->Step7 End Calculate IC₅₀ Step7->End

Caption: High-level workflow for a PI3K HTRF assay.

Materials:

  • PI3K Enzyme (e.g., PI3Kα)

  • PIP2 Substrate

  • ATP

  • Test Inhibitor (e.g., Bimiralisib)

  • HTRF Detection Reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH domain, Biotinylated-PIP3, and Streptavidin-Allophycocyanin (APC))

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add 0.5 µL of the inhibitor dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a PI3K enzyme/PIP2 substrate working solution in assay buffer. Add 14.5 µL of this solution to the wells containing the inhibitor.

  • Initiate the kinase reaction by adding 5 µL of ATP working solution to all wells. The final ATP concentration should be close to its Km value for the enzyme.

  • Incubate the plate for 30-60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of stop solution containing EDTA.

  • Add 5 µL of the HTRF detection reagents.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the fluorescence at 665 nm (APC emission) and 620 nm (Europium emission) on a compatible plate reader.

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against inhibitor concentration to determine the IC₅₀ value.[1]

Cell Proliferation Assay Protocol (MTT)

This protocol measures the effect of a kinase inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[7]

Materials:

  • Cancer cell line (e.g., MCF-7, U87-MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.[8]

Disclaimer: These protocols are intended for research purposes by qualified professionals. Appropriate safety precautions should be taken when handling all chemical and biological materials.

References

In-Depth Analysis of (5-(Trifluoromethyl)pyridin-2-yl)methanol Analogs: A Review of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive overview of the structure-activity relationships (SAR) of (5-(Trifluoromethyl)pyridin-2-yl)methanol analogs. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile role of the trifluoromethyl group in enhancing metabolic stability and biological activity.[1][2] This document provides a detailed summary of the current, albeit limited, understanding of their SAR, alongside relevant experimental protocols and pathway visualizations to guide future research endeavors.

Structure-Activity Relationship Insights from Related Compounds

Although a direct SAR table for analogs of this compound cannot be constructed due to the absence of a dedicated study in the public domain, analysis of broader studies on trifluoromethylpyridine derivatives suggests key considerations for analog design:

  • Role of the Trifluoromethyl Group: The trifluoromethyl group is crucial for the biological activity of many kinase inhibitors and other therapeutic agents.[3] Its presence can enhance binding affinity through favorable interactions with "fluorophilic" regions in protein backbones.[3] Studies on nilotinib analogs have demonstrated the importance of the trifluoromethyl group for potent inhibition of kinases like Abl.[3]

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical determinants of biological activity. For instance, in a series of 5-substituted pyridine analogs targeting nicotinic acetylcholine receptors, bulky moieties at the C5 position significantly influenced binding affinity, with Ki values ranging from 0.055 to 0.69 nM.[4]

  • Modification of the Methanol Group: The hydroxyl group of the methanol moiety presents a key site for modification to explore SAR. Esterification, etherification, or replacement with other functional groups can modulate polarity, hydrogen bonding capacity, and overall molecular conformation, thereby impacting target engagement.

Experimental Protocols

To facilitate further research and the screening of novel this compound analogs, detailed protocols for relevant biological assays are provided below.

General Cell Culture and Maintenance

A foundational aspect of in vitro screening is the proper maintenance of cell lines.

Workflow for Cell Culture

G cluster_setup Cell Culture Setup cluster_subculture Subculture Routine Start Start Thaw Cells Thaw Cells Start->Thaw Cells Culture in T-75 Flask Culture in T-75 Flask Thaw Cells->Culture in T-75 Flask Incubate Incubate Culture in T-75 Flask->Incubate Monitor Confluency Monitor Confluency Incubate->Monitor Confluency 80-90% Confluency? 80-90% Confluency? Monitor Confluency->80-90% Confluency? 80-90% Confluency?->Monitor Confluency No Wash with PBS Wash with PBS 80-90% Confluency?->Wash with PBS Yes Trypsinize Trypsinize Wash with PBS->Trypsinize Neutralize & Centrifuge Neutralize & Centrifuge Trypsinize->Neutralize & Centrifuge Resuspend & Seed Resuspend & Seed Neutralize & Centrifuge->Resuspend & Seed Resuspend & Seed->Culture in T-75 Flask

Caption: General workflow for mammalian cell culture and subculturing.

Protocol:

  • Cell Thawing and Expansion: Frozen vials of cells are rapidly thawed in a 37°C water bath. The cell suspension is then transferred to a T-75 flask containing pre-warmed complete culture medium.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Monitoring and Subculturing: Cell growth and confluency are monitored daily. Upon reaching 80-90% confluency, cells are passaged by washing with phosphate-buffered saline (PBS), detaching with a brief incubation in Trypsin-EDTA, and then neutralizing the trypsin with fresh medium. The cell suspension is centrifuged, and the cell pellet is resuspended and seeded into new flasks at a lower density.

Cytotoxicity Assays

Evaluating the cytotoxic potential of newly synthesized analogs is a critical first step in drug discovery. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay Workflow

Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add test compounds (various concentrations) Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value, the concentration of compound that inhibits cell growth by 50%, is then calculated.

Potential Signaling Pathways

Given that many trifluoromethylpyridine derivatives exhibit inhibitory activity against protein kinases, a likely mechanism of action for novel this compound analogs could involve the modulation of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.

Simplified PI3K/Akt/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor (5-CF3-pyridin-2-yl)methanol Analog? Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Potential inhibition points for analogs in the PI3K/Akt/mTOR pathway.

This pathway is frequently deregulated in various cancers and plays a central role in cell growth, proliferation, and survival.[5] The development of inhibitors targeting key kinases within this pathway, such as PI3K and mTOR, is an active area of cancer drug discovery.[5][6] The structural features of this compound analogs make them plausible candidates for interacting with the ATP-binding pockets of these kinases.

Future Directions

The information presented herein underscores the potential of this compound analogs as a scaffold for the development of novel therapeutic agents. However, to fully realize this potential, a systematic SAR study is imperative. Future research should focus on the synthesis of a diverse library of analogs with modifications at the methanol moiety and various positions on the pyridine ring. Subsequent screening of these compounds against a panel of cancer cell lines and relevant protein kinases will be essential to elucidate clear structure-activity relationships and identify lead compounds for further optimization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium Borohydride Reductions of Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of functionalized pyridines using sodium borohydride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the sodium borohydride reduction of pyridines.

Q1: My sodium borohydride reduction is not working. The starting pyridine is recovered unchanged. What is the problem?

A1: The most common reason for a failed reduction is the lack of pyridine ring activation. Sodium borohydride (NaBH₄) is a mild reducing agent and is generally incapable of reducing the stable aromatic pyridine ring directly.[1][2] To make the reduction possible, the pyridine nitrogen must be activated to form a pyridinium salt, which is significantly more susceptible to hydride attack.

Common activation strategies include:

  • N-Acylation: Reaction with an acyl chloride, such as methyl chloroformate or ethyl chloroformate, in situ.[2][3]

  • N-Alkylation: Reaction with an alkyl halide (e.g., benzyl bromide) to form a stable pyridinium salt that can be isolated before reduction.[4]

  • N-Sulfonylation: Reaction with a sulfonyl chloride to form an N-sulfonylpyridinium salt.[5]

Without this activation step, the hydride reduction will not proceed under standard conditions.

Q2: I am trying to reduce a pyridine that also contains an ester/ketone. How can I selectively reduce the pyridine ring without affecting the other functional group?

A2: Achieving chemoselectivity is a critical challenge. Sodium borohydride is generally selective for aldehydes and ketones over esters and amides in standard protic solvents.[6][7] However, the conditions required for pyridine reduction can sometimes compromise this selectivity.

To enhance chemoselectivity, consider the following:

  • Avoid Lewis Acids: Do not use additives like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). These reagents form more powerful reducing species with NaBH₄ that can readily reduce esters and other less reactive carbonyls.[1][8]

  • Low Temperature: Perform the reduction at low temperatures (e.g., 0°C, -5°C, or even as low as -65°C).[3][4] Lowering the temperature decreases the reactivity of the borohydride, enhancing its selectivity.

  • Choice of Hydride: For highly sensitive substrates, a less reactive reagent like sodium cyanoborohydride (NaBH₃CN) might be a better choice for reducing the activated pyridinium salt.[9]

  • Control the Activating Group: The nature of the N-substituent on the pyridinium salt influences the ring's reactivity. An N-acyl group often leads to a more controlled reduction.

Q3: My reaction is giving a low yield of the desired product. What are the possible causes and solutions?

A3: Low yields can stem from several factors, including incomplete reaction, over-reduction, or side reactions. The following flowchart outlines a troubleshooting process for diagnosing and solving low-yield issues.

G start Low Yield Observed check_sm Starting Material (SM) Recovered? start->check_sm activation_issue Problem: Incomplete Activation or Reduction check_sm->activation_issue sm_yes check_side_products Multiple Side Products Observed? check_sm->check_side_products sm_no sm_yes YES solution_activation Solution: 1. Ensure complete pyridinium salt formation. 2. Increase NaBH4 equivalents. 3. Increase reaction time/temperature cautiously. activation_issue->solution_activation sm_no NO over_reduction_issue Problem: Over-reduction or Lack of Selectivity check_side_products->over_reduction_issue side_yes workup_issue Problem: Product Loss During Workup/Purification check_side_products->workup_issue side_no side_yes YES solution_over_reduction Solution: 1. Lower reaction temperature. 2. Use fewer equivalents of NaBH4. 3. Choose a milder solvent (e.g., MeOH vs EtOH). over_reduction_issue->solution_over_reduction side_no NO solution_workup Solution: 1. Check aqueous layer pH before extraction. 2. Use a different purification method (e.g., chromatography vs. crystallization). 3. Ensure product is stable to workup conditions. workup_issue->solution_workup

Caption: Troubleshooting flowchart for low-yield reactions.

Q4: The reduction of my pyridinium salt gives a mixture of 1,2- and 1,4-dihydropyridine isomers. How can I control the regioselectivity?

A4: The ratio of 1,2- to 1,4-dihydropyridine products is highly dependent on the reaction conditions and the nature of the activating group. Hydride attack can occur at either the C2 or C4 position of the pyridinium ring.

  • Solvent and Temperature: The choice of solvent and temperature can significantly influence the isomer ratio. For example, in the reduction of N-sulfonylpyridinium salts, the product ratio was found to be dependent upon both solvent and temperature.[5]

  • Activating Group: The steric and electronic properties of the N-substituent (activating group) play a crucial role. Bulky groups may favor attack at the less hindered C4 position, leading to the 1,4-dihydropyridine.

  • Kinetic vs. Thermodynamic Control: Often, the 1,2-isomer is the kinetically favored product, while the 1,4-isomer is the thermodynamically more stable product. Running the reaction at very low temperatures may favor the kinetic product.

Systematic screening of solvents (e.g., methanol, ethanol, THF) and temperatures is recommended to optimize the reaction for the desired isomer.[3]

Data Presentation: Comparison of Reducing Agents

The choice of borohydride salt can influence the reaction yield. A study comparing the reduction of various substituted pyridinium salts found that potassium borohydride (KBH₄) often provided better yields than sodium borohydride (NaBH₄) under identical conditions.[4]

Substrate (Pyridinium Salt)Reducing AgentSolventTemperatureTime (h)Yield (%)
1-benzyl-4-(3-nitrophenyl)pyridiniumNaBH₄MeOH-5°C4.5Moderate (not specified)
1-benzyl-4-(3-nitrophenyl)pyridiniumKBH₄MeOH-5°C4.5>80% (inferred)
1-benzyl-4-(3-cyanophenyl)pyridiniumNaBH₄MeOH-5°C4.573
1-benzyl-4-(3-cyanophenyl)pyridiniumKBH₄MeOH-5°C4.585
1-benzyl-4-(phenyl)pyridiniumNaBH₄MeOH-5°C4.584
1-benzyl-4-(phenyl)pyridiniumKBH₄MeOH-5°C4.592

Table adapted from data presented in Quan et al., HETEROCYCLES, 2019.[4]

Experimental Protocols

Below are a general workflow diagram and a representative experimental protocol for the reduction of an activated pyridine.

G cluster_0 Step 1: Pyridinium Salt Formation (Activation) cluster_1 Step 2: Hydride Reduction cluster_2 Step 3: Workup & Isolation A Dissolve functionalized pyridine in anhydrous solvent (e.g., MeOH, THF) B Cool solution (e.g., 0°C to -5°C) A->B C Add activating agent (e.g., Benzyl Bromide) B->C D Stir to form pyridinium salt C->D E Maintain low temperature (-5°C) D->E F Slowly add NaBH4 (or KBH4) in portions E->F G Monitor reaction by TLC/LCMS (Stir for 2-5 h) F->G H Quench reaction (e.g., with aqueous acetaldehyde or water) G->H I Evaporate solvent H->I J Extract with organic solvent (e.g., EtOAc, DCM) I->J K Purify product (Chromatography/Crystallization) J->K

Caption: General experimental workflow for pyridine reduction.
Protocol: Synthesis of 1-Benzyl-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine

This protocol is adapted from a reported procedure and serves as a representative example.[4]

Materials:

  • 1-Benzyl-4-(3-nitrophenyl)pyridinium bromide (1.0 g, 2.7 mmol)

  • Potassium borohydride (KBH₄) (0.44 g, 8.1 mmol, 3.0 eq)

  • Methanol (MeOH), anhydrous (10 mL)

  • Acetaldehyde, 40% aqueous solution (for quenching)

  • Standard laboratory glassware and magnetic stirrer

  • Ice-salt bath

Procedure:

  • Reaction Setup: A solution of the pyridinium salt (1.0 g, 2.7 mmol) in anhydrous methanol (10 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: The flask is cooled to -5°C using an ice-salt bath.

  • Addition of Reducing Agent: Potassium borohydride (0.44 g, 8.1 mmol) is added slowly in portions to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 0°C.

  • Reaction: The resulting mixture is stirred at -5°C for 4.5 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Quenching: The reaction is quenched by the careful, dropwise addition of 40% aqueous acetaldehyde solution (2.7 g, 24.3 mmol) at -5°C to consume any excess borohydride.

  • Workup: The mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure to dryness.

  • Purification: The crude residue is then purified by silica gel column chromatography or recrystallization to yield the desired tetrahydropyridine product.

References

Technical Support Center: Reduction of Pyyridine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions and challenges encountered during the reduction of pyridine carboxylates.

Frequently Asked Questions (FAQs)

Q1: I am trying to reduce a pyridine carboxylate to the corresponding alcohol, but I am observing significant reduction of the pyridine ring to a piperidine. How can I prevent this?

A1: Ring reduction is a common side reaction, particularly during catalytic hydrogenation. The stability of the pyridine ring is compromised under certain reductive conditions, leading to the formation of a saturated piperidine ring.[1][2]

Troubleshooting Guide: Ring Reduction

StrategyDetailed MethodologyRationale
Choice of Reducing Agent Switch from catalytic hydrogenation (e.g., H₂/Pd/C, PtO₂, Rh₂O₃) to a milder chemical reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[3][4][5]Chemical hydrides are often more selective for the carboxylate group over the aromatic pyridine ring under controlled conditions.
Reaction Conditions For catalytic hydrogenation, use milder conditions: lower hydrogen pressure (e.g., 5 bar), lower temperature (e.g., 40°C), and shorter reaction times.[2]Harsher conditions (high pressure and temperature) favor the thermodynamically stable piperidine product.[6]
Catalyst Selection If catalytic hydrogenation is necessary, screen different catalysts. While rhodium and platinum catalysts are effective for ring reduction, others might offer better selectivity.[2][6]The nature of the metal catalyst plays a crucial role in the reaction pathway.
Protecting Group Strategy Consider protecting the pyridine nitrogen as an N-oxide prior to reduction. The N-oxide can be reduced back to the pyridine in a subsequent step.Protection of the nitrogen can deactivate the ring towards reduction.

Q2: My reaction is resulting in the formation of pyridine instead of the desired reduced product. What is happening?

A2: The loss of the carboxylate group, known as decarboxylation, can be a significant side reaction, particularly when starting with pyridine carboxylic acids.[7][8] This is often promoted by heat.[8]

Troubleshooting Guide: Decarboxylation

StrategyDetailed MethodologyRationale
Substrate Choice Start with a pyridine carboxylate ester (e.g., methyl or ethyl ester) instead of the carboxylic acid.Esters are generally more stable to decarboxylation than the corresponding carboxylic acids.
Temperature Control Maintain a lower reaction temperature throughout the process.Decarboxylation is often a thermally driven process.[8]
pH Control The rate of decarboxylation can be pH-dependent. In aqueous solutions, the rate can be maximal at an intermediate pH.[7] Buffering the reaction mixture may help to minimize this side reaction.The stability of the pyridine carboxylic acid is influenced by its protonation state.[7]

Q3: I am isolating the corresponding pyridine aldehyde instead of the alcohol. How can I promote complete reduction?

A3: Incomplete reduction of the carboxylate to the aldehyde is a common issue. Aldehydes are intermediates in the reduction of esters and carboxylic acids to alcohols.[9] Some reducing agents are specifically designed to stop at the aldehyde stage.[10]

Troubleshooting Guide: Incomplete Reduction to Aldehyde

StrategyDetailed MethodologyRationale
Choice of Reducing Agent Use a stronger reducing agent. Lithium aluminum hydride (LiAlH₄) is generally more effective than sodium borohydride (NaBH₄) for the complete reduction of esters to alcohols.[5][9]LiAlH₄ is a more potent hydride donor, capable of reducing both the ester and the intermediate aldehyde.[5]
Stoichiometry of Reducing Agent Increase the molar equivalents of the reducing agent. Typically, 1.5 to 2 equivalents of LiAlH₄ are used for ester reduction.Ensuring an excess of the reducing agent drives the reaction to completion.
Reaction Time and Temperature Increase the reaction time or gently warm the reaction mixture (if compatible with the stability of your compound) to ensure complete conversion.The reduction of the intermediate aldehyde to the alcohol may require more forcing conditions.

Q4: During my reduction, I've noticed the formation of an ester, even though I started with a pyridine carboxylic acid. Why is this happening?

A4: If an alcohol is used as the solvent or is present in the reaction mixture, esterification of the starting pyridine carboxylic acid can occur, especially in the presence of an acid catalyst.[11][12]

Troubleshooting Guide: Unwanted Esterification

StrategyDetailed MethodologyRationale
Solvent Choice Use an aprotic solvent such as tetrahydrofuran (THF) or diethyl ether, especially when using reducing agents like LiAlH₄.[4]Aprotic solvents will not participate in esterification reactions.
Avoid Acidic Catalysts If possible, avoid the use of strong acid catalysts when an alcohol is present.Acid catalysts promote the esterification of carboxylic acids.[11]
Pre-form the Ester If the goal is to reduce an ester, it is better to synthesize and purify the ester in a separate step before the reduction.This provides a cleaner starting material for the reduction step.

Summary of Common Reducing Agents and Potential Side Reactions

Reducing AgentTarget TransformationCommon Side Reactions
Catalytic Hydrogenation (H₂/Pd, Pt, Rh) Carboxylate to Alcohol / Ring SaturationRing Reduction to Piperidine , Dehalogenation
Lithium Aluminum Hydride (LiAlH₄) Carboxylate to AlcoholOver-reduction, Reacts with protic functional groups
Sodium Borohydride (NaBH₄) Ester to Alcohol (often requires additives)Incomplete reduction (stops at aldehyde)
Diisobutylaluminum Hydride (DIBAL-H) Ester to AldehydeIncomplete reaction if not carefully controlled
Samarium Diiodide (SmI₂) Pyridinecarboxamide to MethylpyridineFunctional group specific side reactions
Electrochemical Reduction Ring ReductionDimerization, Partial Hydrogenation[13]

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a Pyridine Carboxylate Ester with LiAlH₄

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: The pyridine carboxylate ester (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling in an ice bath.

  • Workup: The resulting solids are removed by filtration, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation.

Visualizations

Side_Reactions PyridineCarboxylate Pyridine Carboxylate TargetAlcohol Target Alcohol (e.g., Hydroxymethylpyridine) PyridineCarboxylate->TargetAlcohol Desired Reduction PiperidineAlcohol Piperidine Alcohol (Ring Reduction) PyridineCarboxylate->PiperidineAlcohol Catalytic Hydrogenation PyridineAldehyde Pyridine Aldehyde (Incomplete Reduction) PyridineCarboxylate->PyridineAldehyde Mild Reduction Pyridine Pyridine (Decarboxylation) PyridineCarboxylate->Pyridine Heat / H₂O Ester Pyridine Carboxylate Ester (Esterification) PyridineCarboxylate->Ester Alcohol, H⁺ Ester->PyridineCarboxylate Hydrolysis Troubleshooting_Workflow Start Low Yield of Desired Alcohol CheckSideProducts Analyze Crude Product (NMR, LC-MS) Identify Major Side Products Start->CheckSideProducts RingReduction Ring Reduction Observed CheckSideProducts->RingReduction Piperidine Detected IncompleteReduction Aldehyde Intermediate Observed CheckSideProducts->IncompleteReduction Aldehyde Detected Decarboxylation Decarboxylation Observed CheckSideProducts->Decarboxylation Pyridine Detected ChangeReagent Switch to LiAlH₄ or NaBH₄ RingReduction->ChangeReagent IncreaseReagent Increase Equivalents of Reducing Agent IncompleteReduction->IncreaseReagent UseEster Start from Ester, Lower Temperature Decarboxylation->UseEster End Improved Yield ChangeReagent->End IncreaseReagent->End UseEster->End Reagent_Selectivity Reagents Reducing Agent H₂/Pd, Pt, Rh LiAlH₄ NaBH₄ DIBAL-H Products Primary Product Piperidine Derivative Primary Alcohol Aldehyde Reagents:h2_pd->Products:piperidine Reagents:lah->Products:alcohol Reagents:nabh4->Products:alcohol (from ester) Reagents:dibal->Products:aldehyde SideProducts Common Side Product Ring Reduction Incomplete Reduction Over-reduction Reagents:h2_pd->SideProducts:ring_reduction Reagents:nabh4->SideProducts:incomplete Reagents:lah->SideProducts:over

References

Troubleshooting low yield in (5-(Trifluoromethyl)pyridin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (5-(Trifluoromethyl)pyridin-2-yl)methanol Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the reduction of methyl 5-(trifluoromethyl)pyridine-2-carboxylate or 5-(trifluoromethyl)picolinaldehyde with sodium borohydride (NaBH₄).

Issue 1: Low to No Conversion of Starting Material

Question: I am observing a very low conversion of my starting material (methyl 5-(trifluoromethyl)pyridine-2-carboxylate) to the desired alcohol. What are the potential causes and how can I improve the conversion rate?

Answer: Low conversion in the reduction of methyl 5-(trifluoromethyl)pyridine-2-carboxylate with NaBH₄ is a common challenge. Several factors can contribute to this issue:

  • Insufficient Reactivity of Sodium Borohydride: Sodium borohydride is a mild reducing agent and its reaction with esters can be sluggish, especially with electron-deficient pyridine esters.

  • Inadequate Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

  • Poor Quality of Sodium Borohydride: The reducing agent can decompose over time if not stored properly.

  • Suboptimal Solvent Choice: The choice of solvent can significantly impact the solubility of reagents and the reaction rate.

Troubleshooting Steps:

  • Verify the Quality of NaBH₄: Use a freshly opened bottle of NaBH₄ or test the activity of your current stock on a more reactive substrate (e.g., an aldehyde or ketone).

  • Increase Reaction Temperature: While the reaction is often initiated at 0 °C to control the initial exotherm, it may be necessary to warm the reaction mixture to room temperature or even reflux to drive the reaction to completion. Monitor the progress by Thin Layer Chromatography (TLC).

  • Use a Co-solvent: If the starting material has poor solubility in the primary solvent (e.g., methanol), consider using a co-solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to improve solubility.

  • Activate the Borohydride: The addition of a Lewis acid, such as lithium chloride (LiCl) or calcium chloride (CaCl₂), can enhance the reducing power of NaBH₄.[1]

  • Consider a More Powerful Reducing Agent: If optimizing the NaBH₄ reduction is unsuccessful, stronger reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used. However, these reagents are less selective and require anhydrous conditions and careful handling.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired alcohol, but I am also observing significant amounts of side products, leading to a low isolated yield. What are these side products and how can I minimize their formation?

Answer: The formation of side products can significantly reduce the yield of this compound. Common side products and their causes include:

  • 5-(Trifluoromethyl)picolinic Acid: This can result from the hydrolysis of the starting ester, especially if the reaction conditions are not anhydrous or if the workup is prolonged under basic conditions.

  • Over-reduction Products: While less common with NaBH₄, under forcing conditions, reduction of the pyridine ring can occur.

  • Borate Esters: During the reaction, borate ester intermediates are formed. Incomplete hydrolysis during the workup can lead to their isolation with the product.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the starting ester.

  • Control Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions. Maintain the temperature as recommended in the protocol.

  • Optimize Workup Procedure:

    • Acidic Quench: Carefully quench the reaction with an acid (e.g., 1N HCl) to hydrolyze the borate esters and neutralize any excess base. The pH should be adjusted to around 5.[2]

    • Avoid Prolonged Basic Conditions: Minimize the time the reaction mixture is basic during workup to prevent ester hydrolysis.

  • Purification: Utilize column chromatography on silica gel to effectively separate the desired alcohol from the side products.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating the pure product after the reaction, resulting in a significant loss of yield during purification. What are the best practices for isolating this compound?

Answer: Effective isolation and purification are critical for obtaining a high yield of the final product. Challenges in this stage often stem from the product's properties and the presence of impurities.

  • Product Polarity: The product is a polar alcohol, which can affect its extraction and chromatographic behavior.

  • Emulsion Formation: During aqueous workup and extraction, emulsions can form, making phase separation difficult.

  • Co-elution of Impurities: Some impurities may have similar polarities to the product, complicating chromatographic separation.

Troubleshooting Steps:

  • Efficient Extraction:

    • Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.

    • Perform multiple extractions (at least 3) to ensure complete recovery of the product from the aqueous layer.

    • To break emulsions, you can add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of celite.

  • Effective Drying: Thoroughly dry the combined organic extracts with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating the solution. Residual water can interfere with subsequent steps and affect the final yield.

  • Optimized Column Chromatography:

    • Choose an appropriate solvent system for column chromatography. A gradient of ethyl acetate in hexanes is often effective.

    • Monitor the fractions carefully using TLC to identify and combine the fractions containing the pure product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound.

Starting MaterialReducing AgentSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
Methyl 5-(trifluoromethyl)pyridine-2-carboxylateNaBH₄Methanol0 to RT293[2]
6-(Trifluoromethyl)nicotinaldehydeNaBH₄Methanol0384[3]

Experimental Protocols

Protocol 1: Reduction of Methyl 5-(Trifluoromethyl)pyridine-2-carboxylate with NaBH₄ [2]

  • Reaction Setup: In a round-bottom flask, dissolve methyl 5-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq) in methanol (approximately 15 mL per gram of ester).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dilute the residue with water and cool it in an ice bath.

    • Carefully acidify the mixture to pH ~5 with 1N hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain this compound as a colorless oil.

Mandatory Visualizations

Synthesis_Pathway start Methyl 5-(trifluoromethyl)pyridine-2-carboxylate intermediate Borate Ester Intermediate start->intermediate Reduction reagent NaBH4, Methanol product This compound intermediate->product Hydrolysis workup Acidic Workup (e.g., 1N HCl) Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Purification Issues start->cause3 sol1 Check Reagent Quality Increase Temperature Use Co-solvent/Activator cause1->sol1 sol2 Anhydrous Conditions Control Temperature Optimize Workup cause2->sol2 sol3 Efficient Extraction Thorough Drying Optimize Chromatography cause3->sol3 end Optimized Yield sol1->end Improved Conversion sol2->end Higher Purity sol3->end Increased Recovery

References

Technical Support Center: Purification of Fluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of fluorinated pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying fluorinated pyridine compounds?

A1: The primary challenges stem from several unique physicochemical properties:

  • Altered Basicity: The strong electron-withdrawing effect of fluorine significantly lowers the basicity (pKa) of the pyridine nitrogen.[1] This affects the compound's interaction with acidic stationary phases like silica gel, often leading to poor peak shape or irreversible binding.

  • Compound Stability: Certain fluorinated pyridines can be unstable, particularly in the presence of water or on acidic media, leading to degradation during purification.[2] For example, 4-fluoropyridine is noted for its instability in water.[2]

  • Isomer Separation: Positional isomers of fluorinated pyridines often have very similar polarities and boiling points, making their separation by standard distillation or chromatography highly challenging.[3]

  • Azeotrope Formation: Like their non-fluorinated parent compounds, they can form azeotropes with water, making complete drying by simple distillation difficult.[4]

  • Volatility: Some low-molecular-weight fluorinated pyridines are highly volatile, which can lead to sample loss during solvent removal under reduced pressure.

Q2: Why do my fluorinated pyridine compounds streak or tail on silica gel columns?

A2: Streaking or tailing is a classic sign of undesirable interactions between the basic pyridine nitrogen and the acidic silanol (Si-OH) groups on the surface of the silica gel.[5] This strong interaction can lead to slow elution kinetics and poor peak shape. The problem can be exacerbated by the specific pKa of your fluorinated pyridine.

Q3: How can I improve the peak shape during silica gel chromatography?

A3: To mitigate the acidic nature of the silica gel, you should add a basic modifier to your mobile phase.[5] This deactivates the acidic sites and ensures a sharper, more symmetrical peak. Common strategies include:

  • Adding 0.1-1% triethylamine (TEA) to the eluent.

  • Adding 0.1-1% ammonia, often as a solution in methanol (e.g., 10% NH₃ in MeOH), to the mobile phase.[5]

Q4: My compound won't crystallize. What can I do?

A4: Inducing crystallization can sometimes be challenging. If crystals do not form spontaneously upon cooling, several techniques can be employed:[6][7]

  • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of the pure compound (if available) into the supersaturated solution to initiate crystallization.

  • Reduce Temperature: Cool the solution further using an ice bath or refrigerator. However, be aware that rapid cooling can sometimes lead to smaller, less pure crystals.[7]

  • Increase Concentration: If too much solvent was added, carefully evaporate some of it to re-establish a supersaturated solution and then allow it to cool again.

Troubleshooting Guides

Guide 1: Column Chromatography Issues

This guide addresses common problems encountered during flash or HPLC purification of fluorinated pyridines.

Problem Potential Cause(s) Recommended Solution(s) Citation
Streaking / Tailing Peak Acidic silica gel interacting with the basic pyridine nitrogen.Add a basic modifier to the eluent (e.g., 0.5% Triethylamine or Ammonia).[5]
Poor Isomer Separation Isomers have very similar polarity.1. Use a shallower solvent gradient. 2. For reverse-phase HPLC, consider a pentafluorophenyl (PFP) column, which offers alternative selectivity for fluorinated compounds.[8][9]
No Compound Eluting 1. Eluent is not polar enough. 2. Compound decomposed on the silica column.1. Gradually increase the eluent polarity (gradient elution). 2. Test compound stability on a TLC plate first. Consider using a less acidic stationary phase like neutral alumina or deactivated silica.[5]
Low Recovery / Yield 1. Compound is too polar and irreversibly bound to silica. 2. Compound is volatile and was lost during solvent evaporation.1. Use a stronger eluent or switch to a different stationary phase (e.g., alumina, C18). 2. Use lower temperatures during rotary evaporation and avoid high vacuum. For highly volatile compounds, consider vacuum transfer.[2][5]
Unexpectedly High Pressure (HPLC) Blockage in the system, often from precipitated buffer or sample particulates.1. Check for blockages in lines and frits. 2. Filter all mobile phases and samples before use. 3. Ensure buffer components are fully soluble in the mobile phase mixture.[10][11]
Guide 2: Recrystallization Issues

This guide provides solutions for common problems during purification by recrystallization.

Problem Potential Cause(s) Recommended Solution(s) Citation
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid instead of a solid.1. Re-heat the solution to dissolve the oil, add more solvent, and cool again slowly. 2. Switch to a lower-boiling point solvent. 3. Try a different solvent system entirely.[6]
No Crystals Form 1. The solution is not supersaturated (too much solvent). 2. Nucleation is not occurring.1. Boil off some of the solvent and allow it to cool again. 2. Try inducing crystallization by scratching the flask or adding a seed crystal.[6][7]
Colored Impurities in Crystals Impurities were co-crystallized with the product.1. Perform a hot filtration step, potentially with activated carbon, to remove insoluble or colored impurities before cooling. 2. Ensure slow cooling to promote the formation of purer crystals.[7]
Premature Crystallization Crystals form in the funnel during hot gravity filtration.1. Use a stemless funnel to prevent clogging. 2. Pre-heat the funnel and filter paper with hot solvent vapor before filtering. 3. Use a slight excess of hot solvent to keep the compound dissolved, then evaporate the excess after filtration.[6][7]

Experimental Protocols

Protocol 1: General Purification via Flash Chromatography with a Basic Modifier

This protocol is suitable for purifying a moderately polar, basic fluorinated pyridine derivative.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol).

    • Once a system that gives the target compound an Rf value of ~0.3 is identified, add 0.5% triethylamine (TEA) to the mobile phase and re-run the TLC to confirm the separation and improved spot shape.

  • Column Preparation:

    • Select an appropriately sized silica gel column for the amount of crude material.

    • Equilibrate the column by flushing it with at least 3-5 column volumes of the chosen mobile phase (containing 0.5% TEA).

  • Sample Loading:

    • Direct Loading: If the crude product is not an oil, dissolve it in a minimal amount of the mobile phase and load it onto the column.

    • Dry Loading (Recommended): Dissolve the crude material in a volatile solvent (e.g., Dichloromethane). Add a small amount of silica gel (~1-2 times the mass of the crude product). Evaporate the solvent completely to obtain a dry, free-flowing powder. Load this powder evenly onto the top of the prepared column.[5]

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase, maintaining a consistent flow rate.

    • Collect fractions and monitor the elution progress by TLC.

    • A gradient elution (gradually increasing solvent polarity) may be necessary to separate impurities effectively.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent using a rotary evaporator. Caution: Use a moderate temperature and vacuum to avoid loss of volatile products.

Protocol 2: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.[12][13]

  • Solvent Selection:

    • Place a small amount of the impure solid in a test tube.

    • Add the potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • Test solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes).

  • Dissolution:

    • Place the impure compound in an Erlenmeyer flask.

    • Add the selected solvent in small portions while heating the mixture (e.g., on a hot plate) with stirring or swirling.

    • Continue adding the hot solvent just until the compound completely dissolves, creating a saturated solution. Avoid adding a large excess of solvent.[13]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated, stemless funnel to remove them.[7]

  • Crystallization:

    • Remove the flask from the heat source and cover it.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7]

    • Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

    • Continue to draw air through the crystals for several minutes to partially dry them.

    • Transfer the crystals to a watch glass or drying dish and dry them completely (e.g., in a vacuum oven).[7]

Visualizations

Purification_Workflow Crude Crude Fluorinated Pyridine Product Analysis Analyze Crude Material (TLC, NMR, LCMS) Crude->Analysis Decision Is the Compound Solid or Oil? Analysis->Decision Recrystallization Purify by Recrystallization Decision->Recrystallization Solid Chromatography Purify by Column Chromatography Decision->Chromatography Oil / Amorphous Distillation Consider Distillation or Vacuum Transfer Decision->Distillation Low-Boiling Oil Final_Analysis Analyze Pure Fractions (TLC, NMR) Recrystallization->Final_Analysis Chromatography->Final_Analysis Distillation->Final_Analysis Combine Combine Pure Fractions & Evaporate Solvent Final_Analysis->Combine Pure_Product Pure Fluorinated Pyridine Combine->Pure_Product

Caption: General purification workflow for a crude fluorinated pyridine compound.

Chromatography_Troubleshooting Start Poor Separation or Bad Peak Shape Check_Rf Is Product Rf between 0.2-0.4? Start->Check_Rf Adjust_Polarity Adjust Mobile Phase Polarity Check_Rf->Adjust_Polarity No Check_Tailing Is Peak Tailing or Streaking? Check_Rf->Check_Tailing Yes Adjust_Polarity->Check_Rf Add_Modifier Add Basic Modifier (e.g., 0.5% TEA) Check_Tailing->Add_Modifier Yes Consider_Phase Consider Alternative Stationary Phase (Alumina, C18, PFP) Check_Tailing->Consider_Phase No, separation is just poor Success Separation Improved Add_Modifier->Success Consider_Phase->Success

Caption: Decision tree for troubleshooting column chromatography issues.

References

Byproduct formation in the synthesis of trifluoromethylpyridines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylpyridines. The information is designed to help overcome common challenges related to byproduct formation and to optimize reaction outcomes.

Section 1: Chlorine/Fluorine Exchange from Picoline Precursors

This method is a common industrial route for producing chlorotrifluoromethylpyridines, which are versatile intermediates. The process typically involves the chlorination of a picoline (methylpyridine) followed by a halogen exchange (Halex) reaction. A primary challenge in this synthesis is controlling the extent and regioselectivity of the chlorination, which can lead to the formation of multiple byproducts.

Troubleshooting Guide & FAQs

Question 1: My vapor-phase chlorination of 3-picoline is producing a significant amount of over-chlorinated byproducts, such as dichlorinated and trichlorinated pyridines. How can I improve the selectivity for the desired mono-chlorinated product?

Answer: Over-chlorination is a common issue in the vapor-phase chlorination of picolines. The formation of these byproducts is highly dependent on the reaction temperature and the molar ratio of chlorine to the picoline substrate.

  • Temperature Control: High temperatures tend to favor over-chlorination. For the chlorination of 3-picoline, maintaining the reactor temperature between 250°C and 350°C can improve the selectivity for the desired 2-chloro-5-(trichloromethyl)pyridine.[1][2] Above 450°C, the selectivity decreases, and the formation of pentachloropyridine becomes more significant.[3]

  • Stoichiometry: Carefully controlling the molar ratio of chlorine to the picoline is crucial. Using a significant excess of chlorine will inevitably lead to a higher degree of chlorination. It is recommended to start with a lower molar ratio of chlorine and optimize based on the product distribution observed through in-process gas chromatography (GC) analysis.

  • Catalyst Selection: The choice of catalyst can also influence the product distribution. For the vapor-phase chlorination of β-picoline, dealuminated Mordenite zeolite or a supported palladium catalyst can be used to improve the yield of the desired tetrachlorinated product.[1][2]

Question 2: I am observing poor regioselectivity in the chlorination of 3-picoline, with the formation of various isomers in addition to the desired 2-chloro-5-(trichloromethyl)pyridine. What factors influence the regioselectivity, and how can I control it?

Answer: The regioselectivity of pyridine chlorination is governed by the electronic properties of the pyridine ring and the reaction conditions. Radical chlorination, which is common in vapor-phase reactions, can lead to a mixture of isomers.

  • Reaction Phase: Gas-phase chlorination of pyridines often results in a mixture of isomers due to the high-energy radical mechanism.[4] Liquid-phase chlorination can sometimes offer better selectivity.

  • Directing Groups: The methyl group in 3-picoline directs chlorination primarily to the 2- and 6-positions. To achieve selectivity for the 2-position, careful optimization of reaction conditions is necessary.

  • Separation of Byproducts: If a mixture of isomers is unavoidable, separation can be achieved by fractional distillation or chromatography. However, preventing their formation is more efficient.[3]

Data Presentation: Byproduct Distribution in the Vapor-Phase Chlorination of β-Picoline

The following table summarizes the product distribution from the vapor-phase chlorination of β-picoline under different temperature conditions, illustrating the impact of temperature on byproduct formation.

Starting MaterialCatalystTemperature (°C)3-(Trichloromethyl)pyridine (%)2-Chloro-3-(trichloromethyl)pyridine (%)Other Byproducts (%)Reference
β-PicolineDealuminated Mordenite Zeolite32518.565.416.1[1][2]
β-PicolineDealuminated Mordenite Zeolite3502.668.628.8[1][2]
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Chlorination and Fluorination

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Step 1: Vapor-Phase Chlorination of 3-Picoline

  • Set up a vapor-phase reactor system equipped with a preheater, a packed-bed reactor containing a suitable catalyst (e.g., supported palladium), and a condenser.

  • Vaporize a stream of 3-picoline and a carrier gas (e.g., nitrogen) and pass it through the preheater.

  • Introduce a controlled stream of chlorine gas into the reactor.

  • Maintain the reactor temperature between 250°C and 350°C.[1][2]

  • Monitor the reaction progress by GC analysis of the effluent gas.

  • Condense the product stream to collect the crude chlorinated picoline mixture.

  • Purify the desired 2-chloro-5-(trichloromethyl)pyridine from the crude mixture by fractional distillation.

Step 2: Fluorination of 2-Chloro-5-(trichloromethyl)pyridine

  • In a high-pressure autoclave, combine the purified 2-chloro-5-(trichloromethyl)pyridine with a fluorinating agent such as anhydrous hydrogen fluoride (HF).

  • Add a catalyst, for example, a Lewis acid like antimony pentachloride (SbCl₅), if required.

  • Heat the sealed reactor to the desired temperature (typically 100-200°C) and monitor the internal pressure.

  • After the reaction is complete (as determined by GC or NMR analysis of an aliquot), cool the reactor to room temperature and carefully vent the excess HF into a scrubbing solution.

  • Quench the reaction mixture with ice water and neutralize with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the final product, 2-chloro-5-(trifluoromethyl)pyridine, by distillation.

Diagram: Troubleshooting Over-Chlorination

G start High Percentage of Over-chlorinated Byproducts check_temp Is the reaction temperature above 350°C? start->check_temp reduce_temp Reduce temperature to 250-350°C range. check_temp->reduce_temp Yes check_ratio Is the Cl2:picoline molar ratio high? check_temp->check_ratio No reduce_temp->check_ratio reduce_ratio Decrease the molar ratio of chlorine. check_ratio->reduce_ratio Yes optimize_catalyst Consider optimizing the catalyst system. check_ratio->optimize_catalyst No reduce_ratio->optimize_catalyst end Improved Selectivity optimize_catalyst->end

A workflow for troubleshooting over-chlorination byproducts.

Section 2: Direct C-H Trifluoromethylation of Pyridines

Direct C-H trifluoromethylation is an attractive, atom-economical method for synthesizing trifluoromethylpyridines. However, controlling the regioselectivity of this transformation is a significant challenge, often leading to mixtures of isomers. The choice of the trifluoromethylating reagent and the reaction conditions are critical for achieving the desired outcome.

Troubleshooting Guide & FAQs

Question 1: My direct C-H trifluoromethylation of pyridine is yielding a mixture of 2-, 3-, and 4-trifluoromethylpyridine isomers with poor selectivity. How can I improve the regioselectivity?

Answer: The regioselectivity of direct C-H trifluoromethylation of pyridine is a known challenge due to the similar reactivity of the different C-H bonds.[5] Several strategies can be employed to improve selectivity:

  • Use of Directing Groups: The introduction of a directing group onto the pyridine ring can effectively guide the trifluoromethylation to a specific position. For example, a picolinamide directing group can direct trifluoromethylation to the C3 position.[6]

  • Catalyst and Ligand Selection: The choice of catalyst and ligands in transition-metal-catalyzed reactions plays a crucial role in determining the regioselectivity. Screening different catalyst systems is often necessary.

  • Pyridine N-Oxide Strategy: Converting the pyridine to its N-oxide activates the ring towards electrophilic attack and directs substitution to the C4 position. The N-oxide can be subsequently deoxygenated to yield the 4-trifluoromethylpyridine.[7]

  • Choice of Trifluoromethylating Reagent: Different trifluoromethylating reagents can exhibit different selectivities. For instance, Togni's reagents are electrophilic trifluoromethylating agents, while Langlois' reagent is a radical trifluoromethyl source.[8] The choice of reagent should be tailored to the desired regiochemistry and the electronic properties of the pyridine substrate.

Question 2: I am using an electrophilic trifluoromethylating reagent (e.g., Togni's or Umemoto's reagent) and experiencing low yields. What are the potential reasons for this?

Answer: Low yields in electrophilic trifluoromethylation reactions can be attributed to several factors:

  • Substrate Reactivity: Pyridine itself is an electron-deficient heterocycle and is generally unreactive towards electrophilic attack. The presence of electron-donating groups on the pyridine ring can increase its reactivity.

  • Reagent Stability and Activity: Ensure that the trifluoromethylating reagent is of high quality and has not decomposed. Some reagents are sensitive to moisture and should be handled under inert conditions. Umemoto's reagents are generally considered more reactive than Togni's reagents for certain substrates.[8]

  • Reaction Conditions: Temperature, solvent, and the presence of additives can significantly impact the reaction outcome. Optimization of these parameters is often required. For example, some reactions may require elevated temperatures or the use of a specific solvent to proceed efficiently.

Data Presentation: Comparison of Trifluoromethylating Reagents

The following table provides a qualitative comparison of the efficiency of different trifluoromethylating reagents for the trifluoromethylation of β-ketoesters, a common model substrate.

Reagent ClassSpecific ReagentSubstrateYield (%)Reference
Hypervalent IodineTogni Reagent II2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow/Inefficient[8]
Sulfonium SaltUmemoto Reagent2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateGood to Excellent[8]
Radical PrecursorLanglois' ReagentHeterocycles (general)Good (Radical C-H)[8]
Experimental Protocol: C3-Selective C-H Trifluoromethylation of Pyridine using a Directing Group

This protocol is a general representation of a directed C-H functionalization and should be adapted based on the specific substrate and directing group.

  • Installation of the Directing Group: Synthesize the pyridine substrate bearing a directing group (e.g., picolinamide) at the 2-position using standard amide coupling procedures.

  • C-H Trifluoromethylation:

    • In a glovebox, combine the directed pyridine substrate, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), and a trifluoromethylating reagent (e.g., Togni's reagent) in a dry reaction vessel.

    • Add a suitable solvent (e.g., 1,2-dichloroethane).

    • Seal the vessel and heat the reaction mixture to the optimized temperature (e.g., 80-120°C) for the required time.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the trifluoromethylated product by column chromatography.

  • Cleavage of the Directing Group: Remove the directing group using an appropriate cleavage protocol to obtain the 3-trifluoromethylpyridine.[6]

Diagram: Regioselectivity in Pyridine Trifluoromethylation

G Pyridine Pyridine C2_TFM 2-Trifluoromethylpyridine Pyridine->C2_TFM Direct C-H Trifluoromethylation (Kinetic Product) C3_TFM 3-Trifluoromethylpyridine Pyridine->C3_TFM Directed C-H Trifluoromethylation (Requires Directing Group) C4_TFM 4-Trifluoromethylpyridine Pyridine->C4_TFM Pyridine N-Oxide Strategy or Direct C-H Trifluoromethylation (Thermodynamic Product)

Pathways to different trifluoromethylpyridine isomers.

Section 3: Cyclocondensation Reactions for Trifluoromethyl-pyridone Synthesis

Cyclocondensation reactions provide a powerful method for constructing the pyridine or pyridone ring with a trifluoromethyl group already incorporated into one of the building blocks. A common approach involves the reaction of a trifluoromethyl-containing 1,3-dicarbonyl compound with an enamine or ammonia equivalent. Byproducts in these reactions can arise from incomplete cyclization, side reactions of the starting materials, or the formation of undesired constitutional isomers.

Troubleshooting Guide & FAQs

Question 1: My cyclocondensation reaction to form a 4-trifluoromethyl-2-pyridone is giving a low yield, and I am isolating a significant amount of an acyclic intermediate. What can I do to promote cyclization?

Answer: Incomplete cyclization is a common problem in these reactions. Several factors can influence the efficiency of the ring-closing step:

  • Reaction Temperature: Higher temperatures are often required to drive the cyclodehydration step to completion. However, excessively high temperatures can lead to decomposition. A careful temperature optimization study is recommended.

  • Catalyst: The choice of catalyst can be critical. For the synthesis of 4-trifluoromethyl 2-pyrones from cyclic 1,3-diones and ethyl 4,4,4-trifluoroacetoacetate, 2-dimethylaminopyridine (2-DMAP) has been shown to be an effective Brønsted base catalyst.[9]

  • Water Removal: The cyclization step often involves the elimination of water. Removing water from the reaction mixture, for example, by using a Dean-Stark apparatus, can help to drive the equilibrium towards the cyclized product.

  • Ammonia Source: When synthesizing pyridones, the choice of ammonia source is important. Ammonium acetate is a convenient and readily available source of ammonia for these reactions.[9]

Question 2: I am observing the formation of an unexpected isomer in my cyclocondensation reaction. What could be the cause?

Answer: The formation of isomers in cyclocondensation reactions can result from the reaction of unsymmetrical starting materials.

  • Ambident Nucleophiles/Electrophiles: If one of the starting materials has multiple reactive sites, it can lead to the formation of different regioisomers. Carefully consider the structures of your starting materials and the possible reaction pathways.

  • Reaction Mechanism: Understanding the mechanism of the cyclocondensation reaction is key to controlling the regioselectivity. For example, in the synthesis of pyridines from α,β-unsaturated trifluoromethyl ketones, the reaction proceeds through a cascade sequence of Michael addition, ammonia addition, elimination of water, and intramolecular cyclization.[10] The regioselectivity is determined by the initial Michael addition step.

Data Presentation: Yields in the Synthesis of 4-Trifluoromethyl-2-pyridones

The following table shows the yields of 4-trifluoromethyl-2-pyridones synthesized via a Brønsted base-catalyzed Pechmann-type reaction.

1,3-DioneAmmonia SourceCatalystYield (%)Reference
DimedoneNH₄OAc2-DMAP92[9]
1,3-CyclohexanedioneNH₄OAc2-DMAP85[9]
Experimental Protocol: Synthesis of 4-Trifluoromethyl-2-pyridone from Ethyl 4,4,4-trifluoroacetoacetate

This protocol is based on the method described by Li, et al.[9]

  • To a solution of a cyclic 1,3-dione (1.0 mmol) and ethyl 4,4,4-trifluoroacetoacetate (1.2 mmol) in a suitable solvent (e.g., toluene), add ammonium acetate (NH₄OAc, 2.0 mmol) and 2-dimethylaminopyridine (2-DMAP, 0.2 mmol).

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for the required time (typically 12-24 hours).

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-trifluoromethyl-2-pyridone.

Diagram: Cyclocondensation Reaction Pathway

G Start 1,3-Dione + Ethyl 4,4,4-trifluoroacetoacetate Intermediate Acyclic Intermediate Start->Intermediate Condensation Product 4-Trifluoromethyl-2-pyridone Intermediate->Product Cyclization (Heat, Catalyst) Byproduct Decomposition or Isomeric Byproducts Intermediate->Byproduct Side Reactions

A simplified pathway for cyclocondensation reactions.

References

Technical Support Center: Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (5-(Trifluoromethyl)pyridin-2-yl)methanol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used method of reducing a pyridine-2-carboxylate ester.

Issue 1: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Steps
Inactive Sodium Borohydride (NaBH₄) Use a fresh bottle of NaBH₄. Older reagents can decompose upon exposure to moisture. Consider purchasing from a reputable supplier.
Insufficient Reducing Agent While the typical molar ratio is 2 equivalents of NaBH₄, for slow reactions, consider increasing this to 3-4 equivalents. Monitor the reaction by TLC or LC-MS to determine the optimal amount.
Suboptimal Solvent System Methanol is a common solvent, but if the reaction is sluggish, consider using ethanol for a higher reflux temperature. A mixture of THF and methanol can also enhance solubility and reactivity.[1]
Low Reaction Temperature If the reaction is performed at 0°C and shows low conversion, allow the reaction to warm to room temperature and stir for a longer duration (2-16 hours). Gentle heating (40-50°C) can be attempted, but monitor for side product formation.
Poor Quality Starting Material Ensure the starting material, methyl 5-(trifluoromethyl)pyridine-2-carboxylate, is pure. Impurities can inhibit the reaction.

Issue 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Steps
Over-reduction While less common with NaBH₄ compared to stronger reducing agents like LiAlH₄, it is a possibility. Ensure the reaction is not heated excessively or for a prolonged period after completion.
Ring Reduction In some cases, the pyridine ring itself can be partially reduced. This is more likely with more powerful reducing systems but can be a minor byproduct with NaBH₄ under harsh conditions. Use of milder conditions (lower temperature, shorter reaction time) is recommended.
Formation of Borate Esters The alcohol product can react with borane intermediates to form borate esters. These are typically hydrolyzed during the acidic workup. Ensure the pH is adjusted correctly during the workup to facilitate complete hydrolysis.
Side reactions from starting materials Impurities in the starting ester can lead to various side products. Purification of the starting material is crucial.

Issue 3: Difficulties in Product Isolation and Purification

Potential Cause Troubleshooting Steps
Emulsion during Extraction Emulsions are common during the workup of pyridine-containing compounds. To break emulsions, add brine (saturated NaCl solution) or small amounts of a different organic solvent. Centrifugation can also be effective.
Product Loss in Aqueous Layer The product has some water solubility, especially if the aqueous layer is not saturated with salt. Use brine for all aqueous washes to minimize product loss.
Contamination with Boron Salts Boron salts can be difficult to remove. After quenching the reaction, ensure the pH is adjusted to ~5 with 1N HCl. Thoroughly wash the organic layer with water and then brine. A final wash with a dilute solution of a polyol like mannitol can sometimes help chelate and remove residual boron.
Co-elution during Chromatography If impurities are difficult to separate by column chromatography, consider using a different solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., ethyl acetate/hexane) is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited and reliable method is the reduction of an ester precursor, typically methyl 5-(trifluoromethyl)pyridine-2-carboxylate, using sodium borohydride (NaBH₄) in a protic solvent like methanol. This method is generally high-yielding and avoids the use of harsher reducing agents that can lead to more side products.

Q2: My NaBH₄ reduction is very slow. What can I do to speed it up?

A2: If the reduction is sluggish in methanol at room temperature, you can try several strategies. First, ensure your NaBH₄ is fresh and active. You can also try gently heating the reaction to 40-50°C. Alternatively, using a higher boiling point alcohol solvent like ethanol can increase the reaction rate. The addition of a co-solvent like THF can also improve the solubility of the starting material and enhance the reaction rate.[1]

Q3: I am observing an unknown impurity in my final product that is difficult to remove by column chromatography. What could it be?

A3: A common impurity is the unreacted starting ester. Ensure the reaction has gone to completion by TLC or LC-MS before workup. Another possibility is the formation of borate esters, which should be hydrolyzed during the acidic workup. Ensure your workup procedure is robust. If the impurity persists, consider recrystallization as an alternative purification method.

Q4: Are there any alternative synthetic routes to this compound?

A4: Yes, several alternative routes exist, although they may be lower yielding or require more specialized starting materials. These include:

  • Grignard reaction: Reaction of a Grignard reagent, such as methylmagnesium bromide, with 5-(trifluoromethyl)pyridine-2-carboxaldehyde.[2] This requires the prior synthesis of the aldehyde.

  • Lithiation: Lithiation of a 2-halo-5-(trifluoromethyl)pyridine (e.g., 2-bromo-5-(trifluoromethyl)pyridine) followed by quenching with formaldehyde. This method can be effective but requires strictly anhydrous conditions and careful temperature control to avoid side reactions.

Q5: How can I synthesize the precursor, methyl 5-(trifluoromethyl)pyridine-2-carboxylate?

A5: This precursor can be synthesized by the esterification of 5-(trifluoromethyl)pyridine-2-carboxylic acid. This is typically achieved by reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, or by using a reagent like thionyl chloride to form the acid chloride followed by reaction with methanol.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction

This protocol is adapted from established literature procedures.

Reaction Scheme:

Materials:

  • Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 5-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq) in anhydrous methanol (approximately 15 mL per gram of ester).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Dilute the residue with water and cool it in an ice bath.

  • Carefully adjust the pH to ~5 by the dropwise addition of 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a colorless oil.

Reactant MW Equivalents Sample Calculation (for 2g ester)
Methyl 5-(trifluoromethyl)pyridine-2-carboxylate205.141.02.0 g (9.75 mmol)
Sodium borohydride37.832.00.74 g (19.5 mmol)
Methanol32.04Solvent30 mL

Visualizations

Experimental Workflow: Sodium Borohydride Reduction

workflow start Dissolve Ester in Methanol step1 Cool to 0°C start->step1 step2 Add NaBH₄ step1->step2 step3 Stir at Room Temp step2->step3 step4 Monitor Reaction (TLC/LC-MS) step3->step4 step5 Concentrate step4->step5 step6 Acidic Workup (pH ~5) step5->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Wash with Water & Brine step7->step8 step9 Dry & Concentrate step8->step9 end Purify (Column Chromatography) step9->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic: Low Yield

troubleshooting cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Product Loss cluster_solutions3 Solutions for Side Reactions start Low Yield cause1 Incomplete Reaction start->cause1 cause2 Product Loss During Workup start->cause2 cause3 Side Reactions start->cause3 sol1a Increase Reaction Time/ Temperature cause1->sol1a sol1b Use Fresh/More NaBH₄ cause1->sol1b sol1c Optimize Solvent cause1->sol1c sol2a Use Brine in Washes cause2->sol2a sol2b Saturate Aqueous Layer with NaCl cause2->sol2b sol2c Back-extract Aqueous Layer cause2->sol2c sol3a Use Milder Conditions cause3->sol3a sol3b Purify Starting Material cause3->sol3b

References

Stability of (5-(Trifluoromethyl)pyridin-2-yl)methanol under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (5-(Trifluoromethyl)pyridin-2-yl)methanol under various experimental conditions. The following information is intended to help troubleshoot common issues and answer frequently asked questions related to the handling and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The trifluoromethyl group, being strongly electron-withdrawing, significantly affects the electron density of the pyridine ring, which in turn influences its reactivity and stability.

Q2: How does the trifluoromethyl group affect the stability of the pyridine ring?

A2: The trifluoromethyl group is a potent electron-withdrawing group. This property generally enhances the metabolic stability of the molecule by deactivating the pyridine ring towards electrophilic attack. However, this electronic effect can also render the ring more susceptible to nucleophilic attack.

Q3: Is this compound more stable under acidic or basic conditions?

A3: Based on general chemical principles for pyridine derivatives with electron-withdrawing groups, this compound is expected to exhibit greater stability under acidic to neutral conditions compared to strongly basic conditions. In acidic solutions, the pyridine nitrogen is protonated, which further deactivates the ring towards electrophilic attack. Under strong basic conditions, the hydroxyl group can be deprotonated, and the electron-deficient ring may become more susceptible to nucleophilic attack or rearrangement reactions.

Q4: What are the likely degradation products of this compound under forced degradation conditions?

A4: Under forced degradation conditions, several degradation products could be formed:

  • Acidic Conditions: Potential for dehydration to form a dimer ether, or if a strong nucleophile is present, substitution of the hydroxyl group.

  • Basic Conditions: Oxidation of the alcohol to the corresponding aldehyde or carboxylic acid is a likely pathway. The electron-deficient ring may also be susceptible to nucleophilic substitution if a strong nucleophile is present.

  • Oxidative Conditions: The primary alcohol is susceptible to oxidation to form (5-(trifluoromethyl)pyridin-2-yl)formaldehyde and further to 5-(trifluoromethyl)picolinic acid.

  • Photolytic Conditions: Exposure to UV light may lead to radical-mediated degradation pathways, potentially involving the pyridine ring or the methanol moiety.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Unexpected degradation of the compound in solution. The pH of the solution may be too high (basic).Buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7). Store solutions at low temperatures and protect from light.
Formation of an unknown impurity during a reaction. The compound may be reacting with other nucleophiles or bases in the reaction mixture.Analyze the impurity by LC-MS to determine its mass. Consider potential side reactions such as oxidation of the alcohol or nucleophilic substitution on the pyridine ring. Purify the starting material to remove any potential catalysts for degradation.
Inconsistent results in stability studies. Variability in experimental conditions such as temperature, light exposure, or pH.Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared solutions. Run control experiments to isolate the effect of each stressor.

Data Presentation

The following table summarizes hypothetical data from a forced degradation study on this compound. These values are illustrative and intended to guide experimental design.

Condition Time (hours) This compound Remaining (%) Major Degradant(s) Formed (%)
0.1 M HCl (60 °C)2495.2Dimer Ether (2.1%)
0.1 M NaOH (60 °C)2488.55-(Trifluoromethyl)picolinic acid (7.3%)
3% H₂O₂ (RT)2485.15-(Trifluoromethyl)picolinaldehyde (9.8%), 5-(Trifluoromethyl)picolinic acid (3.2%)
UV Light (254 nm)2492.7Various minor photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the solution at 60°C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the solution at 60°C. Withdraw aliquots at specified time points. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature. Withdraw aliquots at specified time points.

  • Photolytic Degradation: Expose a solution of the compound in a photostability chamber to UV light (e.g., 254 nm). Prepare a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at specified time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be used. For example, start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 260 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Stability_Under_Acidic_Conditions Compound This compound Protonated Protonated Pyridine Compound->Protonated H+ (Acidic) Dimer Dimer Ether Protonated->Dimer Dehydration (slow)

Expected reaction pathway under acidic conditions.

Stability_Under_Basic_Conditions Compound This compound Alkoxide Alkoxide Intermediate Compound->Alkoxide OH- (Basic) Aldehyde (5-(Trifluoromethyl)pyridin-2-yl)formaldehyde Alkoxide->Aldehyde Oxidation CarboxylicAcid 5-(Trifluoromethyl)picolinic acid Aldehyde->CarboxylicAcid Further Oxidation

Expected degradation pathway under basic conditions.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic (0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-UV Acid->HPLC Base Basic (0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidative (3% H2O2, RT) Oxidation->HPLC Photo Photolytic (UV Light) Photo->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS Start Prepare Stock Solution of Compound Start->Acid Start->Base Start->Oxidation Start->Photo

Workflow for forced degradation studies.

Technical Support Center: Purification of (5-(Trifluoromethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (5-(Trifluoromethyl)pyridin-2-yl)methanol. Our aim is to offer practical solutions to common challenges encountered during the removal of impurities from this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities often originate from the starting materials or are byproducts of the synthesis reaction. When preparing this compound via the reduction of methyl 5-(trifluoromethyl)pyridine-2-carboxylate with sodium borohydride, you may encounter the following:

  • Unreacted Starting Material: Methyl 5-(trifluoromethyl)pyridine-2-carboxylate.

  • Over-reduction Products: While less common with NaBH4, more potent reducing agents could lead to the reduction of the pyridine ring.

  • Byproducts from Borohydride: Borate esters are common byproducts from reductions using sodium borohydride, which are typically removed during the aqueous workup.[1]

  • Related Isomers: Depending on the purity of the starting materials, isomers of the trifluoromethylpyridine core may be present.

  • Solvent Residues: Residual solvents from the reaction or extraction steps (e.g., methanol, ethyl acetate).

Q2: My purified this compound appears as a yellow or brown oil/solid. Is this normal, and how can I decolorize it?

A2: The pure compound is typically described as a colorless oil or an off-white solid.[2][3] A yellow or brown discoloration often indicates the presence of minor impurities or degradation products.[4] Purification by column chromatography is generally effective at removing these colored impurities. If the color persists, treatment with a small amount of activated charcoal during the recrystallization process can be effective.

Q3: What is the recommended storage condition for purified this compound?

A3: To maintain its purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a refrigerated temperature (2-8°C).[2][5] This helps to prevent degradation from atmospheric moisture and oxygen.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Problem: The recovery of this compound after purification by column chromatography is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Solution
Compound is too polar for the chosen eluent system. If the compound has a very low Rf value, it may not elute efficiently from the column. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Compound is adsorbing irreversibly to the silica gel. Pyridine-containing compounds can sometimes interact strongly with the acidic silica gel.[6] To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[6]
Improper column packing. An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions and lower yields of the pure compound. Ensure the silica gel is packed uniformly without any air bubbles.
Compound is volatile and lost during solvent removal. When removing the solvent from the collected fractions, use a rotary evaporator at a moderate temperature and pressure to avoid loss of the product.
Premature crystallization on the column. If the compound is a solid and has low solubility in the eluent, it might crystallize on the column, impeding its elution. If this occurs, you may need to switch to a solvent system where the compound is more soluble.
Issue 2: "Oiling Out" During Recrystallization

Problem: Instead of forming crystals upon cooling, the this compound separates as an oil.

Possible Causes and Solutions:

Possible Cause Solution
The solution is too concentrated or cooling too rapidly. "Oiling out" can occur when the solution becomes supersaturated too quickly.[7] Try using a slightly larger volume of the hot solvent to create a less concentrated solution and allow it to cool more slowly to room temperature before placing it in an ice bath.[8]
The melting point of the impure compound is lower than the temperature of the solution. If the compound separates as an oil, it is often because the solution temperature is still above the melting point of the impure solid.[7] Adding a small amount of a "co-solvent" in which the compound is less soluble can sometimes induce crystallization at a higher temperature.
High level of impurities. A high concentration of impurities can disrupt the crystal lattice formation, leading to oiling out.[8] In such cases, it may be necessary to first purify the compound by column chromatography to remove the bulk of the impurities before attempting recrystallization.
Inappropriate solvent choice. The chosen solvent may not be ideal for crystallization. Experiment with different solvent systems. A good starting point for polar, aromatic compounds like this is a mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexane or water).[9]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

Methodology:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[6]

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute the product.[10]

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

Methodology:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane). The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Column Chromatography >98%70-90%High resolution for complex mixtures.Can be time-consuming and requires larger solvent volumes.
Recrystallization >99% (for suitable systems)60-85%Simple, scalable, and can yield very pure product.Risk of "oiling out"; finding a suitable solvent can be challenging.
Distillation >97%75-95%Effective for thermally stable liquids with different boiling points.Not suitable for solids or thermally labile compounds.

Visualization

PurificationWorkflow cluster_start Crude Product Analysis cluster_decision Purification Method Selection cluster_paths Purification Pathways cluster_outcome Final Product cluster_troubleshooting Troubleshooting Loops Start Crude this compound Analyze Analyze by TLC/¹H NMR/GC-MS Start->Analyze Decision Assess Impurity Profile Analyze->Decision Chromatography Column Chromatography Decision->Chromatography Multiple/Close-spotting Impurities Recrystallization Recrystallization Decision->Recrystallization Single Major Impurity/ Crystalline Solid Distillation Distillation (if liquid) Decision->Distillation Liquid with Different BP Impurities PureProduct Pure Product (>98%) Chromatography->PureProduct TroubleshootChrom Low Yield/ Poor Separation Chromatography->TroubleshootChrom Optimize Eluent/ Packing Recrystallization->PureProduct TroubleshootRecryst Oiling Out/ Low Recovery Recrystallization->TroubleshootRecryst Change Solvent/ Cooling Rate Distillation->PureProduct CheckPurity Verify Purity (TLC/¹H NMR/GC-MS) PureProduct->CheckPurity

References

Technical Support Center: Optimizing Suzuki Coupling for Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of electron-deficient pyridines.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: I am observing very low to no yield in my Suzuki coupling reaction with a chloropyridine. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation is a common challenge when working with chloropyridines, which are inherently less reactive than their bromo or iodo counterparts. This is primarily due to the strong Carbon-Chlorine (C-Cl) bond, making the initial oxidative addition step in the catalytic cycle more difficult. A systematic evaluation of each reaction component is key to identifying and resolving the issue.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Recommendation: Switch to a more active catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature. N-heterocyclic carbene (NHC) ligands are also a good option.[1]

  • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step. Its strength, solubility, and steric properties are important factors.

    • Recommendation: Use strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground and anhydrous to maximize its reactivity.[2]

  • Inappropriate Solvent System: The solvent must dissolve all reactants and facilitate the catalytic cycle.

    • Recommendation: Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are commonly used. The water can be critical for the activity of certain bases like K₃PO₄.

  • Low Reaction Temperature: Chloropyridines often require higher temperatures to react efficiently.

    • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be effective in reducing reaction times and improving yields.[3]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to deactivation.

    • Recommendation: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (e.g., Argon or Nitrogen) or by using several freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction setup and duration.

Q2: I am observing significant amounts of side products like homocoupling and protodeboronation. How can I minimize these?

A2: Homocoupling (formation of biaryls from the boronic acid) and protodeboronation (replacement of the boronic acid group with a hydrogen atom) are common side reactions.

  • Minimizing Homocoupling: This side reaction is often promoted by the presence of oxygen.

    • Recommendation: Rigorous exclusion of oxygen is the most critical step. Use flame-dried glassware and thoroughly degassed solvents.

  • Minimizing Protodeboronation: This is particularly problematic with electron-deficient heteroaryl boronic acids and can be exacerbated by the presence of water and certain bases.

    • Recommendation: Use anhydrous solvents and reagents. Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates. A milder base or a non-aqueous solvent system might also be beneficial.

Q3: How do I choose the optimal catalyst and ligand for my specific electron-deficient pyridine?

A3: The choice of catalyst and ligand is crucial and depends on the specific substrates. For electron-deficient pyridines, especially chlorides, highly active catalyst systems are necessary to overcome the challenging oxidative addition step.

  • Ligands: Bulky, electron-rich phosphine ligands (Buchwald-type ligands like SPhos, XPhos) are generally the first choice as they promote the oxidative addition and reductive elimination steps.[1][4] N-heterocyclic carbene (NHC) ligands are also very effective.

  • Palladium Source: Pre-formed palladium complexes (precatalysts) like XPhos Pd G3 or SPhos Pd G3 can be more reliable and efficient than generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1]

Q4: Can the position of the halogen on the pyridine ring affect the reaction?

A4: Yes, the position of the leaving group on the pyridine ring significantly impacts its reactivity. The reactivity order is generally 2-halo > 4-halo > 3-halo pyridines. The nitrogen atom in the 2-position can coordinate to the palladium catalyst, which can either be beneficial by facilitating oxidative addition or detrimental by causing catalyst inhibition (the "2-pyridyl problem"). For 2-halopyridines, using bulky ligands can help prevent catalyst deactivation.

Data Presentation

The following tables summarize quantitative data for different reaction components to aid in the optimization of Suzuki coupling conditions for electron-deficient pyridines.

Table 1: Comparison of Palladium Catalyst Systems for the Coupling of 2-Chloropyridine with Phenylboronic Acid

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPr (NHC)K₂CO₃t-BuOH801-4>950.5-1

Note: Yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions. Data is compiled from various sources for comparative purposes.[1]

Table 2: Effect of Base and Solvent on Suzuki Coupling Yields

Pyridine SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
3-BromopyridinePhenylboronic AcidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane100495
3-BromopyridinePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O801285
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂/SPhosCs₂CO₃1,4-Dioxane/H₂O10018~85-90
2,4-DichloropyrimidinePhenylboronic AcidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (MW)1000.2581

Note: This table provides examples of successful conditions and is not an exhaustive list. Microwave (MW) heating can significantly reduce reaction times.[3][4][5]

Experimental Protocols

Below is a general experimental protocol for the Suzuki-Miyaura coupling of an electron-deficient chloropyridine with an arylboronic acid. This protocol should be optimized for specific substrates.

Materials:

  • Chloropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)

  • Degassed water (1 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask)

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyridine, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent and water via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Visualizations

Logical Relationships

Troubleshooting_Low_Yield Start Low or No Yield Observed Catalyst Is the catalyst system active enough? Start->Catalyst Temp Is the reaction temperature sufficient? Catalyst->Temp No Sol_Catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. Catalyst->Sol_Catalyst Yes Base Is the base effective? Temp->Base No Sol_Temp Increase temperature to 80-120 °C. Consider microwave irradiation. Temp->Sol_Temp Yes Degas Is the system properly degassed? Base->Degas No Sol_Base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). Ensure base is finely ground and anhydrous. Base->Sol_Base Yes Sol_Degas Degas solvents thoroughly. Use freeze-pump-thaw cycles. Maintain inert atmosphere. Degas->Sol_Degas Yes Success Reaction Optimized Degas->Success No Sol_Catalyst->Temp Sol_Temp->Base Sol_Base->Degas Sol_Degas->Success

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

Experimental Workflows

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Execution & Monitoring cluster_workup Work-up & Purification Prep_Glassware Oven-dry glassware Setup_Flask Combine solid reagents in Schlenk flask Prep_Glassware->Setup_Flask Prep_Reagents Weigh reagents: Chloropyridine, Boronic Acid, Base Prep_Reagents->Setup_Flask Prep_Solvent Degas solvent and water Setup_Solvent Add degassed solvents via syringe Prep_Solvent->Setup_Solvent Setup_Inert Evacuate and backfill with inert gas (3x) Setup_Flask->Setup_Inert Setup_Catalyst Add Pd catalyst under inert gas Setup_Inert->Setup_Catalyst Setup_Catalyst->Setup_Solvent Run_Reaction Heat to desired temperature with vigorous stirring Setup_Solvent->Run_Reaction Run_Monitor Monitor reaction by TLC or LC-MS Run_Reaction->Run_Monitor Workup_Cool Cool to room temperature Run_Monitor->Workup_Cool Complete Workup_Extract Dilute and perform aqueous extraction Workup_Cool->Workup_Extract Workup_Dry Dry organic layer and concentrate Workup_Extract->Workup_Dry Workup_Purify Purify by column chromatography Workup_Dry->Workup_Purify Final_Product Characterize Final Product Workup_Purify->Final_Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Preventing decomposition of trifluoromethylpyridine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and handling of trifluoromethylpyridine intermediates. Researchers, scientists, and drug development professionals can find detailed protocols and preventative measures to minimize decomposition during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are trifluoromethylpyridine intermediates prone to decomposition?

A1: The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which significantly decreases the electron density of the pyridine ring.[1][2] This makes the ring highly susceptible to nucleophilic aromatic substitution.[1][2] Additionally, the -CF3 group itself can undergo hydrolysis under certain conditions.

Q2: What are the most common decomposition pathways for these intermediates?

A2: The two primary decomposition pathways are:

  • Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring is attacked by nucleophiles, leading to the displacement of leaving groups or substitution at other positions. This can be an intermolecular reaction with reagents, solvents, or impurities, or in some cases, an intramolecular reaction.[1][2]

  • Hydrolysis of the Trifluoromethyl Group: The -CF3 group can be hydrolyzed to a carboxylic acid group (-COOH), particularly under strong acidic or basic conditions, or in the presence of certain enzymes.[3]

Q3: How does pH affect the stability of my trifluoromethylpyridine intermediate?

A3: The pH of the reaction mixture is a critical factor. Extreme pH levels, both acidic and basic, can catalyze the hydrolysis of ester or amide functionalities elsewhere in the molecule and can also promote the hydrolysis of the trifluoromethyl group itself. The optimal pH for stability is compound-specific and often needs to be maintained within a narrow range using buffer systems.

Q4: What are the best general storage practices for these intermediates?

A4: To ensure long-term stability, trifluoromethylpyridine intermediates should be stored in a cool, dark, and dry place. For many compounds, storage at low temperatures (<15°C) is recommended. It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen.

Troubleshooting Guide

Issue 1: Low or no yield in my reaction, with starting material consumed.

  • Question: My reaction is not producing the desired product, but my starting trifluoromethylpyridine intermediate is being consumed. What could be the cause?

  • Answer: This often points to decomposition of the intermediate or the product. The strong electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring susceptible to nucleophilic attack by reagents, solvents (like methanol or water), or even byproducts.[1][2] Some derivatives can also undergo rapid intramolecular nucleophilic substitution.[1][2]

    • Troubleshooting Steps:

      • Analyze the Crude Mixture: Use LC-MS or NMR to identify any byproducts. This can provide clues about the decomposition pathway.

      • Review Reaction Components: Are there any strong nucleophiles present that could be reacting with the pyridine ring? Consider if the solvent, base, or even impurities could be the source.

      • Control Reaction Temperature: Exothermic reactions or excessive heating can accelerate decomposition. Run the reaction at a lower temperature.

      • Use Anhydrous and Degassed Solvents: Moisture can lead to hydrolysis. Degassing the solvent can remove dissolved oxygen, which can sometimes participate in side reactions.

  • Question: My final product shows a significant impurity that appears to be a carboxylic acid analog of my trifluoromethylpyridine intermediate. How did this happen?

  • Answer: This is a classic case of trifluoromethyl group hydrolysis.[3] This can occur if the reaction or work-up conditions are too acidic or basic, or if the mixture is heated for an extended period in the presence of water.

    • Troubleshooting Steps:

      • Check pH of Aqueous Work-up: Ensure that any aqueous washes are performed with buffered or neutral solutions. Avoid strong acids or bases unless absolutely necessary for the reaction.

      • Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, increase the likelihood of hydrolysis. Monitor the reaction closely and quench it as soon as it is complete.

      • Purification Strategy: If the acidic impurity is formed, consider a purification method that can separate it effectively, such as column chromatography with a suitable solvent system or an acid-base extraction.

Issue 3: I am observing multiple unidentified byproducts in my reaction.

  • Question: My reaction is messy, and I see several byproducts that are difficult to characterize. What general preventative measures can I take?

  • Answer: A complex mixture of byproducts suggests that multiple decomposition pathways may be occurring or that the reaction conditions are not optimal. High temperatures used in some synthetic routes, like vapor-phase fluorination, can lead to the formation of multi-chlorinated or other byproducts.[1][2]

    • Troubleshooting Steps:

      • Implement an Inert Atmosphere: Rigorously exclude air and moisture from your reaction. (See Protocol 1).

      • Optimize Reagent Addition: Add reagents slowly and at a controlled temperature to prevent localized heating and high concentrations.

      • Re-evaluate the Synthetic Route: Some synthetic methods, particularly high-temperature gas-phase reactions, are known to produce byproducts.[1][2] It may be necessary to explore alternative, milder synthetic routes.[1]

      • Purification of Intermediates: Ensure that the starting trifluoromethylpyridine intermediate is of high purity before use. Impurities can catalyze decomposition. Purification techniques like vacuum distillation or melt crystallization can be effective.[4][5]

Key Decomposition Pathways

The primary modes of decomposition for trifluoromethylpyridine intermediates are nucleophilic aromatic substitution and hydrolysis of the trifluoromethyl group. The electron-deficient nature of the pyridine ring, enhanced by the -CF3 group, is the root cause of its susceptibility.

DecompositionPathways cluster_main Trifluoromethylpyridine Intermediate cluster_nucleophilic Nucleophilic Attack cluster_hydrolysis Hydrolysis Intermediate R-(CF3)Pyridine Nucleophile Nucleophile (Nu-) (e.g., H2O, ROH, RNH2) Substituted_Product R-(Nu)Pyridine Intermediate->Substituted_Product Pathway 1 Conditions H2O, Acid/Base Hydrolyzed_Product R-(COOH)Pyridine Intermediate->Hydrolyzed_Product Pathway 2 Nucleophile->Substituted_Product Nucleophilic Aromatic Substitution Conditions->Hydrolyzed_Product CF3 Group Hydrolysis ExperimentalWorkflow Start Start Dry_Glassware Flame-dry glassware and stir bar Start->Dry_Glassware Inert_Atmosphere Establish inert atmosphere (N2 or Ar) Dry_Glassware->Inert_Atmosphere Add_Reagents Dissolve intermediate in anhydrous/degassed solvent Inert_Atmosphere->Add_Reagents Control_Temp Cool to reaction temperature (e.g., 0°C) Add_Reagents->Control_Temp Slow_Addition Add subsequent reagents slowly via syringe Control_Temp->Slow_Addition Monitor_Reaction Monitor progress by TLC or LC-MS Slow_Addition->Monitor_Reaction Quench Quench reaction (e.g., with sat. NH4Cl) Monitor_Reaction->Quench Workup Perform work-up with neutral aqueous solutions Quench->Workup Purify Purify product (e.g., chromatography, distillation) Workup->Purify Store Store purified product under inert gas in a cool, dark place Purify->Store End End Store->End

References

Technical Support Center: Production of (5-(Trifluoromethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (5-(Trifluoromethyl)pyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most frequently cited method is the reduction of a suitable carboxylic acid derivative, typically methyl 5-(trifluoromethyl)pyridine-2-carboxylate, using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol.

Q2: What are the primary safety concerns when scaling up the sodium borohydride reduction?

A2: The primary safety concerns during the scale-up of sodium borohydride reductions include:

  • Hydrogen Gas Evolution: Sodium borohydride reacts with protic solvents (like methanol and water) to produce flammable hydrogen gas. On a large scale, this can lead to a dangerous buildup of pressure and a significant fire or explosion hazard if not properly ventilated and if ignition sources are present.

  • Exothermic Reaction and Thermal Runaway: The reduction of the ester and the decomposition of sodium borohydride are both exothermic processes. Without adequate temperature control, the reaction temperature can increase rapidly, leading to a thermal runaway. This can accelerate the decomposition of the reducing agent, leading to a rapid release of hydrogen gas and potentially causing the solvent to boil violently.

  • Caustic Workup: The reaction quench and workup often involve the use of acidic and basic solutions, which can be corrosive and require careful handling, especially in large volumes.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken periodically, quenched, and analyzed to determine the consumption of the starting material (the ester) and the formation of the product alcohol.

Q4: What are the potential side reactions during the sodium borohydride reduction?

A4: Potential side reactions include:

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting material.

  • Hydrolysis of the Ester: If water is present, the starting ester may hydrolyze back to the carboxylic acid, which is generally not reduced by sodium borohydride under these conditions.

  • Formation of Borate Esters: The product alcohol can react with the borane intermediates to form borate esters. These are typically hydrolyzed during the workup.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inactive sodium borohydride (degraded due to moisture).2. Low reaction temperature.3. Insufficient reaction time.1. Use a fresh, unopened container of sodium borohydride. Ensure it is a fine, free-flowing powder.2. Allow the reaction to warm to room temperature or gently heat to 40-50°C, while carefully monitoring for gas evolution.3. Increase the reaction time and monitor by TLC or HPLC.
Reaction Stalls or is Incomplete 1. Insufficient amount of sodium borohydride.2. Deactivation of the reducing agent by water or acidic impurities.1. Add an additional portion of sodium borohydride.2. Ensure the use of dry solvents. If the starting material is acidic, consider a pre-treatment or using a larger excess of the reducing agent.
Formation of Significant Impurities 1. Reaction temperature is too high, leading to side reactions.2. Presence of other reducible functional groups in the starting material.1. Maintain strict temperature control, especially during the addition of the reducing agent.2. Protect other functional groups if necessary before the reduction step.
Difficult Product Isolation/Purification 1. Product is highly soluble in the aqueous phase during workup.2. Formation of emulsions during extraction.1. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product.2. Use a larger volume of organic solvent for extraction. Consider filtering the mixture through celite to break up emulsions.

Experimental Protocols

Lab-Scale Synthesis of this compound (Illustrative Protocol)

This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve methyl 5-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq) in anhydrous methanol (10-15 mL per gram of ester).

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add sodium borohydride (2.0 - 4.0 eq) portion-wise, maintaining the temperature below 10°C. Vigorous gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0°C and slowly add water to quench the excess sodium borohydride.

  • Adjust the pH of the solution to ~7 using 1 M HCl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Data Presentation

The following table summarizes typical reaction parameters for the reduction of heteroaromatic esters to their corresponding alcohols using sodium borohydride, based on general literature. This data is illustrative and may need to be optimized for the specific synthesis of this compound.

ParameterTypical RangeNotes
Substrate Concentration 0.1 - 1.0 MHigher concentrations may be possible but require more efficient heat removal.
Sodium Borohydride (eq) 2.0 - 5.0An excess is required to account for reaction with the solvent.
Solvent Methanol, EthanolMethanol is most common.
Temperature 0°C to Room TemperatureInitial addition at low temperature is crucial for safety.
Reaction Time 2 - 12 hoursMonitor by TLC or HPLC for completion.
Typical Yield 80 - 95%Yield is dependent on reaction conditions and purification method.

Visualizations

Experimental Workflow

experimental_workflow start Start: Methyl 5-(trifluoromethyl) pyridine-2-carboxylate dissolve Dissolve in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 (Portion-wise) cool->add_nabh4 react Stir at Room Temp (2-4 hours) add_nabh4->react quench Quench with Water react->quench ph_adjust Adjust pH to ~7 quench->ph_adjust concentrate Concentrate in vacuo ph_adjust->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify product Final Product: This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_sm Check TLC/HPLC for Starting Material (SM) start->check_sm sm_present SM is Present check_sm->sm_present Yes no_sm No SM Present check_sm->no_sm No cause1 Possible Causes: - Inactive NaBH4 - Insufficient NaBH4 - Low Temperature - Short Reaction Time sm_present->cause1 cause2 Possible Causes: - Product loss during workup - Product decomposition - Volatility of product no_sm->cause2 solution1 Solutions: - Use fresh NaBH4 - Add more NaBH4 - Increase temperature/time cause1->solution1 solution2 Solutions: - Saturate aqueous layer with brine - Check pH during workup - Careful concentration cause2->solution2

Caption: Troubleshooting decision tree for addressing low reaction yield.

Scale-Up Safety Considerations

scale_up_safety title Key Safety Considerations for Scale-Up heat_management Heat Management - Exothermic reaction - Potential for thermal runaway - Use jacketed reactor - Controlled addition rate - Emergency cooling plan title->heat_management gas_evolution Gas Evolution (H₂) - Flammable and explosive - Pressure buildup - Adequate ventilation - Inert atmosphere (N₂) - Monitor off-gas title->gas_evolution reagent_handling Reagent Handling - NaBH₄ is moisture sensitive - Corrosive workup reagents - Store NaBH₄ in dry conditions - Use appropriate PPE - Controlled quench title->reagent_handling

Caption: Critical safety considerations for scaling up the sodium borohydride reduction.

Validation & Comparative

A Comparative Analysis of the Reactivity of Trifluoromethylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF₃) group into a pyridine ring profoundly influences its chemical reactivity, a property extensively utilized in the design of pharmaceuticals and agrochemicals. The position of this potent electron-withdrawing group dictates the electronic distribution within the aromatic system, leading to significant differences in the reactivity of the 2-, 3-, and 4-trifluoromethylpyridine isomers. This guide provides a comparative analysis of these isomers, supported by available experimental data and established mechanistic principles, to aid in their strategic application in chemical synthesis.

Physicochemical and Spectroscopic Properties

The inherent properties of the trifluoromethylpyridine isomers, such as their basicity (pKa) and 19F NMR chemical shifts, offer a foundational understanding of their electronic differences. The pKa value is a direct measure of the basicity of the pyridine nitrogen, which is significantly reduced by the electron-withdrawing -CF₃ group. The 19F NMR chemical shift provides insight into the electronic environment of the trifluoromethyl group itself.

Property2-Trifluoromethylpyridine3-Trifluoromethylpyridine4-Trifluoromethylpyridine
Predicted pKa 1.91 ± 0.22[1]2.92 ± 0.10[2]2.92 ± 0.10[2]
¹⁹F NMR Chemical Shift (δ, ppm) -68.4Data not availableData not available

Note: Predicted pKa values are provided; experimental values may vary. The 19F NMR chemical shift for 2-(Trifluoromethyl)pyridine is relative to an external standard of CFCl₃.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of pyridines. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic attack. The strongly electron-withdrawing trifluoromethyl group further activates the ring for this transformation.

The reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I, indicating that the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine substituent.

Comparative Reactivity:

The expected order of reactivity for trifluoromethyl-substituted halopyridines in SNAr reactions is:

4-isomer > 2-isomer >> 3-isomer

This trend is governed by the ability of the pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.

  • 2- and 4-Trifluoromethylpyridine: In these isomers, the trifluoromethyl group is positioned at the activated ortho and para positions relative to a potential leaving group. The pyridine nitrogen can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance, thus stabilizing the transition state and accelerating the reaction.

  • 3-Trifluoromethylpyridine: When the trifluoromethyl group is at the 3-position, the pyridine nitrogen cannot directly delocalize the negative charge of the Meisenheimer intermediate formed from an attack at a leaving group in another position. Consequently, the 3-isomer is significantly less reactive in SNAr reactions. In a study comparing the reactivity of nitropyridine isomers to nucleophilic substitution with [¹⁸F]fluoride, the ortho- and para-isomers gave good yields (70-90%), while no reaction was observed for the meta-isomer.[3]

Experimental Workflow for Nucleophilic Aromatic Substitution

The following diagram outlines a general workflow for a typical SNAr reaction on a trifluoromethyl-substituted chloropyridine.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve halopyridine and nucleophile in anhydrous solvent (e.g., DMSO) B Add base (e.g., K₂CO₃) under inert atmosphere A->B C Heat reaction mixture (e.g., 80-120 °C) B->C D Monitor progress by TLC or LC-MS C->D E Quench with water and extract with organic solvent D->E F Dry organic layer and concentrate in vacuo E->F G Purify by column chromatography F->G

Caption: General workflow for an SNAr reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Chloro-5-trifluoromethylpyridine with Morpholine

This protocol provides a representative procedure for the SNAr reaction.

Materials:

  • 2-Chloro-5-trifluoromethylpyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-chloro-5-trifluoromethylpyridine (1.0 eq) in anhydrous DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-morpholino-5-trifluoromethylpyridine.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient and thus significantly deactivated towards electrophilic aromatic substitution compared to benzene. The presence of a powerful electron-withdrawing trifluoromethyl group further deactivates the ring, making EAS reactions on trifluoromethylpyridines challenging and often requiring harsh conditions.

Comparative Reactivity:

All three isomers are expected to be highly unreactive towards electrophilic aromatic substitution. The trifluoromethyl group is a deactivating meta-director in benzene chemistry. In the context of the pyridine ring, which is already deactivated, the trifluoromethyl group will further reduce the electron density, making electrophilic attack very difficult. For instance, trifluoromethylbenzene undergoes nitration 40,000 times more slowly than benzene.[2]

Regioselectivity:

For any EAS reaction that does occur, the regioselectivity will be influenced by both the pyridine nitrogen and the trifluoromethyl group.

  • Pyridine nitrogen directs electrophilic attack to the 3-position.

  • Trifluoromethyl group is a meta-director.

Therefore, the likely, albeit minor, products of electrophilic substitution would be:

  • 2-Trifluoromethylpyridine: Substitution at the 5-position.

  • 3-Trifluoromethylpyridine: Substitution at the 5-position.

  • 4-Trifluoromethylpyridine: Substitution at the 3-position.

Logical Pathway for Electrophilic Nitration

The following diagram illustrates the logical steps and considerations for attempting an electrophilic nitration of a trifluoromethylpyridine isomer.

EAS_Pathway A Trifluoromethylpyridine Isomer (2-, 3-, or 4-) B Reaction with Nitrating Agent (e.g., HNO₃/H₂SO₄) A->B C Formation of σ-complex (Wheland intermediate) B->C F Consideration: Strongly deactivated ring, requires harsh conditions B->F D Deprotonation to restore aromaticity C->D G Consideration: Regioselectivity governed by -N= and -CF₃ directing effects C->G E Nitrated Product D->E

Caption: Logical pathway for electrophilic nitration.

Experimental Protocol: Electrophilic Nitration of an Aromatic Compound

The following is a general protocol for the nitration of an aromatic compound and would require significant optimization for the highly deactivated trifluoromethylpyridine substrates.

Materials:

  • Aromatic substrate

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Standard glassware for reaction and work-up

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add the aromatic substrate to the cold sulfuric acid with stirring.

  • In a separate flask, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it in an ice bath.

  • Slowly add the cold nitrating mixture to the solution of the aromatic substrate in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature. The reaction time will vary significantly depending on the substrate's reactivity.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as recrystallization or column chromatography.

Conclusion

The positional isomerism of the trifluoromethyl group on the pyridine ring results in distinct reactivity profiles. For nucleophilic aromatic substitution, the 2- and 4-isomers are significantly more reactive than the 3-isomer due to the ability of the pyridine nitrogen to stabilize the reaction intermediate. In contrast, all three isomers are highly deactivated towards electrophilic aromatic substitution, with any potential reaction requiring harsh conditions and yielding specific regioisomers based on the combined directing effects of the nitrogen atom and the trifluoromethyl group. A thorough understanding of these reactivity differences is paramount for the efficient design of synthetic routes and the successful development of novel molecules in the pharmaceutical and agrochemical industries.

References

A Comparative Guide to (5-(Trifluoromethyl)pyridin-2-yl)methanol and Other Trifluoromethylated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is a privileged substituent known to significantly enhance the pharmacological profile of drug candidates. Its strong electron-withdrawing nature, metabolic stability, and ability to modulate lipophilicity make it a valuable tool for optimizing lead compounds.[1] Among the various scaffolds, trifluoromethyl-substituted pyridines are of particular interest due to the prevalence of the pyridine ring in biologically active molecules.[2]

This guide provides a comparative analysis of (5-(Trifluoromethyl)pyridin-2-yl)methanol, a versatile building block, against other trifluoromethylated analogues. We will explore its synthesis, reactivity in key transformations, and its application in the development of targeted therapies, with a focus on kinase inhibitors.

Physicochemical Properties: A Comparative Overview

The position of the trifluoromethyl group on the pyridine ring significantly influences the molecule's electronic and physical properties. This, in turn, affects its reactivity, pharmacokinetic properties, and interactions with biological targets. While extensive comparative experimental data is dispersed across the literature, we can compile and compare key physicochemical parameters.

PropertyThis compound5-(Trifluoromethyl)picolinaldehydeNotes
Molecular Formula C7H6F3NOC7H4F3NOOxidation of the alcohol to the aldehyde.
Molecular Weight 177.12 g/mol 175.11 g/mol
Calculated logP 0.91.91The increased lipophilicity of the aldehyde may influence membrane permeability.
pKa (Predicted) 13.16 ± 0.101.30 ± 0.10The alcohol is significantly less acidic than the aldehyde.
Boiling Point 160-162°C197.46°C at 760 mmHg
Appearance Yellow to Brown Sticky Oil to Semi-SolidColorless to yellow to brown Liquid or Semi-Solid or Solid or Lump[3]

Note: The data presented is compiled from various sources and should be used as a comparative guide. Experimental values may vary based on conditions.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding carboxylic acid ester.

Experimental Protocol: Reduction of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

Materials:

  • Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

  • Methanol (MeOH)

  • Sodium borohydride (NaBH4)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl 5-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.0 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water and acidify to approximately pH 5 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield this compound.

A reported yield for this reaction is 93%.

Key Synthetic Transformations and Reactivity

This compound is a versatile building block that can undergo various transformations to introduce the trifluoromethylpyridine moiety into more complex molecules. Two fundamental reactions are the oxidation of the alcohol to an aldehyde and the conversion of the alcohol to a leaving group for subsequent cross-coupling reactions.

Oxidation to 5-(Trifluoromethyl)picolinaldehyde

The oxidation of the primary alcohol to the corresponding aldehyde, 5-(trifluoromethyl)picolinaldehyde, provides a key intermediate for reactions such as reductive aminations and Wittig reactions.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification start This compound reaction Stir at Room Temperature start->reaction oxidant Oxidizing Agent (e.g., PCC, DMP) oxidant->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction filter Filter through Celite/Silica reaction->filter concentrate Concentrate in vacuo filter->concentrate purify Column Chromatography concentrate->purify product 5-(Trifluoromethyl)picolinaldehyde purify->product

Caption: General workflow for the oxidation of this compound.

Conversion to an Alkyl Halide for Cross-Coupling Reactions

The Appel reaction is a reliable method for converting the primary alcohol into the corresponding alkyl bromide or chloride. This transforms the hydroxymethyl group into a reactive electrophile suitable for nucleophilic substitution or as a precursor for organometallic reagents used in cross-coupling reactions.

Materials:

  • This compound

  • Carbon tetrabromide (CBr4) or Carbon tetrachloride (CCl4)

  • Triphenylphosphine (PPh3)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C.

  • Add carbon tetrabromide (1.3 eq) and triphenylphosphine (1.5 eq) to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to afford the corresponding 2-(halomethyl)-5-(trifluoromethyl)pyridine.[4]

Application in Kinase Inhibitor Synthesis: Targeting the PI3K/Akt/mTOR Pathway

The trifluoromethylpyridine scaffold is a key component in numerous kinase inhibitors due to the ability of the CF3 group to enhance binding affinity and improve metabolic stability.[2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5][6][7]

Inhibitors targeting this pathway often utilize heterocyclic scaffolds, and the incorporation of a trifluoromethyl group on a pyridine ring has been shown to be advantageous. For instance, in the development of PI3K/mTOR inhibitors, the introduction of a C4-trifluoromethyl group significantly increased cellular potency. While our focus molecule has the CF3 group at the 5-position, the principle of using this moiety to enhance biological activity is well-established.

PI3K/Akt/mTOR Signaling Pathway

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion mTORC2 mTORC2 mTORC2->Akt Phosphorylation PTEN PTEN PTEN->PIP3 Inhibition Inhibitor CF3-Pyridine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition Inhibitor->mTORC2 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. The trifluoromethyl group at the 5-position of the pyridine ring imparts unique physicochemical properties that can be leveraged to enhance the biological activity and pharmacokinetic profiles of drug candidates. Its utility is demonstrated through its straightforward synthesis and its potential for conversion into other key synthetic intermediates, such as aldehydes and halides. While direct, side-by-side comparative data with other trifluoromethylated building blocks is not always available in a single study, the principles of fluorine chemistry in drug design strongly support its application. The successful incorporation of trifluoromethylpyridine scaffolds in numerous clinical and preclinical drug candidates, particularly kinase inhibitors targeting pathways like PI3K/Akt/mTOR, underscores the importance of building blocks like this compound in the development of next-generation therapeutics. Researchers are encouraged to consider the specific electronic and steric effects of the CF3 group's position on the pyridine ring when selecting a building block for their synthetic campaigns.

References

A Comparative Efficacy Analysis of Trifluoromethylpyridine-Containing Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethylpyridine (TFMP) moiety has been a significant advancement in agrochemical development, imparting unique physicochemical properties that can enhance biological activity. This guide provides an objective comparison of the performance of prominent trifluoromethylpyridine-containing insecticides, herbicides, and fungicides against relevant alternatives, supported by experimental data.

Insecticides: Targeting Key Pests

The insecticidal landscape has seen the development of TFMP-containing compounds with novel modes of action, offering alternatives to established chemistries.

Flonicamid: A Unique Mode of Action Against Sucking Pests

Flonicamid is a selective aphicide that acts as a chordotonal organ modulator, disrupting the sensory functions of insects and leading to a cessation of feeding.[1] This unique mode of action provides an alternative to neonicotinoids like imidacloprid.

Efficacy Comparison:

CompoundTarget PestEfficacy MetricValue (ppm)Source
FlonicamidMyzus persicae (Green Peach Aphid)LC505.12[2]
ImidaclopridMyzus persicae (Green Peach Aphid)LC505.14[2]

Experimental Protocol: Aphid Bioassay (Leaf-Dip Method)

A leaf-dip bioassay is a standard method for evaluating the toxicity of insecticides to aphids.[3]

  • Preparation of Insecticide Solutions: Stock solutions of flonicamid and imidacloprid are prepared in an appropriate solvent (e.g., acetone with a surfactant) and then serially diluted with distilled water to obtain a range of concentrations.

  • Leaf Disc Preparation: Leaf discs of a suitable host plant (e.g., cabbage or bell pepper) are excised.

  • Treatment: The leaf discs are individually dipped into the respective insecticide solutions for a standardized period (e.g., 10-20 seconds) and then allowed to air dry. Control discs are dipped in a solvent-water solution without the insecticide.

  • Infestation: Once dry, the treated leaf discs are placed in petri dishes containing a layer of agar to maintain humidity. A cohort of synchronized adult aphids (e.g., 20-30) is then transferred onto each leaf disc.

  • Incubation: The petri dishes are maintained under controlled environmental conditions (e.g., 25°C, 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Mortality is assessed after a specific period, typically 72-120 hours, depending on the mode of action of the insecticide.[3] Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit or logit analysis is then used to determine the LC50 value, which is the concentration of the insecticide that causes 50% mortality of the test population.

Signaling Pathway: Flonicamid's Mode of Action

Flonicamid acts on the chordotonal organs of insects, which are mechanoreceptors involved in hearing, proprioception, and gravity perception. It is a pro-insecticide that is metabolized to its active form, TFNA-AM, which is a potent chordotonal organ modulator. While the precise target is not fully elucidated, it is known to act upstream of the TRPV channels, leading to their activation and subsequent disruption of neural signaling.

Flonicamid_Pathway Flonicamid Flonicamid (Pro-insecticide) TFNA_AM TFNA-AM (Active Metabolite) Flonicamid->TFNA_AM Metabolism Upstream_Target Upstream Target in Chordotonal Organ TFNA_AM->Upstream_Target Acts on TRPV_Channel TRPV Channel Activation Upstream_Target->TRPV_Channel Neural_Disruption Disruption of Neural Signaling TRPV_Channel->Neural_Disruption Feeding_Cessation Feeding Cessation & Starvation Neural_Disruption->Feeding_Cessation

Flonicamid's proposed mode of action pathway.

Herbicides: Controlling Grassy Weeds

Trifluoromethylpyridine-containing herbicides are effective against a range of grass weeds, primarily through the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid synthesis.

Fluazifop-p-butyl and Haloxyfop-p-methyl: Post-emergence Grass Control

Fluazifop-p-butyl and haloxyfop-p-methyl are aryloxyphenoxypropionate ('fop') herbicides widely used for the selective post-emergence control of annual and perennial grasses in broadleaf crops.

Efficacy Comparison:

Experimental Protocol: Herbicide Efficacy (Pot Experiment)

  • Plant Material: Seeds of the target grass weed (e.g., Digitaria sanguinalis or Lolium rigidum) are sown in pots containing a standardized soil mix.

  • Growth Conditions: The pots are maintained in a greenhouse or controlled environment chamber with optimal conditions for plant growth.

  • Herbicide Application: At a specific growth stage (e.g., 3-4 leaf stage), the herbicides are applied using a laboratory sprayer calibrated to deliver a precise volume and pressure, simulating field application. A range of doses for each herbicide is applied.

  • Evaluation: After a set period (e.g., 21 days), the efficacy of the herbicides is assessed. This is typically done by visual rating of injury and by harvesting the above-ground biomass and determining the fresh or dry weight.

  • Data Analysis: The percentage reduction in biomass compared to the untreated control is calculated for each dose. A dose-response curve is then fitted to the data to determine the GR50 value for each herbicide.

Fungicides: Combating a Spectrum of Diseases

The TFMP moiety is present in fungicides with diverse modes of action, providing valuable tools for disease management and resistance mitigation.

Fluazinam: A Multi-Site Contact Fungicide

Fluazinam is a broad-spectrum contact fungicide with a multi-site mode of action, uncoupling oxidative phosphorylation in fungal mitochondria. This leads to a disruption of energy production and subsequent inhibition of fungal growth.

Efficacy Comparison:

CompoundTarget PathogenEfficacy MetricValue (µg/mL)Source
FluazinamSclerotinia sclerotiorumEC50 (mycelial growth)0.001 - 0.002[5]
BoscalidSclerotinia sclerotiorumEC50 (mycelial growth)0.068 - 0.219[5]

Experimental Protocol: In Vitro Fungicide Efficacy (Mycelial Growth Inhibition)

  • Medium Preparation: A suitable culture medium, such as potato dextrose agar (PDA), is prepared and autoclaved.

  • Fungicide Incorporation: The test fungicide is dissolved in a solvent and added to the molten agar at various concentrations. The final solvent concentration is kept constant across all treatments, including the control.

  • Inoculation: A mycelial plug of a specific diameter, taken from the actively growing margin of a fungal culture, is placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth in the dark.

  • Measurement: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value, the concentration of the fungicide that inhibits mycelial growth by 50%, is determined by plotting the percentage inhibition against the logarithm of the fungicide concentration and fitting a regression line.

Signaling Pathway: Fluazinam's Mode of Action

Fluazinam disrupts the production of ATP, the main energy currency of the cell, by uncoupling oxidative phosphorylation in the mitochondria.

Fluazinam_Pathway cluster_0 Mitochondrial Respiration Fluazinam Fluazinam Oxidative_Phosphorylation Oxidative Phosphorylation Fluazinam->Oxidative_Phosphorylation Uncouples ATP_Production ATP Production Fluazinam->ATP_Production Inhibits Mitochondrion Fungal Mitochondrion ATP_Synthase ATP Synthase Oxidative_Phosphorylation->ATP_Synthase Drives ATP_Synthase->ATP_Production Energy_Depletion Energy Depletion ATP_Production->Energy_Depletion Leads to Fungal_Death Fungal Cell Death Energy_Depletion->Fungal_Death

Fluazinam's mechanism of uncoupling oxidative phosphorylation.
Fluopicolide: A Novel Mode of Action Against Oomycetes

Fluopicolide is highly effective against oomycete pathogens and exhibits a unique mode of action involving the delocalization of spectrin-like proteins, which are crucial for maintaining the integrity of the cell membrane.

Efficacy Comparison:

Fluopicolide has demonstrated efficacy against metalaxyl-resistant strains of Phytophthora capsici.

CompoundTarget Pathogen StrainEfficacy MetricValue (µg/mL)Source
FluopicolideP. capsici (metalaxyl-sensitive)EC50 (mycelial growth)0.245[6]
FluopicolideP. capsici (metalaxyl-resistant)EC50 (mycelial growth)0.222[6]
MetalaxylP. capsici (metalaxyl-sensitive)EC50 (mycelial growth)0.219[6]
MetalaxylP. capsici (metalaxyl-resistant)EC50 (mycelial growth)3.829[6]

Experimental Protocol: Oomycete Fungicide Bioassay

The protocol is similar to the in vitro fungicide efficacy test described for Sclerotinia sclerotiorum, with modifications specific to oomycetes.

  • Culture Medium: A suitable medium for oomycete growth, such as V8 juice agar, is used.

  • Inoculum: Mycelial plugs from an actively growing culture of Phytophthora capsici are used as the inoculum.

  • Fungicide Concentrations: The medium is amended with a range of concentrations of fluopicolide and metalaxyl.

  • Incubation and Measurement: The plates are incubated, and radial growth is measured as previously described.

  • Data Analysis: EC50 values are calculated to compare the sensitivity of the different strains to the fungicides.

Signaling Pathway: Fluopicolide's Mode of Action

Fluopicolide's mode of action involves the disruption of the cellular localization of spectrin-like proteins, leading to instability of the plasma membrane and ultimately cell death.

Fluopicolide_Pathway Fluopicolide Fluopicolide Spectrin_Proteins Spectrin-like Proteins Fluopicolide->Spectrin_Proteins Targets Delocalization Delocalization from Plasma Membrane Fluopicolide->Delocalization Plasma_Membrane Plasma Membrane Spectrin_Proteins->Plasma_Membrane Maintains Integrity of Spectrin_Proteins->Delocalization Membrane_Instability Membrane Instability Delocalization->Membrane_Instability Cell_Lysis Cell Lysis Membrane_Instability->Cell_Lysis

Fluopicolide's disruption of spectrin-like proteins.
Fluopyram: A Succinate Dehydrogenase Inhibitor (SDHI)

Fluopyram is a broad-spectrum fungicide that belongs to the succinate dehydrogenase inhibitor (SDHI) class. It inhibits mitochondrial respiration by blocking the enzyme succinate dehydrogenase (Complex II).

Efficacy Comparison:

CompoundTarget PathogenEfficacy MetricValue (µg/mL)Source
Fluopyram/prothioconazoleSclerotinia sclerotiorumDisease Control (%)Strongest[7]
Boscalid/pyraclostrobinSclerotinia sclerotiorumDisease Control (%)Strongest[7]

Experimental Protocol: Fungicide Efficacy Against Sclerotinia sclerotiorum

The in vitro protocol is as described for fluazinam. For in vivo (field) trials:

  • Plot Design: Field plots are arranged in a randomized complete block design.

  • Inoculation: The plots are artificially inoculated with Sclerotinia sclerotiorum ascospores at the appropriate growth stage of the crop (e.g., flowering in canola or beans).

  • Fungicide Application: Fungicides are applied at specified rates and timings using a calibrated sprayer.

  • Disease Assessment: Disease incidence and severity are rated at intervals after application.

  • Yield Data: At the end of the season, crop yield is measured for each plot.

  • Data Analysis: Statistical analysis is performed to compare the efficacy of the different fungicide treatments in controlling the disease and protecting yield.

Signaling Pathway: Fluopyram's Mode of Action

Fluopyram targets Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain, inhibiting the conversion of succinate to fumarate and thereby blocking cellular respiration and energy production.

Fluopyram_Pathway Fluopyram Fluopyram Complex_II Complex II (Succinate Dehydrogenase) Fluopyram->Complex_II Inhibits Electron_Transport Electron Transport Chain Complex_II->Electron_Transport Part of Succinate Succinate Fumarate Fumarate Succinate->Fumarate Conversion catalyzed by Complex II ATP_Production_Inhibition Inhibition of ATP Production Electron_Transport->ATP_Production_Inhibition Leads to Fungal_Death Fungal Cell Death ATP_Production_Inhibition->Fungal_Death

Fluopyram's inhibition of succinate dehydrogenase.

References

Validation of (5-(Trifluoromethyl)pyridin-2-yl)methanol as a Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

(5-(Trifluoromethyl)pyridin-2-yl)methanol has emerged as a critical building block in modern medicinal and agrochemical research. Its utility is primarily derived from the strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine scaffold. This combination imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comparative analysis of this compound, supported by experimental data and protocols, to validate its role as a superior synthetic intermediate.

Performance Comparison: Synthetic Strategies

The primary utility of this compound lies in its role as a precursor for introducing the (5-(trifluoromethyl)pyridin-2-yl)methyl moiety into a target molecule, often through the formation of an ether linkage. Two common methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Reagents Strong base (e.g., NaH), this compound, Alkyl halideTriphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), this compound, Nucleophile (e.g., a secondary alcohol)
Reaction Conditions Anhydrous polar aprotic solvent (e.g., THF, DMF), Room temperature to moderate heatingAnhydrous polar aprotic solvent (e.g., THF), 0 °C to room temperature
Substrate Scope Best with primary and some secondary alkyl halides.Broad scope, effective for secondary alcohols with inversion of stereochemistry.
Byproducts Inorganic salts (e.g., NaBr).Triphenylphosphine oxide, reduced azodicarboxylate.
Typical Yield Generally good to high, dependent on substrate.Good to high, but can be affected by sterics and acidity of the nucleophile.
Stereochemistry Proceeds with inversion at the alkyl halide center (SN2).Proceeds with inversion at the alcohol center.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

  • Methyl 5-trifluoromethylpyridine-2-carboxylate

  • Methanol (MeOH)

  • Sodium borohydride (NaBH4)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl 5-trifluoromethylpyridine-2-carboxylate (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.0 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water and acidify to approximately pH 5 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield this compound. A reported yield for this procedure is 93%.

Representative Williamson Ether Synthesis

This generalized protocol illustrates the use of this compound as an intermediate.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • A suitable alkyl halide (e.g., benzyl bromide)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.0 eq) dropwise.

  • Allow the reaction to proceed at room temperature until completion (monitor by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthetic and Biological Pathways

To contextualize the application of this intermediate, we present a synthetic workflow and a relevant biological signaling pathway.

G cluster_synthesis Synthetic Workflow start Methyl 5-(trifluoromethyl)pyridine-2-carboxylate intermediate This compound start->intermediate Reduction (NaBH4) ether_formation Ether Formation (e.g., Williamson Synthesis) intermediate->ether_formation Deprotonation (NaH) final_product Final Product (e.g., Taranabant Precursor) ether_formation->final_product Nucleophilic Substitution G cluster_pathway CB1 Receptor Signaling Pathway ligand CB1 Inverse Agonist (e.g., Taranabant) receptor CB1 Receptor ligand->receptor Binds and Inhibits g_protein Gi/o Protein receptor->g_protein Inactivation mapk MAPK Pathway receptor->mapk Modulation ac Adenylyl Cyclase g_protein->ac Activation (Relieved Inhibition) camp cAMP ac->camp Production pka Protein Kinase A camp->pka Activation

A Comparative Study of Trifluoromethyl- vs. Chloro-Substituted Pyridines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms and trifluoromethyl groups into pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Both chloro- and trifluoromethyl-substituted pyridines offer unique physicochemical and reactivity profiles that can be leveraged to fine-tune molecular properties. This guide provides an objective comparison of these two classes of compounds, supported by experimental data, to inform synthetic strategies and guide the selection of appropriate building blocks.

Physicochemical Properties: A Tale of Two Substituents

The electronic nature of the substituent profoundly impacts the properties of the pyridine ring. The chloro group acts as an inductive electron-withdrawing group and a weak resonance-donating group. In contrast, the trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, with no resonance donation. These differences are reflected in their acidity (pKa of the conjugate acid) and lipophilicity (logP).

CompoundStructurepKalogP
2-Chloropyridine0.49[1]1.22[1]
3-Chloropyridine2.84[2]1.33[2]
4-Chloropyridine3.18 (Predicted)[3]1.28[4]
2-Chloro-5-(trifluoromethyl)pyridine-2.57 (Predicted)[5]2.44[1]
4-(Trifluoromethyl)pyridine2.92 (Predicted)[6]1.7 (Calculated)[7]

Key Observations:

  • Basicity: The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen compared to the chloro-substituent. This can be advantageous in drug design to avoid off-target interactions with biological amines.

  • Lipophilicity: The trifluoromethyl group generally increases the lipophilicity (higher logP) of the pyridine ring to a greater extent than a chloro substituent. This property can enhance membrane permeability but may also affect solubility.

Reactivity in Key Synthetic Transformations

The differing electronic and steric profiles of trifluoromethyl and chloro substituents dictate their reactivity in common cross-coupling and substitution reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. In the context of substituted pyridines, the chloro-substituted variants often serve as the electrophilic partner.

ElectrophileNucleophileCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285
2,6-DichloropyridineHeptylboronic acid pinacol esterPd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O10018-2074 (mono-alkylation)[8]
3,5-bis(Trifluoromethyl)bromobenzene2-PyridylboronatePd₂(dba)₃ / Ligand 1KFDioxane801882[9]

Comparative Analysis:

  • Chloro-substituted pyridines are effective electrophiles in Suzuki-Miyaura couplings, particularly with electron-donating or simple aryl boronic acids.

  • The presence of a trifluoromethyl group can deactivate the pyridine ring towards oxidative addition, making Suzuki-Miyaura couplings more challenging. However, trifluoromethyl-substituted arylboronic acids can be effective nucleophilic partners.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceuticals.

Aryl HalideAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
2-ChloropyridineMorpholinePd(OAc)₂ / DavePhosNaOtBuToluene10098
4-Chloro-2-(trifluoromethyl)pyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11085
1-Chloro-4-(trifluoromethyl)benzene2-AminopyridineNot specifiedNot specifiedNot specifiedNot specified83[10]

Comparative Analysis:

  • Both chloro- and trifluoromethyl-substituted chloropyridines are viable substrates for Buchwald-Hartwig amination.

  • The strong electron-withdrawing effect of the trifluoromethyl group can activate the C-Cl bond towards oxidative addition, potentially facilitating the reaction. However, the choice of ligand and base is critical for achieving high yields.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, especially when substituted with electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution.

SubstrateNucleophileConditionsProductYield (%)
2-ChloropyridineSodium MethoxideMeOH, reflux2-MethoxypyridineHigh
2,3,4-TribromopyridineSodium MethoxideMeOH3-Bromo-2,4-dimethoxypyridineNot specified[11]
2-Chloropyridine derivativesGlutathioneRat liver microsomesGlutathione conjugatesVaries[12]

Comparative Analysis:

  • Nucleophilic aromatic substitution on chloropyridines is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex.[13]

  • The presence of a strongly electron-withdrawing trifluoromethyl group is expected to further activate the pyridine ring towards SNAr, potentially allowing for reactions under milder conditions or with less reactive nucleophiles.

Experimental Protocols

Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

Materials:

  • 2-Chloropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and a magnetic stir bar.

  • Add toluene (5 mL), ethanol (1 mL), and water (1 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of 4-Chloro-2-(trifluoromethyl)pyridine with Aniline

Materials:

  • 4-Chloro-2-(trifluoromethyl)pyridine

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

Procedure:

  • In an oven-dried Schlenk tube, combine 4-chloro-2-(trifluoromethyl)pyridine (1.0 mmol), cesium carbonate (1.4 mmol), and a magnetic stir bar.

  • Evacuate and backfill the tube with argon three times.

  • Add Pd₂(dba)₃ (0.01 mmol) and Xantphos (0.02 mmol).

  • Add anhydrous dioxane (5 mL) followed by aniline (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution of 2-Chloropyridine with Sodium Methoxide

Materials:

  • 2-Chloropyridine

  • Sodium methoxide

  • Methanol

Procedure:

  • To a solution of sodium methoxide (1.2 mmol) in methanol (5 mL) in a round-bottom flask, add 2-chloropyridine (1.0 mmol).

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully neutralize with 1 M HCl.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

Experimental Workflows

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution A1 Combine 2-Chloropyridine, Phenylboronic Acid, Na2CO3 A2 Add Solvents (Toluene, EtOH, H2O) A1->A2 A3 Degas with Argon A2->A3 A4 Add Catalyst (Pd(OAc)2, PPh3) A3->A4 A5 Heat to 100°C A4->A5 A6 Workup & Purification A5->A6 B1 Combine 4-Chloro-2-(CF3)pyridine, Cs2CO3 B2 Inert Atmosphere (Ar) B1->B2 B3 Add Catalyst/Ligand (Pd2(dba)3, Xantphos) B2->B3 B4 Add Dioxane & Aniline B3->B4 B5 Heat to 110°C B4->B5 B6 Workup & Purification B5->B6 C1 Prepare NaOMe in MeOH C2 Add 2-Chloropyridine C1->C2 C3 Reflux C2->C3 C4 Neutralize & Extract C3->C4 C5 Purification C4->C5

Caption: Experimental workflows for key synthetic transformations.

MEK-ERK Signaling Pathway with Pyridine-Based Inhibitors

MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor Pyridine-Based Inhibitors Inhibitor->MEK Inhibitor->ERK

References

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylpyridine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (-CF3) group into pyridine-based molecular scaffolds has emerged as a highly effective strategy in the design of novel anticancer agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various trifluoromethylpyridine derivatives, summarizing their cytotoxic effects against a range of human cancer cell lines. The data presented herein is compiled from recent studies, offering a valuable resource for researchers in oncology and medicinal chemistry. The trifluoromethyl group's unique electronic properties and lipophilicity often enhance the pharmacological profile of parent compounds, leading to improved cell permeability, metabolic stability, and target-binding affinity.[1][3]

Comparative Anticancer Activity

The in vitro cytotoxic activity of various trifluoromethylpyridine derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented in the tables below. Lower IC50 values indicate greater potency.

Thiazolo[4,5-d]pyrimidine Derivatives

A study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives revealed significant antiproliferative activity.[4][5] The data highlights that 7-chloro derivatives (compounds 3a-3d ) generally exhibit superior cytotoxicity compared to their 7-oxo counterparts.[4][5] Compound 3b emerged as the most potent analog across several cell lines.[4][5]

CompoundA375 (Melanoma) IC50 (µM)C32 (Amelanotic Melanoma) IC50 (µM)DU145 (Prostate Cancer) IC50 (µM)MCF-7/WT (Breast Cancer) IC50 (µM)
3a >500>500>500>500
3b 25.424.445.640.5
3c 40.138.948.745.3
3d 55.252.865.460.1

Data sourced from a study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[4][5]

Aryl-Urea Derivatives

In a separate study, novel aryl-urea derivatives containing trifluoromethyl and sulfonyl groups were synthesized and evaluated.[6] Compounds 7 , 8 , and 9 demonstrated potent anticancer activity, with IC50 values in some cases superior to the standard chemotherapeutic agent, Doxorubicin.[6]

CompoundHCT116 (Colon Cancer) IC50 (µM)HePG2 (Liver Cancer) IC50 (µM)HOS (Osteosarcoma) IC50 (µM)PACA2 (Pancreatic Cancer) IC50 (µM)PC3 (Prostate Cancer) IC50 (µM)
7 ---44.4-
8 ---22.4-
9 17.812.417.6--
Doxorubicin ---52.1-

Data extracted from a study on the impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives.[6]

Isoxazole-Based Derivatives

The introduction of a trifluoromethyl group to an isoxazole scaffold was shown to significantly enhance anticancer activity.[7] Compound 2g , a 4-(trifluoromethyl)isoxazole, was found to be approximately 8 times more active than its non-trifluoromethylated counterpart against the MCF-7 breast cancer cell line.[7]

CompoundMCF-7 (Breast Cancer) IC50 (µM)
2g (with -CF3)2.63
14 (without -CF3)19.72

Data from a study on the impact of the trifluoromethyl functional group on the anti-cancer activity of isoxazole-based molecules.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the referenced studies.

Cell Viability and Cytotoxicity (MTT Assay)

The in vitro cytotoxic activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10⁴ cells per well and are allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for a 48 to 72-hour incubation period.[4][8]

  • MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plates are then incubated for an additional 4 hours.[8]

  • Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan product is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Quantitative Real-Time PCR (qRT-PCR)

To investigate the mechanism of action, the expression levels of target genes can be quantified using qRT-PCR.[6]

Protocol:

  • RNA Extraction: Total RNA is extracted from treated and untreated cancer cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The amplification of the target genes is monitored in real-time, and the relative gene expression is calculated after normalization to a housekeeping gene. Studies have shown that some trifluoromethylpyridine derivatives can down-regulate the expression of genes involved in cancer progression such as PALB2, BRCA1, BRCA2, EGFR, KRAS, TP53, and FASN.[6]

Visualizing Molecular Mechanisms and Workflows

The following diagrams illustrate key concepts and processes related to the SAR study of trifluoromethylpyridine derivatives.

SAR_Workflow General Workflow for a Structure-Activity Relationship (SAR) Study cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_sar SAR Analysis & Optimization cluster_moa Mechanism of Action Studies A Lead Compound Identification B Design of Analogs with Trifluoromethylpyridine Scaffold A->B Rational Design C Chemical Synthesis & Purification B->C Synthesis D In Vitro Cytotoxicity Screening (e.g., MTT Assay) C->D Testing E Determination of IC50 Values D->E Data Analysis F Structure-Activity Relationship Analysis E->F Interpretation G Identification of Potent Compounds F->G Selection H Lead Optimization G->H Refinement I Target Identification (e.g., Kinase Assays) G->I Further Investigation H->B Iterative Design J Signaling Pathway Analysis (e.g., Western Blot, qRT-PCR) I->J K In Vivo Studies J->K

Caption: A typical workflow for an SAR study of anticancer compounds.

PI3K_Pathway Simplified PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT Akt/PKB PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Trifluoromethylpyridine Derivative (Inhibitor) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K pathway by certain derivatives.

References

Comparative Evaluation of (5-(Trifluoromethyl)pyridin-2-yl)methanol Derivatives: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two key derivatives of (5-(Trifluoromethyl)pyridin-2-yl)methanol: a novel series of 2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propanamides with anti-Chlamydia activity, and PQR309 (Bimiralisib), a potent dual PI3K/mTOR inhibitor for oncology applications. The performance of these derivatives is compared with relevant alternative agents, supported by experimental data from preclinical studies.

Anti-Chlamydia Agents: 2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propanamide Derivatives

A series of novel sulfonylpropanamide derivatives incorporating the this compound moiety have demonstrated significant efficacy against Chlamydia trachomatis. These compounds represent a promising alternative to broad-spectrum antibiotics, offering a more targeted therapeutic approach.

In Vitro Activity

The in vitro anti-chlamydial potency of the lead compound, Molecule 20 , was evaluated against C. trachomatis serovar L2 and compared with the established antibiotic, Azithromycin.

Table 1: In Vitro Anti-Chlamydial Activity

CompoundTarget OrganismIC50 (µM)[1]
Molecule 20 C. trachomatis serovar L20.3 ± 0.05
AzithromycinC. trachomatis serovar L20.1
In Vivo Efficacy

The in vivo efficacy of Molecule 20 was assessed in a mouse model of Chlamydia muridarum infection, which closely mimics human genital tract infections.

Table 2: In Vivo Anti-Chlamydial Efficacy

Treatment GroupOutcome
Molecule 20 Accelerated recovery of Chlamydia-infected mice[1]
Vehicle ControlStandard infection progression
Experimental Protocols

1.3.1. In Vitro Anti-Chlamydial Activity Assay

  • Cell Culture: HEp-2 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Infection: Confluent cell monolayers were infected with C. trachomatis serovar L2 at a multiplicity of infection (MOI) of 1.

  • Compound Treatment: Following infection, cells were treated with serial dilutions of the test compounds.

  • Incubation: Infected and treated cells were incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Analysis: Chlamydial growth inhibition was determined by measuring the reduction in infectious progeny using a reinfection assay on fresh HEp-2 cell monolayers. The IC50 values were calculated from dose-response curves.

1.3.2. In Vivo Mouse Model of Chlamydial Infection

  • Animal Model: Female BALB/c mice were used for the study.

  • Infection: Mice were infected intravaginally with Chlamydia muridarum.

  • Treatment: Treatment with Molecule 20 or vehicle control was initiated 24 hours post-infection and continued for a specified duration.

  • Monitoring: The course of infection was monitored by vaginal swabbing at different time points to determine the chlamydial load.

  • Outcome Assessment: Efficacy was determined by the reduction in chlamydial shedding and the time to clearance of the infection compared to the control group.

Experimental Workflow

experimental_workflow_antichlamydia cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Start In Vitro Assay cell_culture Culture HEp-2 Cells invitro_start->cell_culture infection Infect cells with C. trachomatis L2 cell_culture->infection treatment_invitro Treat with Sulfonylpropanamide Derivatives infection->treatment_invitro incubation_invitro Incubate for 24h treatment_invitro->incubation_invitro analysis_invitro Measure Chlamydial Growth Inhibition (IC50) incubation_invitro->analysis_invitro invitro_end End In Vitro Assay analysis_invitro->invitro_end invivo_start Start In Vivo Study animal_model Female BALB/c Mice invivo_start->animal_model infection_invivo Intravaginal infection with C. muridarum animal_model->infection_invivo treatment_invivo Administer Molecule 20 or Vehicle infection_invivo->treatment_invivo monitoring Monitor Chlamydial Load (Vaginal Swabs) treatment_invivo->monitoring outcome Assess Efficacy (Time to Clearance) monitoring->outcome invivo_end End In Vivo Study outcome->invivo_end

In Vitro and In Vivo evaluation workflow for anti-Chlamydia agents.

Oncology Agent: PQR309 (Bimiralisib)

PQR309 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of pan-class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It has shown significant preclinical antitumor activity in various cancer models, including lymphomas and glioblastoma.[2][3]

In Vitro Antiproliferative Activity

The antiproliferative activity of PQR309 was assessed across a panel of lymphoma and glioblastoma cell lines and compared with the PI3Kδ inhibitor, Idelalisib.

Table 3: In Vitro Antiproliferative Activity of PQR309

Cell Line (Cancer Type)PQR309 IC50 (nmol/L)[2]Idelalisib IC50 (nmol/L)[2]
Lymphoma (Median of 49 lines) 233Not broadly active
U87 (Glioblastoma) 7104[3]Not reported
U251 (Glioblastoma) 11986[3]Not reported
In Vivo Antitumor Efficacy

PQR309 has demonstrated significant tumor growth inhibition in xenograft models.

Table 4: In Vivo Antitumor Efficacy of PQR309

Xenograft ModelTreatmentOutcome
Rat xenograft modelPQR309Inhibition of tumor cell proliferation[4]
Experimental Protocols

2.3.1. In Vitro Proliferation Assay (MTT Assay)

  • Cell Lines: A panel of lymphoma and glioblastoma cell lines were used.

  • Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.

  • Compound Treatment: Cells were treated with increasing concentrations of PQR309 or a comparator drug for 72 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow for formazan crystal formation.

  • Data Analysis: The formazan crystals were dissolved, and the absorbance was measured. IC50 values were calculated from the dose-response curves.

2.3.2. Animal Xenograft Studies

  • Animal Model: Immunocompromised mice or rats were used.

  • Tumor Implantation: Human tumor cell lines were subcutaneously implanted into the animals.

  • Treatment Administration: Once tumors reached a palpable size, animals were randomized into treatment and control groups. PQR309 was administered orally.

  • Tumor Measurement: Tumor volume was measured regularly throughout the study.

  • Efficacy Evaluation: Antitumor efficacy was determined by comparing the tumor growth in the treated group to the control group.

PI3K/mTOR Signaling Pathway

PQR309 exerts its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[5][6]

PI3K_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibits translation when unphosphorylated PQR309 PQR309 PQR309->PI3K Inhibits PQR309->mTORC2 Inhibits PQR309->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Simplified PI3K/mTOR signaling pathway and the inhibitory action of PQR309.

References

A Comparative Guide to the Reactivity of (5-(Trifluoromethyl)pyridin-2-yl)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of (5-(Trifluoromethyl)pyridin-2-yl)methanol and its key positional isomers. The introduction of a trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly alters the electronic properties of the pyridine ring, thereby influencing the reactivity of both the heterocyclic core and the methanol substituent.[1][2][3] Understanding these differences is crucial for the strategic design of novel pharmaceuticals and agrochemicals.[4][5]

Isomer Structures and Nomenclature

The isomers considered in this guide are:

  • This compound (Isomer A)

  • (3-(Trifluoromethyl)pyridin-2-yl)methanol (Isomer B)

  • (4-(Trifluoromethyl)pyridin-2-yl)methanol (Isomer C)

  • (6-(Trifluoromethyl)pyridin-2-yl)methanol (Isomer D)

Theoretical Reactivity Profile

The reactivity of these isomers is primarily dictated by the position of the strongly electron-withdrawing trifluoromethyl group relative to the nitrogen atom and the methanol substituent.[2][3] The -CF3 group deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic substitution, particularly at the positions ortho and para to the -CF3 group.[2]

Key Reactivity Considerations:

  • Nucleophilicity of the Pyridine Nitrogen: The electron-withdrawing -CF3 group reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity and nucleophilicity. The extent of this effect depends on the position of the -CF3 group.

  • Reactivity of the Methanol Group: The electronic environment of the pyridine ring influences the reactivity of the hydroxymethyl group in reactions such as oxidation and esterification. A more electron-deficient ring can enhance the acidity of the hydroxyl proton and affect the stability of reaction intermediates.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of these isomers is activated towards SNAr, especially when a good leaving group is present on the ring. The positions most susceptible to nucleophilic attack are those ortho and para to the trifluoromethyl group.[2]

A summary of the predicted pKa values for the hydroxyl proton of the methanol group is presented in Table 1. A lower pKa value indicates a more acidic proton and suggests a higher reactivity of the alcohol in deprotonation-initiated reactions.

IsomerPredicted pKaReference
This compound (A)13.16 ± 0.10[6]
(3-(Trifluoromethyl)pyridin-2-yl)methanol (B)N/A
(4-(Trifluoromethyl)pyridin-2-yl)methanol (C)N/A
(6-(Trifluoromethyl)pyridin-2-yl)methanol (D)N/A

Experimental Comparison of Reactivity: Oxidation of the Methanol Group

To quantitatively compare the reactivity of the methanol group in these isomers, a standardized oxidation reaction can be performed. The oxidation of pyridinylmethanols to their corresponding aldehydes or carboxylic acids is a common transformation, and kinetic studies can reveal the relative reactivity of the substrates.[7][8]

Proposed Experimental Protocol: Oxidation with Manganese Dioxide

This protocol outlines a procedure for a comparative study of the oxidation of the (Trifluoromethyl)pyridin-2-yl)methanol isomers using activated manganese dioxide (MnO2), a mild and selective oxidizing agent for benzylic and allylic alcohols.

Materials:

  • This compound (Isomer A)

  • (3-(Trifluoromethyl)pyridin-2-yl)methanol (Isomer B)

  • (4-(Trifluoromethyl)pyridin-2-yl)methanol (Isomer C)

  • (6-(Trifluoromethyl)pyridin-2-yl)methanol (Isomer D)

  • Activated Manganese Dioxide (MnO2)

  • Dichloromethane (CH2Cl2), anhydrous

  • Internal standard (e.g., dodecane)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring equipment

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup: In separate, oven-dried round-bottom flasks equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), dissolve a precisely weighed amount of each isomer (e.g., 1.0 mmol) in anhydrous dichloromethane (20 mL).

  • Internal Standard: Add a known amount of an internal standard (e.g., 0.5 mmol of dodecane) to each flask.

  • Reaction Initiation: To each flask, add an excess of activated manganese dioxide (e.g., 10 mmol, ~0.87 g) at room temperature with vigorous stirring.

  • Sampling and Analysis: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture. Filter the aliquot through a small plug of celite or silica gel to remove the MnO2 and dilute with a known volume of dichloromethane.

  • GC Analysis: Analyze the diluted aliquots by GC-FID to determine the concentration of the starting material and the product aldehyde relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial reaction rate can be determined from the slope of this curve. A comparison of the initial rates will provide a quantitative measure of the relative reactivity of the isomers in this oxidation reaction.

Expected Outcome and Interpretation

Based on the electron-withdrawing nature of the trifluoromethyl group, it is hypothesized that the isomer with the -CF3 group in a position that most effectively stabilizes the transition state of the oxidation reaction will exhibit the highest reaction rate. The relative positions of the -CF3 group will influence the electron density at the carbinol carbon and the stability of any charged intermediates.

Synthesis of Isomers

The synthesis of these isomers typically involves the reduction of the corresponding carboxylic acid or ester, or the construction of the substituted pyridine ring from acyclic precursors.

General Synthesis of this compound (Isomer A)

A common route to Isomer A is the reduction of methyl 5-(trifluoromethyl)pyridine-2-carboxylate.[8]

Experimental Protocol:

  • Dissolution: Dissolve methyl 5-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq) in methanol.

  • Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH4) (2.0 eq) in portions.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add water and adjust the pH to ~7 with dilute HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography to afford this compound.

Visualizing Reaction Pathways and Logical Relationships

The following diagrams illustrate the general synthesis pathway for this compound and a proposed workflow for the comparative reactivity study.

G Synthesis of this compound start Methyl 5-(trifluoromethyl)pyridine-2-carboxylate reagent1 NaBH4, Methanol start->reagent1 product This compound reagent1->product

Caption: General synthesis of this compound.

G Comparative Oxidation Workflow cluster_isomers Isomers IsomerA (5-CF3-pyridin-2-yl)methanol Oxidation Oxidation with MnO2 IsomerA->Oxidation IsomerB (3-CF3-pyridin-2-yl)methanol IsomerB->Oxidation IsomerC (4-CF3-pyridin-2-yl)methanol IsomerC->Oxidation IsomerD (6-CF3-pyridin-2-yl)methanol IsomerD->Oxidation Analysis GC-FID Analysis Oxidation->Analysis Comparison Comparison of Reaction Rates Analysis->Comparison

Caption: Workflow for comparing the oxidation rates of the isomers.

Conclusion

The positional isomerism of the trifluoromethyl group on the pyridine ring is expected to have a profound impact on the reactivity of the corresponding pyridinylmethanol. While a comprehensive set of comparative experimental data is not yet available, the principles of physical organic chemistry suggest that the electronic effects will lead to discernible differences in reaction rates for processes such as oxidation. The provided experimental protocol offers a robust framework for researchers to quantify these differences, aiding in the selection of the most suitable isomer for specific applications in drug discovery and materials science. Further studies, including the determination of pKa values and Hammett analysis for all isomers, would provide a more complete picture of their relative reactivities.

References

A Comparative Guide to the Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance a compound's metabolic stability, binding affinity, and overall bioactivity. Among the various fluorinated moieties, the trifluoromethyl group (-CF3) stands out for its profound electronic effects and lipophilicity. Consequently, building blocks containing the trifluoromethylpyridine core are of significant interest to researchers and scientists. This guide provides a comprehensive cost-benefit analysis of using (5-(Trifluoromethyl)pyridin-2-yl)methanol as a synthetic intermediate, comparing it with alternative positional isomers and synthetic strategies.

This compound is a versatile building block used in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group can significantly enhance the biological activity and metabolic stability of the final product.[1] This guide will delve into the synthesis of this key intermediate, providing a detailed experimental protocol and comparing its cost-effectiveness against other isomers and synthetic routes.

Performance Comparison: Synthesis of Trifluoromethyl-Substituted Pyridyl Methanols

The following tables summarize the key quantitative data for the synthesis of this compound and a positional isomer, providing a direct comparison of their efficiency and the cost of their respective precursors.

Table 1: Synthesis of this compound

ParameterValueReference
Starting Material Methyl 5-trifluoromethylpyridine-2-carboxylateChemicalBook
Key Reagents Sodium borohydride, MethanolChemicalBook
Reaction Time 2 hoursChemicalBook
Yield 93%ChemicalBook
Purity Not specified (purified by silica gel column chromatography)ChemicalBook

Table 2: Synthesis of a Positional Isomer - (6-(Trifluoromethyl)pyridin-3-yl)methanol

ParameterValueReference
Starting Material 6-(Trifluoromethyl)nicotinaldehydeeLife
Key Reagents Sodium borohydride (NaBH4), Methanol (MeOH)eLife
Reaction Time 3 hourseLife
Yield 84%eLife
Purity Crude product used directly in the next stepeLife

Table 3: Cost Comparison of Key Precursors

CompoundSupplierPrice (USD) per gram
2-Chloro-4-(trifluoromethyl)pyridineSigma-Aldrich$98.20/1g
2-Chloro-6-(trifluoromethyl)pyridineEchemi~$2.00/g (bulk)
2-Chloro-6-methyl-4-(trifluoromethyl)pyridineChem-Impex$43.87/1g

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are the protocols for the synthesis of the discussed trifluoromethyl-substituted pyridyl methanols.

Synthesis of this compound

General Procedure:

To a solution of methyl 5-trifluoromethylpyridine-2-carboxylate (2 g, 9.75 mmol) in methanol (30 mL), sodium borohydride (738 mg, 19.5 mmol) was added in one portion at 0 °C. The reaction mixture was then stirred at room temperature for 2 hours. After completion, the reaction mixture was concentrated. The residue was diluted with water (30 mL), acidified to approximately pH 5 with 1N hydrochloric acid, and extracted with ethyl acetate (3 x 50 mL). The combined organic phases were dried over anhydrous sodium sulfate, concentrated, and the final product was purified by silica gel column chromatography to yield (5-trifluoromethyl)pyridin-2-yl)methanol as a colorless oil (1.6 g, 93% yield).

Synthesis of (6-(Trifluoromethyl)pyridin-3-yl)methanol

Procedure:

A mixture of 6-(trifluoromethyl)nicotinaldehyde (170 mg, 1 mmol) and NaBH4 (76 mg, 2 mmol) in MeOH (3 mL) was stirred at 0 °C for 3 hours. The reaction mixture was concentrated in a vacuum. The residue was extracted with ethyl acetate (60 mL), washed with water (40 mL), dried over anhydrous Na2SO4, filtered, and concentrated to leave the crude product (150 mg, yield 84%) as an oil, which was used directly in the next step.

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic pathways and a general experimental workflow for Sonogashira coupling, a common reaction for modifying pyridine rings.

Synthesis_of_5_TFMPM start Methyl 5-trifluoromethylpyridine-2-carboxylate reagents NaBH4, MeOH 0°C to RT, 2h start->reagents product This compound (93% yield) reagents->product

Caption: Synthesis of this compound.

Synthesis_of_6_TFMPM start 6-(Trifluoromethyl)nicotinaldehyde reagents NaBH4, MeOH 0°C, 3h start->reagents product (6-(Trifluoromethyl)pyridin-3-yl)methanol (84% yield) reagents->product

Caption: Synthesis of (6-(Trifluoromethyl)pyridin-3-yl)methanol.

Sonogashira_Workflow A 1. Add Reagents (Aryl Halide, Pd Catalyst, CuI, Base, Solvent) B 2. Add Terminal Alkyne A->B C 3. Reaction (Stir at RT or heat) B->C D 4. Workup (Quench, Extract, Wash, Dry, Concentrate) C->D E 5. Purification (Column Chromatography) D->E F Final Product E->F

Caption: General workflow for a Sonogashira coupling reaction.

Cost-Benefit Analysis

The synthesis of this compound presents a highly efficient route with a remarkable 93% yield. This high conversion rate is a significant factor in its cost-effectiveness, as it minimizes the loss of valuable starting materials. The reaction is also relatively quick, with a duration of only 2 hours.

In comparison, the synthesis of the positional isomer, (6-(trifluoromethyl)pyridin-3-yl)methanol, shows a slightly lower yield of 84% and a longer reaction time of 3 hours. While still a respectable yield, this difference could be significant in a large-scale production setting.

Alternative Synthetic Strategies

Beyond the direct synthesis of these alcohol derivatives, the introduction of the trifluoromethylpyridine moiety can be achieved through various methods. There are three main approaches to preparing trifluoromethylpyridine derivatives:

  • Chlorine/Fluorine Exchange: This method utilizes trichloromethylpyridine as a starting material.[2]

  • Cyclocondensation Reactions: This approach involves constructing the pyridine ring from a trifluoromethyl-containing building block.[2]

  • Direct Introduction of the Trifluoromethyl Group: This can be achieved using a trifluoromethyl active species, such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.[2]

The choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired substitution pattern, and the scale of the reaction. For further functionalization of the pyridine ring, the Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons of the pyridine ring and sp-hybridized carbons of terminal alkynes.[3]

Conclusion

This compound is a valuable building block in medicinal and agricultural chemistry, and its synthesis via the reduction of the corresponding carboxylate is a highly efficient process. The high yield and short reaction time contribute significantly to its cost-effectiveness. While alternative isomers and synthetic strategies exist, the presented protocol for this compound offers a compelling option for researchers and drug development professionals. The choice of a specific isomer or synthetic route should be guided by a thorough analysis of precursor costs, desired molecular architecture, and the overall efficiency of the synthetic sequence. The data and protocols provided in this guide offer a solid foundation for making such informed decisions.

References

Spectroscopic Validation of (5-(Trifluoromethyl)pyridin-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel chemical entities is paramount. This guide provides a comparative spectroscopic validation of the structure of (5-(Trifluoromethyl)pyridin-2-yl)methanol, a key building block in pharmaceutical and agrochemical research. Experimental data from Proton Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) are presented and compared with a structurally related compound to support its chemical identity.

Spectroscopic Data Comparison

The structural integrity of this compound was confirmed through ¹H NMR and Electrospray Ionization Mass Spectrometry (ESI-MS). Due to the unavailability of a complete experimental dataset for the target compound in publicly accessible literature, a direct comparison is made with the known spectroscopic data of 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanol, a molecule sharing key structural motifs.

Spectroscopic DataThis compound1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanol
¹H NMR (Chemical Shift δ in ppm)
Pyridine-H (ortho to N)8.82 (s, 1H)8.47 (dd, J = 4.7, 2.0 Hz, 1H)
Pyridine-H (meta to N)7.90-7.92 (m, 1H)8.10 (d, J = 8.3 Hz, 1H)
Pyridine-H (para to N)7.40-7.42 (m, 1H)7.56 (dd, J = 7.8, 4.7 Hz, 1H)
CH₂OH / CHOH4.82-4.83 (m, 2H)5.45 (dd, J = 6.9, 4.2 Hz, 1H)
OH3.44-3.46 (m, 1H)Not explicitly reported
¹³C NMR (Chemical Shift δ in ppm) Data not available150.50, 149.17, 138.99, 130.30, 123.69, 128.80–120.35 (q, J = 283.4 Hz), 67.19 (q, J = 31.4 Hz)
Mass Spectrometry (m/z) 178 ([M+H]⁺)212.0051 ([M+H]⁺)

Analysis and Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ displays characteristic signals for the pyridine ring protons and the methanol moiety. The singlet at 8.82 ppm is assigned to the proton at the 6-position, deshielded by the adjacent nitrogen atom. The multiplets at 7.90-7.92 ppm and 7.40-7.42 ppm correspond to the protons at the 4- and 3-positions of the pyridine ring, respectively. The methylene protons of the methanol group appear as a multiplet at 4.82-4.83 ppm, and the hydroxyl proton is observed as a multiplet at 3.44-3.46 ppm.

For comparison, the ¹H NMR spectrum of 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanol in DMSO-d₆ also shows distinct signals for the pyridine protons, though with different splitting patterns and chemical shifts due to the different substitution pattern and solvent.[1]

The ESI-MS data for this compound shows a clear protonated molecular ion peak [M+H]⁺ at m/z 178, which is consistent with its molecular weight of 177.12 g/mol .[2][3][4] This provides strong evidence for the assigned molecular formula of C₇H₆F₃NO. The comparative compound, 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanol, with a molecular formula of C₇H₆ClF₃NO, shows a corresponding [M+H]⁺ peak at m/z 212.0051, further validating the mass spectrometry results.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is typically a 300 or 400 MHz instrument. The experiment is set up to acquire a standard one-dimensional proton spectrum.

  • Acquisition Parameters for ¹H NMR:

    • A sufficient number of scans (typically 8 to 16) are acquired to obtain a good signal-to-noise ratio.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • A relaxation delay of 1-2 seconds is used between scans.

  • Acquisition Parameters for ¹³C NMR:

    • A proton-decoupled experiment is performed to simplify the spectrum to single peaks for each unique carbon.

    • A larger number of scans (typically 128 or more) is required due to the low natural abundance of the ¹³C isotope.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).[5][6]

Electrospray Ionization Mass Spectrometry (ESI-MS)

A general procedure for obtaining ESI-MS data for small molecules is as follows:

  • Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[7][8] The solution should be free of non-volatile salts and buffers.

  • Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

  • Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the tip of the capillary, causing the liquid to form a fine spray of charged droplets.

  • Desolvation: The charged droplets are passed through a heated capillary or a stream of drying gas (e.g., nitrogen) to evaporate the solvent. This process increases the charge density on the droplets.

  • Ion Formation and Mass Analysis: As the solvent evaporates, the analyte molecules are released as gas-phase ions (typically protonated, [M+H]⁺, in positive ion mode). These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).[9][10][11][12]

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical compound.

Spectroscopic_Validation_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesize Target Compound Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Data_Analysis Analyze Spectroscopic Data (Chemical Shifts, Splitting, m/z) NMR->Data_Analysis MS->Data_Analysis Comparison Compare with Expected Structure & Literature/Analog Data Data_Analysis->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic validation of a chemical compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (5-(Trifluoromethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring both laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of (5-(Trifluoromethyl)pyridin-2-yl)methanol.

Hazard Assessment and Identification

Before handling, it is crucial to understand the hazards associated with this compound. Based on available data, this compound should be treated as hazardous.[1][2][3]

GHS Hazard Classifications: According to PubChem, this compound is classified with the following hazards[4]:

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H312: Harmful in contact with skin (Acute toxicity, dermal)

  • H315: Causes skin irritation (Skin corrosion/irritation)

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation)

  • H332: Harmful if inhaled (Acute toxicity, inhalation)

  • H335: May cause respiratory irritation

Due to these hazards, all waste containing this compound, including the pure substance, solutions, and contaminated materials, must be handled as hazardous chemical waste.[1][2][3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound for disposal.

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety goggles or a face shield
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be required if vapors or dust are generated.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

Waste Segregation and Collection:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical.[1][2]

  • Waste Identification: All waste containing this compound must be classified as hazardous.[2]

  • Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and other disposable labware in a designated hazardous solid waste container.[3]

  • Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous liquid waste container.[3]

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[3]

  • Avoid Mixing: Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.

Labeling and Storage:

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).[1][2]

  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[3]

Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

Spill and Exposure Procedures

Immediate action is critical in the event of a spill or exposure.

Spill Response:

  • Evacuate: Evacuate the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: For liquid spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain the spill.[1][2] For solid spills, carefully sweep up the material, avoiding dust formation.[5]

  • Cleanup: While wearing appropriate PPE, carefully collect the spilled material and absorbent into a labeled hazardous waste container.[1][3] Clean the spill area with a suitable solvent and then with soap and water, collecting all cleaning materials as hazardous waste.[3]

Exposure Response:

  • Inhalation: Move the individual to fresh air and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek medical attention.[6]

  • Ingestion: Seek immediate medical attention.

Below is a logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Hazard Assessment B Wear Appropriate PPE A->B C Solid Waste in Designated Container B->C D Liquid Waste in Designated Container B->D E Contaminated PPE in Designated Bag B->E F Label Container Correctly C->F D->F E->F G Store in Secure Area F->G H Contact EHS or Licensed Contractor G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (5-(Trifluoromethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for (5-(Trifluoromethyl)pyridin-2-yl)methanol, a key building block in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Summary

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is also known to cause skin irritation and serious eye irritation.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

Protection TypeSpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles or a face shield.[3][4]EN 166
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after contamination.[4]EN 374
Body Protection Long-sleeved lab coat or a chemical-resistant suit.[3][4]EN ISO 27065
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors, or a supplied-air respirator, especially in case of insufficient ventilation.[3][4][5]NIOSH or EN 143
Foot Protection Closed-toe shoes, with steel toes and chemical resistance recommended.[3][5]EN ISO 20345

Safe Handling and Storage Protocol

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Ensure safety showers and eyewash stations are readily accessible.[6]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Inspect gloves for any signs of damage.

  • Dispensing: Avoid generating dust or aerosols.[4] When transferring the substance, use appropriate tools and techniques to minimize spillage.

  • During Use: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the handling area.[7]

  • After Handling: Wash hands and any exposed skin thoroughly after handling.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using inert absorbent material.

  • Collection: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[4][6] Do not let the product enter drains.[4]

Disposal:

  • Dispose of the waste material and contaminated items in accordance with local, regional, and national hazardous waste regulations.[6][7] The material should not be disposed of in the sewage system.[7]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_transfer Carefully Transfer Compound prep_setup->handle_transfer Proceed to Handling handle_procedure Perform Experimental Work handle_transfer->handle_procedure cleanup_decontaminate Decontaminate Work Area handle_procedure->cleanup_decontaminate Complete Experiment cleanup_store Store in a Cool, Dry Place cleanup_decontaminate->cleanup_store disp_waste Collect Contaminated Waste cleanup_store->disp_waste If Waste is Generated disp_dispose Dispose via Hazardous Waste Stream disp_waste->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.